molecular formula C35H60Cl3N3O3 B11934143 DPM-1001 trihydrochloride

DPM-1001 trihydrochloride

Numéro de catalogue: B11934143
Poids moléculaire: 677.2 g/mol
Clé InChI: VMETYCIJFJYNQW-KFWJFULESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DPM-1001 trihydrochloride is a useful research compound. Its molecular formula is C35H60Cl3N3O3 and its molecular weight is 677.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C35H60Cl3N3O3

Poids moléculaire

677.2 g/mol

Nom IUPAC

methyl (4R)-4-[(3R,5R,7R,8R,9R,10S,13S,14S,17S)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride

InChI

InChI=1S/C35H57N3O3.3ClH/c1-24(10-13-32(40)41-4)28-11-12-29-33-30(15-17-35(28,29)3)34(2)16-14-26(21-25(34)22-31(33)39)37-20-8-7-18-36-23-27-9-5-6-19-38-27;;;/h5-6,9,19,24-26,28-31,33,36-37,39H,7-8,10-18,20-23H2,1-4H3;3*1H/t24-,25-,26-,28+,29+,30-,31-,33+,34+,35+;;;/m1.../s1

Clé InChI

VMETYCIJFJYNQW-KFWJFULESA-N

SMILES isomérique

C[C@H](CCC(=O)OC)[C@@H]1CC[C@@H]2[C@]1(CC[C@@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)NCCCCNCC5=CC=CC=N5)C)O)C.Cl.Cl.Cl

SMILES canonique

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCCNCC5=CC=CC=N5)C)O)C.Cl.Cl.Cl

Origine du produit

United States

Foundational & Exploratory

DPM-1001 Trihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties and Methodologies Associated with DPM-1001 Trihydrochloride for Researchers, Scientists, and Drug Development Professionals.

This compound is a potent, orally active, and non-competitive allosteric inhibitor of Protein-Tyrosine Phosphatase 1B (PTP1B).[1][2][3] As an analog of the natural compound trodusquemine (B1662500) (MSI-1436), DPM-1001 has garnered significant interest for its therapeutic potential in metabolic diseases such as diabetes and obesity, as well as in conditions associated with copper dysregulation, like Wilson's disease.[1][4][5] This technical guide provides a comprehensive overview of DPM-1001, including its mechanism of action, key experimental data, and detailed protocols for its study.

Core Properties and Mechanism of Action

DPM-1001 exerts its primary pharmacological effect through the specific inhibition of PTP1B, a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][4] By binding to an allosteric site on the enzyme, DPM-1001 prevents the dephosphorylation of the insulin receptor (IR) and Janus kinase 2 (JAK2), a critical component of the leptin receptor signaling cascade.[5][6] This inhibition leads to enhanced downstream signaling, thereby improving glucose homeostasis and promoting satiety.[1][4]

Notably, DPM-1001 also possesses potent copper-chelating properties, which contributes to its therapeutic potential in Wilson's disease, a genetic disorder characterized by toxic copper accumulation.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Efficacy

ParameterValueConditionsReference
IC50 (PTP1B) 100 nM30-minute pre-incubation with PTP1B (1-405)[1][2]
IC50 (PTP1B) 600 nMNo pre-incubation with PTP1B (1-405)[1][2]

Table 2: In Vivo Efficacy (Diet-Induced Obese Mice)

ParameterValueDosage and DurationAnimal ModelReference
Body Weight Reduction ~5%5 mg/kg, once daily (oral or intraperitoneal) for 50 daysHigh-fat diet-fed mice[1][2]
Improvement in Glucose Tolerance Significant5 mg/kg, once daily for 50 daysHigh-fat diet-fed mice[2]
Improvement in Insulin Sensitivity Significant5 mg/kg, once daily for 50 daysHigh-fat diet-fed mice[2]

Table 3: In Vivo Efficacy (Wilson's Disease Mouse Model)

ParameterEffectDosage and DurationAnimal ModelReference
Liver Copper Levels Lowered5 mg/kg, once daily (intraperitoneal) for 2 weeksToxic milk mice (Atp7btx-j)
Brain Copper Levels Lowered5 mg/kg, once daily (intraperitoneal) for 2 weeksToxic milk mice (Atp7btx-j)
Fecal Copper Excretion Increased5 mg/kg, once daily (intraperitoneal) for 2 weeksToxic milk mice (Atp7btx-j)

Signaling Pathways and Experimental Workflows

DPM-1001 Mechanism of Action in Insulin and Leptin Signaling

DPM1001_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation pIR->IR Dephosphorylation pIRS p-IRS pIR->pIRS Phosphorylates IRS IRS PI3K_AKT PI3K/AKT Pathway pIRS->PI3K_AKT Glucose_Uptake Glucose Uptake PI3K_AKT->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR pJAK2 p-JAK2 LR->pJAK2 Activates JAK2 JAK2 pJAK2->JAK2 Dephosphorylation pSTAT3 p-STAT3 pJAK2->pSTAT3 Phosphorylates STAT3 STAT3 Gene_Expression Gene Expression (Satiety) pSTAT3->Gene_Expression PTP1B PTP1B PTP1B->pIR PTP1B->pJAK2 DPM1001 DPM-1001 DPM1001->PTP1B Inhibits DIO_Workflow start Start: 8-week-old C57BL/6J mice diet High-Fat Diet (HFD) (e.g., 15 weeks) start->diet randomization Randomization into Treatment Groups diet->randomization treatment Daily DPM-1001 (5 mg/kg) or Vehicle Administration (e.g., 50 days) randomization->treatment monitoring Weekly Monitoring: - Body Weight - Food Intake treatment->monitoring gtt_itt Glucose and Insulin Tolerance Tests (GTT/ITT) monitoring->gtt_itt sacrifice Sacrifice and Tissue Collection gtt_itt->sacrifice analysis Biochemical Analysis: - Plasma Insulin/Glucose - Tissue Analysis sacrifice->analysis

References

DPM-1001 Trihydrochloride: A Technical Whitepaper on its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPM-1001 trihydrochloride is a novel, potent, and orally bioavailable non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2][3] As an analog of the PTP1B inhibitor MSI-1436 (trodusquemine), DPM-1001 has emerged as a promising therapeutic candidate for metabolic diseases such as type 2 diabetes and obesity.[4][3] Furthermore, its unique properties as a highly specific copper chelator have led to its investigation as a treatment for Wilson's disease, a rare genetic disorder characterized by copper accumulation.[5][6][7] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a critical therapeutic target for metabolic disorders due to its role in downregulating the signaling pathways of insulin and leptin. Inhibition of PTP1B enhances the sensitivity of these pathways, offering a potential treatment for insulin resistance and obesity. DPM-1001 is a second-generation PTP1B inhibitor developed to overcome the limitations of earlier compounds, demonstrating improved oral bioavailability and potency.[4][8] Recent discoveries have also highlighted its potent and specific copper-chelating properties, expanding its therapeutic potential to genetic disorders of metal metabolism.[5] DepYmed, Inc. is currently developing DPM-1001 and has received Orphan Drug Designation from the U.S. Food and Drug Administration for its application in Wilson's Disease.[6][7]

Physicochemical Properties and Quantitative Data

DPM-1001 is characterized by the following chemical and biological properties:

PropertyValueReference
Chemical Formula C35H57N3O3[2]
CAS Number 1471172-27-6[2]
PTP1B Inhibition (IC50) 100 nM[1][3][8]
Mechanism of Inhibition Non-competitive[1][2]
Oral Bioavailability Yes[1][4]

Discovery and Synthesis

The discovery of DPM-1001 stemmed from research into analogs of MSI-1436 (trodusquemine) with improved drug-like properties. While specific, detailed synthesis protocols are often proprietary, the general approach to synthesizing DPM-1001, an aminosterol derivative, would involve a multi-step process starting from a suitable steroid scaffold.

Conceptual Synthesis Workflow

The synthesis would likely involve the functionalization of a steroid core, followed by the attachment of the side chain containing the pyridine (B92270) and amine functionalities, which are crucial for its biological activity.

G A Steroid Starting Material B Functional Group Interconversion A->B e.g., oxidation, reduction D Coupling of Side Chain to Steroid Core B->D Activation of coupling site C Side Chain Precursor Synthesis C->D E Deprotection and Purification D->E F Salt Formation (Trihydrochloride) E->F G cluster_0 Insulin Signaling cluster_1 Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR (p-IR) IR->pIR Autophosphorylation pIR->IR dephosphorylation IRS IRS Phosphorylation pIR->IRS GLUT4 GLUT4 Translocation (Glucose Uptake) IRS->GLUT4 Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 pJAK2 Phosphorylated JAK2 (p-JAK2) JAK2->pJAK2 Autophosphorylation pJAK2->JAK2 dephosphorylation STAT3 STAT3 Phosphorylation pJAK2->STAT3 Appetite Decreased Appetite STAT3->Appetite PTP1B PTP1B PTP1B->pIR PTP1B->pJAK2 DPM1001 DPM-1001 DPM1001->PTP1B inhibits G A Acclimatize Mice B Induce Obesity with High-Fat Diet A->B C Randomize into Treatment Groups (Vehicle vs. DPM-1001) B->C D Daily Administration of DPM-1001 (e.g., 5 mg/kg, oral or IP) C->D E Monitor Body Weight and Food Intake D->E 50 days F Perform Glucose and Insulin Tolerance Tests E->F Periodically G Tissue Collection and Analysis F->G At study termination

References

DPM-1001 Trihydrochloride: A Technical Guide to its Copper Chelation Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

FARMINGDALE, NY – DPM-1001 trihydrochloride, a novel small molecule, has emerged as a promising therapeutic candidate for conditions characterized by copper overload, most notably Wilson's disease. This technical guide provides an in-depth overview of DPM-1001's core properties, focusing on its potent and selective copper chelation capabilities. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Introduction to this compound

DPM-1001, chemically known as methyl 4-[7-hydroxy-10,13-dimethyl-3-({4-[(pyridin-2-ylmethyl)amino]butyl}amino)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate, is a potent and highly selective chelator of copper.[1][2] It is orally bioavailable and has demonstrated the ability to cross the blood-brain barrier, making it a particularly attractive candidate for treating the neurological manifestations of copper-related disorders.[3][4] Initially identified as an inhibitor of protein-tyrosine phosphatase 1B (PTP1B)[5][6], its unique copper-binding properties have shifted its therapeutic focus towards diseases of copper dysregulation. In 2022, the U.S. Food and Drug Administration (FDA) granted Orphan Drug designation to DPM-1001 for the treatment of Wilson Disease.[4][7]

Mechanism of Copper Chelation and Selectivity

The remarkable specificity of DPM-1001 for copper is a key feature that distinguishes it from broader metal chelators.[8] Structure-activity relationship studies have revealed that the molecule's copper-binding activity is primarily attributed to the N1-(pyridin-2-ylmethyl)butane-1,4-diamine "tail," while the steroid moiety is responsible for conferring its high selectivity for copper.[2][8]

Electrospray ionization mass spectrometry (ESI-MS) analysis has shown that DPM-1001 forms a complex with copper, while showing no significant binding to a panel of other physiologically relevant metals, including silver, which is isoelectronic with Cu+.[8] This high selectivity is crucial for minimizing potential side effects that can arise from the chelation of other essential metal ions.

dot

cluster_0 DPM-1001 Structure cluster_1 Function DPM_1001 DPM-1001 Steroid Steroid Moiety Tail N1-(pyridin-2-ylmethyl)butane-1,4-diamine Tail Selectivity Copper Selectivity Steroid->Selectivity Confers Chelation Copper Chelation Tail->Chelation Responsible for

Caption: Structure-Function Relationship of DPM-1001.

Quantitative Data on Copper Chelation and Biological Activity

The following tables summarize the key quantitative data related to the copper chelation and biological activity of DPM-1001 and its analogs.

Table 1: Metal Binding Specificity of DPM-1001 and Analogs

CompoundMetal Ions TestedCopper BindingOther Metal Binding
DPM-1001 Cu²⁺, Ag⁺, and a panel of other metalsYes No [8]
DPM-1003 (3-pyridyl analog) Cu²⁺, and a panel of other metalsLimited[8]No[8]
Analog 2 (Symmetrical, no steroid) Cu²⁺, and a panel of other metalsYes Yes (all tested)[8]

Table 2: In Vitro and In Vivo Efficacy of DPM-1001

ParameterValue/EffectExperimental Model
Copper Binding Affinity (Kd) 75 nMRadiolabeled copper (⁶⁴Cu²⁺) binding assay[8]
Analog 2 Copper Binding Affinity (Kd) 57 nMRadiolabeled copper (⁶⁴Cu²⁺) binding assay[8]
PTP1B Inhibition (IC₅₀) 100 nM (with 30-min pre-incubation)[9]In vitro enzyme assay[9]
PTP1B Inhibition (IC₅₀) 600 nM (no pre-incubation)[9]In vitro enzyme assay[9]
Reduction in Liver Copper Levels Significant decreaseToxic milk mouse model of Wilson's disease[8]
Reduction in Brain Copper Levels Significant decreaseToxic milk mouse model of Wilson's disease[8]
Effect on Metallothionein Levels Lowered elevated levels in liver and brainToxic milk mouse model of Wilson's disease[8]
Cell Viability in High Copper Rescued cells from copper-induced deathATP7B knockdown HepG2 cells and fibroblasts from Wilson's disease patients[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of DPM-1001's copper chelation properties.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Metal Binding
  • Objective: To determine the formation of a complex between DPM-1001 and various metal ions.

  • Procedure:

    • Prepare a 1 mM solution of DPM-1001, DPM-1003, or analog 2 in water.[8]

    • React 1 equivalent of the compound with 8 equivalents of the respective metal salt (M(NO₃)₂·xH₂O or MSO₄·xH₂O).[8]

    • Stir the reaction solutions for 2 hours at room temperature, 40°C, and 80°C.[8]

    • Dilute each sample fivefold in 50% methanol (B129727) and 0.1% formic acid.[8]

    • Load the diluted sample into a 500-µL syringe for analysis.[8]

    • Perform ESI-MS analysis using a triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source.[8]

    • Collect data with a scan range of 200–900 m/z over 1 minute, with each full MS scan taking 0.5 seconds.[8]

dot

start Start prep_solution Prepare 1 mM Compound Solution start->prep_solution react_metals React with 8 eq. Metal Salts prep_solution->react_metals stir Stir for 2h at RT, 40°C, 80°C react_metals->stir dilute Dilute 5-fold in 50% MeOH, 0.1% Formic Acid stir->dilute load_syringe Load into Syringe dilute->load_syringe esi_ms Perform ESI-MS Analysis (200-900 m/z) load_syringe->esi_ms end End esi_ms->end

Caption: ESI-MS Experimental Workflow.

Radiolabeled Copper (⁶⁴Cu²⁺) Binding Assay
  • Objective: To quantify the binding affinity of DPM-1001 for copper.

  • Procedure:

    • Incubate a fixed concentration of DPM-1001 (100 nM) with varying concentrations of radiolabeled copper (⁶⁴Cu²⁺).[8]

    • Remove excess, unbound copper by passing the samples through a C18 column.[8]

    • Quantify the amount of ⁶⁴Cu²⁺ bound to DPM-1001 directly using a scintillation counter.[8]

    • Determine the dissociation constant (Kd) from the binding data.

Cell Viability Assay in Response to Copper Overload
  • Objective: To assess the ability of DPM-1001 to protect cells from copper-induced toxicity.

  • Procedure:

    • Culture cells (e.g., ATP7B knockdown HepG2 cells or patient-derived fibroblasts) to the desired confluency.

    • Pre-incubate the cells with DPM-1001 (e.g., 2 µM) for 1 hour.[8]

    • Expose the cells to increasing concentrations of copper (e.g., 0 to 1.5 mM).[8]

    • After a defined incubation period, assess cell viability using a standard method such as the MTT assay.

    • Calculate cell viability as a percentage of the untreated control cells.

Measurement of Tissue Copper Levels
  • Objective: To quantify the effect of DPM-1001 on copper accumulation in tissues.

  • Procedure:

    • Administer DPM-1001 or a vehicle control to an animal model of Wilson's disease (e.g., toxic milk mice).

    • After the treatment period, collect liver and brain tissues.

    • Prepare the tissue samples for analysis.

    • Measure the copper concentration in the tissue samples using inductively coupled plasma mass spectrometry (ICP-MS).[4]

Signaling Pathways and Therapeutic Rationale

Wilson's disease is an autosomal recessive disorder caused by mutations in the ATP7B gene, which encodes a copper-transporting P-type ATPase.[2] This genetic defect impairs the excretion of copper into the bile, leading to its toxic accumulation, primarily in the liver and brain.[2] The excess intracellular copper generates reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[10]

DPM-1001's therapeutic rationale is based on its ability to chelate and remove this excess copper. By binding to copper, DPM-1001 facilitates its excretion from the body, thereby reducing the copper burden in affected organs and mitigating the downstream pathological effects.

dot

cluster_WD Wilson's Disease Pathophysiology cluster_DPM1001 DPM-1001 Intervention ATP7B_mutation ATP7B Gene Mutation Impaired_excretion Impaired Copper Excretion ATP7B_mutation->Impaired_excretion Copper_accumulation Copper Accumulation (Liver, Brain) Impaired_excretion->Copper_accumulation Oxidative_stress Oxidative Stress (ROS) Copper_accumulation->Oxidative_stress Cell_damage Cellular Damage Oxidative_stress->Cell_damage DPM_1001 DPM-1001 Copper_chelation Copper Chelation DPM_1001->Copper_chelation Copper_chelation->Copper_accumulation Inhibits Copper_excretion Increased Copper Excretion Copper_chelation->Copper_excretion Reduced_copper Reduced Tissue Copper Copper_excretion->Reduced_copper Amelioration Amelioration of Pathology Reduced_copper->Amelioration

Caption: DPM-1001's Role in Wilson's Disease.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for Wilson's disease and potentially other disorders of copper overload. Its high selectivity for copper, oral bioavailability, and ability to penetrate the central nervous system address key limitations of existing treatments. The preclinical data strongly support its continued investigation as a novel therapeutic agent. This technical guide provides a foundational understanding of DPM-1001's copper chelation properties to aid researchers and drug development professionals in their ongoing efforts to bring new and improved treatments to patients.

References

An In-depth Technical Guide to DPM-1001 Trihydrochloride: Structure, Mechanism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPM-1001 trihydrochloride is a novel, orally bioavailable small molecule that has garnered significant interest for its dual mechanism of action as a potent, non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and a highly selective copper chelator. This dual functionality positions DPM-1001 as a promising therapeutic candidate for a range of metabolic disorders and diseases characterized by copper dysregulation. As a PTP1B inhibitor, it enhances insulin (B600854) and leptin signaling pathways, offering potential for the treatment of type 2 diabetes and obesity. Its copper-chelating properties have led to its investigation as a treatment for Wilson's disease, for which it has received Orphan Drug Designation from the U.S. Food and Drug Administration. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound.

Core Structure and Chemical Properties

DPM-1001 is a synthetic small molecule, an analog of the PTP1B inhibitor trodusquemine (B1662500) (MSI-1436). The trihydrochloride salt form ensures its solubility and suitability for pharmaceutical development.

Table 1: Chemical and Physical Properties of DPM-1001 and its Trihydrochloride Salt

PropertyDPM-1001 (Free Base)This compound
IUPAC Name methyl (R)-4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-((4-((pyridin-2-ylmethyl)amino)butyl)amino)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate[1]Not available
CAS Number 1471172-27-6[1]Not available
Molecular Formula C35H57N3O3[1]C35H60Cl3N3O3[2]
Molecular Weight 567.86 g/mol [1]677.23 g/mol [2]
SMILES C--INVALID-LINK--[C@H]1CC[C@H]2[C@@H]3--INVALID-LINK--[C@H]3CC[C@@H]4NCCCCNCc5ccccn5)O">C@HCC[C@]12CC--INVALID-LINK--[C@H]1CC[C@H]2[C@@H]3--INVALID-LINK--[C@H]3CC[C@@H]4NCCCCN(C)C5=CC=CC=C5)O">C@HCC[C@]12C.Cl.Cl.Cl

Mechanism of Action

DPM-1001 exhibits a dual mechanism of action that contributes to its therapeutic potential.

Allosteric Inhibition of PTP1B

DPM-1001 is a potent and specific, non-competitive inhibitor of PTP1B.[3] PTP1B is a key negative regulator of both insulin and leptin signaling pathways.[4] By inhibiting PTP1B, DPM-1001 enhances the phosphorylation of the insulin receptor and its substrates, as well as components of the leptin signaling cascade, leading to improved glucose homeostasis and reduced appetite.[4]

Copper Chelation

DPM-1001 is a highly specific copper chelator.[5] This property is central to its therapeutic application in Wilson's disease, a genetic disorder characterized by excessive copper accumulation in the liver and brain.[6] DPM-1001 has been shown to effectively reduce copper levels in these tissues in animal models of the disease.[5][6] The copper chelation activity has also been reported to enhance its potency as a PTP1B inhibitor.[4]

Signaling Pathways

The inhibitory action of DPM-1001 on PTP1B positively modulates several critical signaling pathways.

Insulin Signaling Pathway

PTP1B dephosphorylates the activated insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1), thereby dampening the insulin signal. Inhibition of PTP1B by DPM-1001 is expected to prolong the phosphorylated state of IR and IRS-1, leading to enhanced downstream signaling through the PI3K/Akt pathway, ultimately resulting in increased glucose uptake and improved insulin sensitivity.

Insulin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR pIR p-Insulin Receptor IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 pIRS1 p-IRS-1 IRS1->pIRS1 Phosphorylation PI3K_Akt PI3K/Akt Pathway pIRS1->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS1 Dephosphorylates DPM1001 DPM-1001 DPM1001->PTP1B Inhibits

DPM-1001 enhances insulin signaling by inhibiting PTP1B.
Leptin Signaling Pathway

Leptin, a hormone crucial for appetite regulation, signals through the JAK2/STAT3 pathway. PTP1B negatively regulates this pathway by dephosphorylating JAK2. Inhibition of PTP1B by DPM-1001 is anticipated to increase the phosphorylation of JAK2 and STAT3, leading to a more robust anorexigenic signal.

Leptin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR JAK2 JAK2 LeptinR->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Gene_Expression Gene Expression (e.g., POMC) pSTAT3->Gene_Expression PTP1B PTP1B PTP1B->pJAK2 Dephosphorylates DPM1001 DPM-1001 DPM1001->PTP1B Inhibits

DPM-1001 enhances leptin signaling by inhibiting PTP1B.
PKM2/AMPK/mTORC1 Signaling Pathway

In the context of cancer, PTP1B has been shown to regulate the PKM2/AMPK/mTORC1 signaling pathway.[7][8] PTP1B inhibition leads to increased phosphorylation of PKM2, which in turn activates AMPK and subsequently inhibits mTORC1 signaling, a key regulator of cell growth and proliferation.[8]

Cancer_Signaling_Pathway PTP1B PTP1B pPKM2 p-PKM2 (Tyr105) PTP1B->pPKM2 Dephosphorylates DPM1001 DPM-1001 DPM1001->PTP1B Inhibits PKM2 PKM2 PKM2->pPKM2 Phosphorylation pAMPK p-AMPK pPKM2->pAMPK Activates AMPK AMPK mTORC1 mTORC1 pAMPK->mTORC1 Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assays (PTP1B Inhibition, IC50) Cell_Based_Assay Cell-Based Assays (Signaling Pathway Analysis) Biochemical_Assay->Cell_Based_Assay Selectivity_Assay Selectivity Profiling (vs. other PTPs) Cell_Based_Assay->Selectivity_Assay PK_Studies Pharmacokinetic Studies (Bioavailability, Half-life) Selectivity_Assay->PK_Studies Efficacy_Obesity Efficacy Studies (Diet-Induced Obesity Model) PK_Studies->Efficacy_Obesity Efficacy_WD Efficacy Studies (Wilson's Disease Model) PK_Studies->Efficacy_WD Tox_Studies Toxicology Studies Efficacy_Obesity->Tox_Studies Efficacy_WD->Tox_Studies

References

An In-depth Technical Guide to DPM-1001 Trihydrochloride: A Novel PTP1B Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DPM-1001 trihydrochloride, a potent and orally bioavailable non-competitive inhibitor of Protein-Tyrosine Phosphatase 1B (PTP1B). DPM-1001 has emerged as a significant investigational compound in the fields of diabetes, obesity, and rare diseases due to its unique dual mechanism of action. This document consolidates key data, experimental methodologies, and an exploration of its role in relevant signaling pathways to support ongoing research and development efforts.

DPM-1001 is an analog of trodusquemine (B1662500) (MSI-1436) and demonstrates potent, specific, and orally active inhibition of PTP1B.[1] PTP1B is a well-validated therapeutic target as it negatively regulates insulin (B600854) and leptin signaling pathways.[2][3] By inhibiting PTP1B, DPM-1001 enhances signaling through these pathways, which has been shown to have anti-diabetic effects in animal models of diet-induced obesity.[2][4]

A notable characteristic of DPM-1001 is its ability to chelate copper, a property that enhances its potency as a PTP1B inhibitor.[2][4] This copper-chelating activity has also led to its investigation as a potential therapeutic agent for Wilson's disease, a rare genetic disorder characterized by toxic copper accumulation.[5][6] Preclinical studies have demonstrated that DPM-1001 can reduce copper levels in the liver and brain of mouse models for this disease.[5][6] The U.S. Food and Drug Administration (FDA) has granted Orphan Drug designation for DPM-1001 for the treatment of Wilson Disease.[6]

Chemical and Physical Properties

While a distinct CAS number for this compound is not consistently reported in the public domain, the parent compound, DPM-1001, is identified by CAS Number 1471172-27-6 .[7][8] For the purposes of this guide, all data pertains to the trihydrochloride salt form unless otherwise specified.

PropertyValue
CAS Number (Parent) 1471172-27-6
Molecular Formula C₃₅H₆₀Cl₃N₃O₃
Molecular Weight 677.23 g/mol
In Vitro Potency and Selectivity

DPM-1001 is a potent inhibitor of PTP1B, with its inhibitory activity being time-dependent, suggesting a multi-step binding mechanism.

ParameterValueConditions
IC₅₀ (PTP1B) 100 nMWith a 30-minute pre-incubation.[1][9]
IC₅₀ (PTP1B, no pre-incubation) 600 nMAgainst the PTP1B(1-405) isoform.[1][9]
In Vivo Efficacy in Animal Models

DPM-1001 has demonstrated efficacy in mouse models of diet-induced obesity, leading to improvements in metabolic parameters.

Animal ModelDosage & AdministrationKey Findings
High-fat diet (HFD)-fed obese C57bl6/J mice5 mg/kg, once daily for 50 days (oral or intraperitoneal)[1][9]~5% decrease in body weight.[1][9]Improved glucose tolerance and insulin sensitivity.[1][9]
Toxic milk mouse model of Wilson's disease5 mg/kg for 2 weeks (intraperitoneal)[5]Lowered copper levels in the liver and brain.[5]

Experimental Protocols

PTP1B Inhibition Assay (Colorimetric)

This protocol outlines a general method for determining the in vitro potency of DPM-1001 against PTP1B using a colorimetric substrate.

Materials:

  • Recombinant human PTP1B (catalytic domain)

  • p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • This compound

  • Stop Solution: 1 M NaOH

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Enzyme Preparation: Dilute the recombinant PTP1B in the assay buffer to the desired concentration.

  • Pre-incubation: Add the PTP1B solution to the wells of the microplate containing the diluted DPM-1001. Incubate for 30 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare a solution of pNPP in the assay buffer. Add the pNPP solution to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes. The reaction time should be optimized to ensure it remains within the linear range.

  • Reaction Termination: Stop the reaction by adding the Stop Solution to each well.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The product, p-nitrophenol, absorbs at this wavelength.

  • Data Analysis: Calculate the percent inhibition for each concentration of DPM-1001 and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Study of Diet-Induced Obesity

This protocol describes a typical in vivo study to evaluate the effect of DPM-1001 on metabolic parameters in a diet-induced obesity mouse model.

Animal Model:

  • Male C57bl6/J mice, 18 weeks of age, fed a high-fat diet.[9]

Dosing and Administration:

  • Compound: this compound

  • Dosage: 5 mg/kg[9]

  • Route: Oral or intraperitoneal administration[9]

  • Frequency: Once daily[9]

  • Duration: 50 days[9]

Procedure:

  • Acclimatization and Diet: Acclimate the mice and feed them a high-fat diet to induce obesity.

  • Group Assignment: Randomly assign the obese mice to a vehicle control group and a DPM-1001 treatment group.

  • Treatment: Administer the vehicle or DPM-1001 daily for 50 days.

  • Monitoring: Monitor body weight and food intake regularly throughout the study.

  • Metabolic Testing: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the study to assess glucose metabolism and insulin sensitivity.

  • Data Analysis: Compare the changes in body weight, glucose tolerance, and insulin sensitivity between the treatment and control groups.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways modulated by DPM-1001 and a typical experimental workflow for its evaluation.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR p-IR IR->pIR Phosphorylates IRS1 IRS-1 pIR->IRS1 Activates PTP1B PTP1B pIR->PTP1B Dephosphorylates pIRS1 p-IRS-1 IRS1->pIRS1 Phosphorylates PI3K_AKT PI3K/AKT Pathway pIRS1->PI3K_AKT GLUT4 GLUT4 Translocation & Glucose Uptake PI3K_AKT->GLUT4 Leptin Leptin LR Leptin Receptor (LR) Leptin->LR Binds JAK2 JAK2 LR->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylates STAT3 STAT3 pJAK2->STAT3 Activates pJAK2->PTP1B Dephosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylates GeneExpression Gene Expression (↓ Appetite) pSTAT3->GeneExpression DPM1001 DPM-1001 DPM1001->PTP1B Inhibits

Caption: DPM-1001 inhibits PTP1B, enhancing insulin and leptin signaling.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies biochem_assay Biochemical Assay (PTP1B + pNPP) ic50 IC₅₀ Determination biochem_assay->ic50 selectivity Selectivity Assays (vs. other PTPs) ic50->selectivity target_engagement Target Engagement (e.g., p-IR levels) selectivity->target_engagement Proceed if potent & selective cellular_potency Cellular Potency (EC₅₀) target_engagement->cellular_potency animal_model Animal Model (e.g., Diet-Induced Obesity) cellular_potency->animal_model Proceed if active in cells pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd efficacy Efficacy Studies (e.g., GTT, ITT) pk_pd->efficacy

Caption: A typical workflow for the preclinical evaluation of DPM-1001.

References

DPM-1001 Trihydrochloride: A Comprehensive Solubility Profile for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility profile of DPM-1001 trihydrochloride, a potent and selective non-competitive inhibitor of protein-tyrosine phosphatase 1B (PTP1B).[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering critical data on the compound's solubility in various solvents and formulations, alongside its key biological activities.

Core Physicochemical Properties

This compound is recognized for its anti-diabetic properties, stemming from its role as an analog of the specific PTP1B inhibitor MSI-1436.[1] It functions as an orally active agent that has demonstrated the ability to improve insulin (B600854) and leptin signaling in preclinical models, highlighting its therapeutic potential for diabetes and obesity.[3]

Solubility Data

The solubility of this compound has been characterized in several common laboratory solvents and in vivo formulation vehicles. The following table summarizes the quantitative solubility data available for this compound.

Solvent SystemConcentration (mg/mL)Molar Concentration (mM)Conditions
DMSO80118.13Ultrasonic assistance required.[4]
Water33.3349.22Requires sonication, warming, and heating to 60°C.[4]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 5≥ 7.38Clear solution.[4]
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 5≥ 7.38Clear solution.[4]
10% DMSO >> 90% corn oil≥ 5≥ 7.38Clear solution.[4]

Experimental Protocols

In Vitro Stock Solution Preparation:

For aqueous stock solutions, it is recommended to dilute the compound to the working concentration and then sterilize by filtration through a 0.22 μm filter before use.[1] For organic solvent stock solutions, such as in DMSO, direct dissolution with ultrasonic assistance is advised to achieve the concentrations listed in the table above.[4]

In Vivo Formulation Preparation:

A common method for preparing this compound for in vivo administration involves a multi-step process to ensure a clear and stable solution. The following workflow outlines the typical procedure:

G cluster_0 Preparation of this compound for In Vivo Administration start Start with this compound powder step1 Add 10% DMSO start->step1 step2 Add 40% PEG300 step1->step2 step3 Add 5% Tween-80 step2->step3 step4 Add 45% saline step3->step4 end Obtain clear solution (≥ 5 mg/mL) step4->end

Caption: Workflow for the preparation of an in vivo formulation of this compound.

Biological Activity and Signaling Pathway

This compound's primary mechanism of action is the inhibition of PTP1B. PTP1B is a key negative regulator in the insulin and leptin signaling pathways. By inhibiting PTP1B, DPM-1001 enhances the signaling cascade initiated by insulin and leptin binding to their respective receptors, leading to improved glucose metabolism and reduced appetite. This mechanism underlies its observed anti-diabetic and anti-obesity effects.[3]

G cluster_pathway Simplified Signaling Pathway of DPM-1001 DPM1001 DPM-1001 Trihydrochloride PTP1B PTP1B DPM1001->PTP1B Inhibits InsulinLeptin Insulin & Leptin Signaling PTP1B->InsulinLeptin Negatively Regulates AntiDiabetic Anti-Diabetic & Anti-Obesity Effects InsulinLeptin->AntiDiabetic Leads to

Caption: Logical relationship of DPM-1001's inhibition of PTP1B and its downstream effects.

Storage and Stability

For long-term storage, this compound powder should be kept at -20°C for up to three years. In solvent, stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C when stored under nitrogen.[1][4] The compound is shipped at ambient temperature and is considered stable for several weeks under these conditions.[2]

References

DPM-1001 Trihydrochloride: A Preclinical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

DPM-1001 trihydrochloride, an analog of the protein-tyrosine phosphatase 1B (PTP1B) inhibitor trodusquemine (B1662500) (MSI-1436), is a potent, selective, and orally bioavailable small molecule with a dual mechanism of action.[1][2][3] It functions as a non-competitive, allosteric inhibitor of PTP1B and as a highly selective copper chelator.[2][4][5] These properties position DPM-1001 as a promising therapeutic candidate for metabolic diseases, such as type 2 diabetes and obesity, as well as for conditions characterized by copper dysregulation, like Wilson's disease.[1][4][5] This technical guide provides a comprehensive overview of the preclinical studies of DPM-1001, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.

Mechanism of Action

DPM-1001 exerts its therapeutic effects through two primary mechanisms:

  • PTP1B Inhibition: PTP1B is a key negative regulator of both insulin (B600854) and leptin signaling pathways.[1][6] By inhibiting PTP1B, DPM-1001 enhances the phosphorylation of the insulin receptor and its downstream substrates, as well as the JAK2/STAT3 pathway in leptin signaling.[6] This leads to improved glucose homeostasis and reduced appetite.[1][6] DPM-1001 is a potent inhibitor of PTP1B with an IC50 of 100 nM.[2][3][6] The potency of DPM-1001 against the full-length PTP1B (1-405) is time-dependent, improving from an IC50 of 600 nM with no pre-incubation to 100 nM after a 30-minute pre-incubation.[2] This suggests a conformational change or slow-binding kinetics. In contrast, its inhibition of the truncated form of PTP1B (1-321) is not time-dependent.[2]

  • Copper Chelation: DPM-1001 is a highly selective chelator of copper.[4][5] This property is particularly relevant for the treatment of Wilson's disease, a genetic disorder characterized by toxic copper accumulation in the liver and brain due to mutations in the ATP7B gene.[4][5] Preclinical studies have demonstrated that DPM-1001 can effectively reduce copper levels in these organs and promote its excretion.[4][5] The copper chelation activity of DPM-1001 has also been shown to enhance its potency as a PTP1B inhibitor.[1]

Preclinical Efficacy

The preclinical efficacy of DPM-1001 has been evaluated in various in vitro and in vivo models, with significant findings in the areas of metabolic disease and Wilson's disease.

In Vitro Studies
Assay Cell Line/System Key Findings Reference
PTP1B InhibitionRecombinant PTP1BIC50 = 100 nM (with 30 min pre-incubation)[2][3][6]
Copper ChelationIn vitro assaysPotent and highly selective for copper[4][5]
Cell Viability in Copper OverloadHepG2 cells with ATP7B knockdownDPM-1001 (2 µM) improved cell viability in the presence of high copper concentrations (>0.5 mM)[5]
Fibroblasts from Wilson's disease patientsEliminated adverse effects associated with copper accumulation[4][5]
In Vivo Studies: Diet-Induced Obesity

In a mouse model of diet-induced obesity, DPM-1001 demonstrated significant anti-diabetic and anti-obesity effects.

Parameter Animal Model Treatment Key Findings Reference
Body Weight18-week-old, high-fat diet-fed male C57bl6/J mice5 mg/kg DPM-1001, once daily for 50 days (oral or intraperitoneal)Led to a 5% decrease in body weight, with weight loss starting within 5 days of treatment and continuing for approximately 3 weeks.[2]
Glucose Metabolism18-week-old, high-fat diet-fed male C57bl6/J mice5 mg/kg DPM-1001, once daily for 50 days (oral or intraperitoneal)Improved glucose tolerance and insulin sensitivity.[2]
In Vivo Studies: Wilson's Disease

DPM-1001 has shown promise in a genetic mouse model of Wilson's disease, the toxic milk mouse, which has a mutation in the Atp7b gene.

Parameter Animal Model Treatment Key Findings Reference
Tissue Copper Levels6-8 week-old male C3He-Atp7btx-j (toxic milk) mice5 mg/kg DPM-1001, intraperitoneally for 2 weeksLowered copper levels in the liver and brain.[1][4][5]
Copper Excretion6-8 week-old male C3He-Atp7btx-j (toxic milk) mice5 mg/kg DPM-1001, intraperitoneally for 2 weeksIncreased excretion of copper in the feces.[4][5]
Metallothionein (B12644479) Levels6-8 week-old male C3He-Atp7btx-j (toxic milk) mice5 mg/kg DPM-1001, intraperitoneally for 2 weeksLowered elevated metallothionein levels in the liver and brain.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are protocols for key experiments conducted with DPM-1001.

PTP1B Inhibition Assay

This protocol outlines a typical enzymatic assay to determine the inhibitory activity of DPM-1001 against PTP1B.

  • Materials:

    • Recombinant human PTP1B (catalytic domain)

    • p-Nitrophenyl phosphate (B84403) (pNPP) as substrate

    • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

    • This compound

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare serial dilutions of DPM-1001 in the assay buffer.

    • Add 10 µL of each DPM-1001 dilution to the wells of a 96-well plate.

    • Add 80 µL of a solution containing recombinant PTP1B to each well.

    • Pre-incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding 10 µL of pNPP solution to each well.

    • Incubate the plate at 37°C for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 1 M NaOH.

    • Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

    • Calculate the percent inhibition for each concentration of DPM-1001 and determine the IC50 value.

Diet-Induced Obesity Mouse Model

This protocol describes the in vivo evaluation of DPM-1001 in a diet-induced obesity model.

  • Animal Model:

    • Male C57BL/6J mice, 18 weeks of age.

    • Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period to induce obesity and insulin resistance.

  • Drug Administration:

    • DPM-1001 is administered at a dose of 5 mg/kg body weight.

    • Administration is performed once daily for 50 days.

    • The route of administration can be oral gavage or intraperitoneal injection.

  • Efficacy Endpoints:

    • Body Weight: Monitored daily or weekly.

    • Glucose Tolerance Test (GTT):

      • Fast mice for 6 hours.

      • Administer a bolus of glucose (1-2 g/kg) via oral gavage or intraperitoneal injection.

      • Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Insulin Tolerance Test (ITT):

      • Fast mice for 4-6 hours.

      • Administer human insulin (0.75-1 U/kg) via intraperitoneal injection.

      • Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-insulin injection.

Toxic Milk Mouse Model of Wilson's Disease

This protocol details the study of DPM-1001 in a genetic mouse model of Wilson's disease.

  • Animal Model:

    • Male C3He-Atp7btx-j mice (toxic milk mice), 6-8 weeks of age. These mice have a missense mutation in the Atp7b gene, leading to copper accumulation.

  • Drug Administration:

    • DPM-1001 is administered at a dose of 5 mg/kg body weight.

    • Administration is via intraperitoneal injection, once daily for 2 weeks.

  • Efficacy Endpoints:

    • Tissue Copper Levels:

      • At the end of the treatment period, euthanize the mice and collect liver and brain tissues.

      • Digest the tissues using a mixture of nitric acid and hydrogen peroxide.

      • Analyze the copper content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

    • Copper Excretion:

      • House mice in metabolic cages to collect feces.

      • Process the fecal samples and analyze for copper content using ICP-MS.

Visualizations

DPM-1001 Mechanism of Action in Signaling Pathways

DPM1001_Mechanism cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR pIR->IR IRS IRS pIRS p-IRS IRS->pIRS pIRS->IRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 pJAK2 p-JAK2 JAK2->pJAK2 pJAK2->JAK2 STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->STAT3 Gene_Expression Gene Expression (Appetite Regulation) pSTAT3->Gene_Expression PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS Dephosphorylates PTP1B->pJAK2 Dephosphorylates PTP1B->pSTAT3 Dephosphorylates DPM1001 DPM-1001 DPM1001->PTP1B Inhibits

Caption: DPM-1001 inhibits PTP1B, enhancing insulin and leptin signaling.

Preclinical Evaluation Workflow for DPM-1001

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_endpoints_dio Efficacy Endpoints (DIO) cluster_endpoints_wd Efficacy Endpoints (WD) Enzyme_Assay PTP1B Enzymatic Assay (IC50 Determination) Cell_Based_Assay Cell-Based Assays (e.g., HepG2, Fibroblasts) Enzyme_Assay->Cell_Based_Assay Copper_Chelation Copper Chelation Assay Copper_Chelation->Cell_Based_Assay DIO_Model Diet-Induced Obesity Mouse Model Cell_Based_Assay->DIO_Model WD_Model Wilson's Disease (Toxic Milk) Mouse Model Cell_Based_Assay->WD_Model Body_Weight Body Weight DIO_Model->Body_Weight GTT_ITT GTT & ITT DIO_Model->GTT_ITT Tissue_Copper Tissue Copper Levels (Liver, Brain) WD_Model->Tissue_Copper Copper_Excretion Copper Excretion WD_Model->Copper_Excretion

Caption: Workflow of DPM-1001 preclinical studies.

References

DPM-1001 Trihydrochloride: A Dual-Action Therapeutic Candidate for Wilson's Disease and Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

DPM-1001 trihydrochloride is an investigational small molecule demonstrating significant therapeutic potential through a novel dual mechanism of action. It functions as both a highly specific copper chelator and a potent, non-competitive allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This unique profile positions DPM-1001 as a promising candidate for the treatment of Wilson's disease, a genetic disorder characterized by toxic copper accumulation, and metabolic conditions such as obesity and type 2 diabetes, where PTP1B-mediated signaling pathways are dysregulated. Preclinical studies have validated its efficacy in relevant animal models, showcasing its ability to reduce copper burden and improve metabolic parameters. This whitepaper provides a comprehensive overview of the core preclinical data, experimental methodologies, and associated signaling pathways for DPM-1001.

Core Therapeutic Mechanisms

DPM-1001's therapeutic potential stems from its two distinct, yet potentially synergistic, molecular activities:

  • Copper Chelation: DPM-1001 is a potent and highly selective chelator of copper.[1] This action is central to its application in Wilson's disease, a condition caused by mutations in the ATP7B gene, which impairs the body's ability to excrete excess copper.[2] The resulting copper overload leads to severe liver and neurological damage.[3] DPM-1001 sequesters excess copper, facilitating its removal from the body.[1]

  • PTP1B Inhibition: DPM-1001 acts as a non-competitive inhibitor of PTP1B, an enzyme that negatively regulates insulin (B600854) and leptin signaling pathways.[4][5] By inhibiting PTP1B, DPM-1001 enhances the downstream signaling of these hormones, which are crucial for glucose homeostasis and appetite control.[6][7] This mechanism underpins its potential for treating obesity and type 2 diabetes.[5]

Preclinical Efficacy and Quantitative Data

In Vitro PTP1B Inhibition

DPM-1001 demonstrates potent and specific inhibition of PTP1B.

ParameterValueNotes
IC50 (PTP1B) 100 nMPotency improves with a 30-minute pre-incubation.[4]
IC50 (PTP1B, no pre-incubation) 600 nM[4]
Inhibition Type Non-competitive, Reversible[4]
Selectivity High for PTP1B[5]
Wilson's Disease Mouse Model

Studies in the toxic milk mouse model of Wilson's disease have shown that DPM-1001 effectively reduces copper levels and ameliorates disease-related pathology.[1]

ParameterTreatment GroupResult
Liver Copper Levels DPM-1001 treatedSignificantly reduced compared to saline-treated controls.[1]
Brain Copper Levels DPM-1001 treatedSignificantly reduced compared to saline-treated controls.[1]
Hepatic Complications DPM-1001 treatedAmelioration of enlarged cell size, irregular shape, and arrangement in liver tissue.
Metallothionein (B12644479) Levels (Liver & Brain) DPM-1001 treatedSignificantly lowered compared to saline-treated controls.[1]
Diet-Induced Obesity Mouse Model

In a diet-induced obesity mouse model, DPM-1001 demonstrated significant anti-diabetic and anti-obesity effects.[4]

ParameterTreatment GroupResult
Body Weight DPM-1001 treated (5 mg/kg, daily)~5% decrease in body weight within 5 days of treatment.[4]
Glucose Tolerance DPM-1001 treatedImproved glucose tolerance.[4]
Insulin Sensitivity DPM-1001 treatedImproved insulin sensitivity.[4]
Insulin & Leptin Signaling DPM-1001 treatedEnhanced signaling.[5]

Signaling Pathways and Mechanisms of Action

Copper Chelation and Excretion Pathway

DPM-1001's high specificity for copper allows it to bind to the excess metal in tissues like the liver and brain.[1][2] The resulting complex is then excreted from the body, primarily through the feces, thereby reducing the systemic copper burden.[1]

G cluster_tissue Tissue (Liver, Brain) cluster_excretion Excretion Excess Copper Excess Copper DPM_1001_Copper_Complex DPM_1001_Copper_Complex DPM_1001 DPM_1001 DPM_1001->Excess Copper Binds Feces Feces DPM_1001_Copper_Complex->Feces Excreted

Caption: DPM-1001 binds to excess copper in tissues, forming a complex that is then excreted.

PTP1B Inhibition of Insulin and Leptin Signaling

PTP1B dephosphorylates the insulin receptor (IR) and Janus kinase 2 (JAK2), a downstream effector of the leptin receptor (LR), thereby dampening their signaling cascades.[6][7] DPM-1001 inhibits PTP1B, leading to sustained phosphorylation and activation of these pathways.[5]

G cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR IR Insulin->IR Binds p-IR p-IR IR->p-IR Phosphorylation p-IR->IR Dephosphorylation Downstream Signaling Downstream Signaling p-IR->Downstream Signaling Activates Glucose Uptake Glucose Uptake Downstream Signaling->Glucose Uptake Leptin Leptin LR LR Leptin->LR Binds JAK2 JAK2 LR->JAK2 Activates p-JAK2 p-JAK2 JAK2->p-JAK2 Phosphorylation p-JAK2->JAK2 Dephosphorylation STAT3 Signaling STAT3 Signaling p-JAK2->STAT3 Signaling Activates Appetite Regulation Appetite Regulation STAT3 Signaling->Appetite Regulation PTP1B PTP1B DPM_1001 DPM_1001 DPM_1001->PTP1B Inhibits

Caption: DPM-1001 inhibits PTP1B, enhancing insulin and leptin signaling pathways.

Experimental Protocols

PTP1B Inhibition Assay
  • Enzyme: Recombinant human PTP1B (catalytic domain).

  • Substrate: p-nitrophenyl phosphate (B84403) (pNPP).

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

  • Procedure:

    • Prepare serial dilutions of DPM-1001.

    • Pre-incubate DPM-1001 with PTP1B for 30 minutes at room temperature.

    • Initiate the reaction by adding pNPP.

    • Incubate at 37°C.

    • Stop the reaction with 1 M NaOH.

    • Measure absorbance at 405 nm to quantify p-nitrophenol production.

  • Data Analysis: Calculate the IC50 value from the dose-response curve.

Wilson's Disease Mouse Model Study
  • Animal Model: C3He-Atp7btx-j (toxic milk) mice.

  • Treatment: Intraperitoneal or oral administration of DPM-1001 (5 mg/kg) for a specified duration (e.g., 2 weeks for short-term studies).

  • Sample Collection: Liver, brain, and feces.

  • Analysis:

    • Copper Quantification: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to measure copper levels in tissues and feces.

    • Histology: Rhodanine staining of liver sections to visualize copper deposits. H&E staining to assess liver morphology.

    • Metallothionein Quantification: ELISA or Western blot to measure metallothionein levels in tissue homogenates.

Diet-Induced Obesity Mouse Model Study
  • Animal Model: C57BL/6J mice fed a high-fat diet.

  • Treatment: Oral or intraperitoneal administration of DPM-1001 (e.g., 5 mg/kg, once daily).

  • Monitoring: Body weight, food intake.

  • Analysis:

    • Glucose Tolerance Test (GTT): After an overnight fast, administer a glucose bolus and measure blood glucose levels at various time points.

    • Insulin Tolerance Test (ITT): Administer insulin and measure blood glucose levels at various time points.

    • Western Blot Analysis: Analyze the phosphorylation status of key proteins in the insulin and leptin signaling pathways (e.g., IR, Akt, JAK2, STAT3) in tissue lysates.

Experimental Workflow Visualization

G cluster_preclinical Preclinical Evaluation of DPM-1001 cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies PTP1B_Assay PTP1B Inhibition Assay IC50_Determination IC50_Determination PTP1B_Assay->IC50_Determination Determine Copper_Chelation_Assay Copper Chelation Assay Selectivity_Profile Selectivity_Profile Copper_Chelation_Assay->Selectivity_Profile Determine WD_Model Wilson's Disease Mouse Model IC50_Determination->WD_Model DIO_Model Diet-Induced Obesity Mouse Model IC50_Determination->DIO_Model Selectivity_Profile->WD_Model Efficacy_Safety_WD Efficacy_Safety_WD WD_Model->Efficacy_Safety_WD Assess Efficacy_Safety_Metabolic Efficacy_Safety_Metabolic DIO_Model->Efficacy_Safety_Metabolic Assess

Caption: A generalized workflow for the preclinical evaluation of DPM-1001.

Regulatory Status

DPM-1001 has been granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) for the treatment of Wilson Disease, a significant milestone that underscores its potential to address a rare and serious condition.[8]

Conclusion

This compound represents a novel and promising therapeutic agent with a unique dual mechanism of action. Its ability to specifically chelate copper addresses the underlying pathology of Wilson's disease, while its potent inhibition of PTP1B offers a new approach to managing metabolic disorders. The robust preclinical data, demonstrating both target engagement and in vivo efficacy, provide a strong rationale for its continued development. Further clinical investigation is warranted to fully elucidate the therapeutic potential of DPM-1001 in these patient populations.

References

DPM-1001 Trihydrochloride: A Technical Guide for Diabetes and Obesity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPM-1001 trihydrochloride has emerged as a promising investigational compound in the fields of diabetes and obesity research. It is a potent, selective, and orally bioavailable inhibitor of protein-tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2] By inhibiting PTP1B, DPM-1001 enhances insulin and leptin sensitivity, making it a compelling therapeutic candidate for type 2 diabetes and obesity. This technical guide provides an in-depth overview of DPM-1001, including its mechanism of action, preclinical data, experimental protocols, and the signaling pathways it modulates.

Introduction

The global rise in obesity and type 2 diabetes necessitates the development of novel therapeutic strategies. Protein-tyrosine phosphatase 1B (PTP1B) has been identified as a highly validated therapeutic target for these metabolic disorders due to its critical role in attenuating insulin and leptin signaling.[1][3][4] this compound is an analog of the PTP1B inhibitor trodusquemine (B1662500) (MSI-1436) and has demonstrated significant potential in preclinical studies.[1] A unique characteristic of DPM-1001 is its ability to chelate copper, which enhances its potency as a PTP1B inhibitor.[1] This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic application of DPM-1001.

Mechanism of Action

DPM-1001 is a non-competitive inhibitor of PTP1B.[5] PTP1B is an enzyme that dephosphorylates key proteins in the insulin and leptin signaling cascades, effectively dampening their signals.

  • Insulin Signaling: PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrates (IRS-1/2), leading to decreased insulin sensitivity.[5][6] By inhibiting PTP1B, DPM-1001 promotes the phosphorylation of these key signaling molecules, thereby enhancing the downstream effects of insulin, such as glucose uptake and utilization.

  • Leptin Signaling: PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2).[5][7] Inhibition of PTP1B by DPM-1001 leads to increased JAK2 phosphorylation, which in turn activates the STAT3 transcription factor, ultimately promoting satiety and increasing energy expenditure.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of DPM-1001.

Table 1: In Vitro Potency of DPM-1001

ParameterValueNotes
IC₅₀ 100 nMAgainst PTP1B after a 30-minute pre-incubation.[5]
IC₅₀ (no pre-incubation) 600 nMAgainst the PTP1B(1-405) isoform.[5]
Inhibition Type Non-competitive[5]

Table 2: In Vivo Efficacy of DPM-1001 in a Diet-Induced Obesity Mouse Model

ParameterResultTreatment Details
Body Weight Reduction ~5% decrease5 mg/kg, once daily for 50 days (oral or intraperitoneal).[1][5]
Onset of Weight Loss Within 5 days of treatment[1]
Duration of Weight Loss Continued for approximately 3 weeks[1]
Glucose Homeostasis Improved glucose tolerance and insulin sensitivity[1]

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by DPM-1001.

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS-1/2 IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Promotes PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS DPM1001 DPM-1001 DPM1001->PTP1B Inhibits

Caption: Insulin Signaling Pathway and the inhibitory effect of DPM-1001 on PTP1B.

Leptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Leptin Leptin LeptinR Leptin Receptor (LepR) Leptin->LeptinR Binds JAK2 JAK2 LeptinR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Gene_Expression Gene Expression (Satiety, Energy Expenditure) STAT3->Gene_Expression Promotes PTP1B PTP1B PTP1B->JAK2 DPM1001 DPM-1001 DPM1001->PTP1B Inhibits

Caption: Leptin Signaling Pathway and the inhibitory effect of DPM-1001 on PTP1B.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature.

In Vivo Diet-Induced Obesity Mouse Model
  • Animal Model: Male C57Bl6/J mice are typically used.

  • Diet: Mice are fed a high-fat diet to induce obesity and insulin resistance.

  • Treatment Groups:

    • Vehicle control (e.g., saline)

    • DPM-1001 (5 mg/kg body weight)

  • Administration: DPM-1001 can be administered either orally or via intraperitoneal injection.

  • Dosing Regimen: Once daily for a period of 50 days.[5]

  • Outcome Measures:

    • Body Weight: Monitored regularly throughout the study.

    • Glucose Tolerance Test (GTT): Performed to assess the ability to clear a glucose load from the blood.

    • Insulin Tolerance Test (ITT): Conducted to evaluate insulin sensitivity.

    • Tissue Analysis: At the end of the study, tissues such as liver, adipose, and muscle can be collected for further analysis (e.g., Western blotting for signaling protein phosphorylation).

PTP1B Inhibition Assay
  • Enzyme: Recombinant human PTP1B is used.

  • Substrate: A synthetic phosphopeptide substrate is typically used.

  • Inhibitor: DPM-1001 is pre-incubated with the enzyme for 30 minutes to achieve maximal potency.

  • Assay Principle: The assay measures the release of phosphate (B84403) from the substrate, which is catalyzed by PTP1B. The inhibitory effect of DPM-1001 is determined by the reduction in phosphate release.

  • Detection: The amount of released phosphate is quantified using a colorimetric method.

  • IC₅₀ Determination: The concentration of DPM-1001 that causes 50% inhibition of PTP1B activity is calculated.

Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Assay Animal_Model High-Fat Diet-Fed Mice Treatment DPM-1001 (5 mg/kg/day) or Vehicle Animal_Model->Treatment Monitoring Body Weight, GTT, ITT Treatment->Monitoring Tissue_Collection Tissue Collection for Analysis Monitoring->Tissue_Collection PTP1B_Assay PTP1B Inhibition Assay IC50 IC50 Determination PTP1B_Assay->IC50

Caption: General experimental workflow for preclinical evaluation of DPM-1001.

Conclusion

This compound is a potent and selective PTP1B inhibitor with a dual mechanism of enhancing both insulin and leptin signaling. Preclinical studies have demonstrated its efficacy in reducing body weight and improving glucose homeostasis in animal models of diet-induced obesity. Its oral bioavailability further enhances its potential as a therapeutic agent. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate further research and development of DPM-1001 for the treatment of diabetes and obesity.

References

DPM-1001 Trihydrochloride in Wilson's Disease: A Technical Guide to Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wilson's disease is a rare genetic disorder characterized by toxic copper accumulation in the liver and brain, leading to severe hepatic and neurological dysfunction. Current treatments, primarily centered on copper chelation, are often associated with significant side effects, highlighting the urgent need for novel therapeutic strategies. DPM-1001 trihydrochloride, a novel small molecule, has emerged as a promising preclinical candidate. This technical guide provides an in-depth overview of the preclinical studies on DPM-1001 in the context of Wilson's disease, focusing on its dual mechanism of action as a potent copper chelator and an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). We present a comprehensive summary of the available quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows to facilitate further research and development in this area.

Introduction

Wilson's disease is an autosomal recessive disorder caused by mutations in the ATP7B gene, which encodes a copper-transporting P-type ATPase essential for biliary copper excretion.[1][2] The resulting copper overload leads to oxidative stress, cellular damage, and a cascade of clinical manifestations, including liver cirrhosis, neuropsychiatric symptoms, and Kayser-Fleischer rings in the cornea.[3] While existing copper chelators like D-penicillamine and trientine are the mainstay of treatment, their use can be limited by adverse effects and incomplete efficacy.[1][4]

This compound has been identified as a promising therapeutic agent for Wilson's disease. It is an orally bioavailable small molecule that can cross the blood-brain barrier.[3][5] Preclinical studies have demonstrated its ability to selectively chelate copper and promote its excretion, thereby reducing copper burden in key organs.[1][5] Furthermore, DPM-1001 is also a known inhibitor of PTP1B, a key negative regulator of insulin (B600854) and leptin signaling pathways.[6] While the primary therapeutic benefit in Wilson's disease is attributed to its copper-chelating properties, the inhibition of PTP1B may offer additional, yet to be fully elucidated, advantages. This guide synthesizes the currently available preclinical data on DPM-1001 in Wilson's disease models.

Mechanism of Action

DPM-1001 exhibits a dual mechanism of action that is of significant interest for the treatment of Wilson's disease.

Copper Chelation

The primary and most well-documented mechanism of DPM-1001 in the context of Wilson's disease is its high-affinity and selective binding to copper.[5] This chelation facilitates the removal of excess copper from tissues, particularly the liver and brain, and promotes its excretion from the body.[1][5]

PTP1B Inhibition

DPM-1001 is also a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[6] PTP1B is a key negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, DPM-1001 can enhance the signaling of these pathways, which is a validated therapeutic target for diabetes and obesity.[6] The direct implications of PTP1B inhibition on the pathophysiology of Wilson's disease are still under investigation. However, it is plausible that this secondary mechanism could address potential metabolic co-morbidities or have unforeseen synergistic effects with copper reduction.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of DPM-1001.

Table 1: In Vitro Efficacy of DPM-1001
ParameterCell LineConditionDPM-1001 ConcentrationOutcomeCitation
Cell ViabilityHepG2 (ATP7B knockdown)Copper-induced toxicity2 µMRescued cells from copper-induced death[5]
Cell ViabilityWilson's Disease Patient-derived FibroblastsCopper-induced toxicityNot specifiedInhibited copper-induced cell death[5]
Table 2: In Vivo Efficacy of DPM-1001 in the Toxic Milk Mouse Model of Wilson's Disease
ParameterTissueTreatment GroupResultStatistical SignificanceCitation
Copper LevelsLiverDPM-1001 treated vs. Saline treatedSignificant reductionp < 0.01[5]
Copper LevelsBrainDPM-1001 treated vs. Saline treatedSignificant reductionp < 0.01[5]
Metallothionein LevelsLiverDPM-1001 treated vs. Saline treatedSignificant reductionp < 0.01[5]
Metallothionein LevelsBrainDPM-1001 treated vs. Saline treatedSignificant reductionp < 0.01[5]

Experimental Protocols

This section provides a detailed description of the methodologies used in the key preclinical studies of DPM-1001.

In Vitro Cell Viability Assay
  • Cell Lines:

    • HepG2 cells with siRNA-mediated knockdown of ATP7B.

    • Fibroblasts derived from Wilson's disease patients.

  • Treatment:

    • Cells were pre-incubated with DPM-1001 (2 µM in the case of HepG2 cells) for a specified period.

    • Subsequently, cells were exposed to varying concentrations of copper to induce toxicity.

  • Viability Assessment:

    • Cell viability was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

Animal Model and In Vivo Efficacy Studies
  • Animal Model:

    • The "toxic milk" (tx) mouse model was used. This is a naturally occurring mouse strain with a mutation in the Atp7b gene, leading to copper accumulation and a phenotype that mimics human Wilson's disease.[5]

  • Treatment Regimen:

    • Mice were administered DPM-1001 either orally or via intraperitoneal injection.

    • A control group received a saline solution.

    • The specific dosage and duration of treatment varied depending on the experimental endpoint.

  • Tissue Analysis:

    • Following the treatment period, liver and brain tissues were harvested.

    • Copper levels in the tissues were quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a highly sensitive technique for elemental analysis.

    • Metallothionein levels, which are indicative of copper load, were measured using commercially available ELISA kits.

  • Histological Analysis:

    • Liver tissue sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess general morphology and signs of pathology.

    • Rhodanine staining was used to specifically visualize copper deposits in the liver.

Signaling Pathways and Experimental Workflows

PTP1B Signaling Pathway

The following diagram illustrates the canonical PTP1B signaling pathway, primarily its role in the negative regulation of insulin signaling. Inhibition of PTP1B by DPM-1001 would be expected to enhance this pathway, leading to increased downstream signaling.

PTP1B_Signaling_Pathway cluster_0 Cell Membrane Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor IRS Insulin Receptor Substrate (IRS) Insulin_Receptor->IRS P PI3K PI3K IRS->PI3K AKT Akt/PKB PI3K->AKT Glucose_Uptake Increased Glucose Uptake AKT->Glucose_Uptake PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates DPM1001 DPM-1001 DPM1001->PTP1B Inhibits

Caption: PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the Insulin Receptor.

Experimental Workflow for In Vivo Efficacy Assessment

The following diagram outlines the typical experimental workflow for evaluating the in vivo efficacy of DPM-1001 in the toxic milk mouse model of Wilson's disease.

In_Vivo_Workflow Start Start: Toxic Milk Mouse Model Grouping Randomized Grouping Start->Grouping Treatment_Group Treatment Group: DPM-1001 Administration (Oral or IP) Grouping->Treatment_Group Control_Group Control Group: Saline Administration Grouping->Control_Group Treatment_Period Treatment Period Treatment_Group->Treatment_Period Control_Group->Treatment_Period Tissue_Harvest Tissue Harvest (Liver & Brain) Treatment_Period->Tissue_Harvest Analysis Biochemical & Histological Analysis Tissue_Harvest->Analysis ICPMS ICP-MS for Copper Levels Analysis->ICPMS ELISA ELISA for Metallothionein Analysis->ELISA Histology H&E and Rhodanine Staining Analysis->Histology Data_Analysis Data Analysis & Comparison ICPMS->Data_Analysis ELISA->Data_Analysis Histology->Data_Analysis

Caption: Workflow for assessing DPM-1001's in vivo efficacy in a Wilson's disease mouse model.

Clinical Development Status

As of the latest available information, this compound has been granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) for the treatment of Wilson's disease.[3] This designation is intended to encourage the development of drugs for rare diseases. DepYmed, Inc., the company developing DPM-1001, has indicated that it is a "clinical candidate". However, a thorough search of public clinical trial registries (such as ClinicalTrials.gov) did not yield any registered clinical trials for DPM-1001 in Wilson's disease at the time of this writing. Therefore, no clinical data on the safety or efficacy of DPM-1001 in human subjects is currently available in the public domain.

Conclusion and Future Directions

This compound has demonstrated significant promise in preclinical models of Wilson's disease. Its ability to effectively chelate copper and reduce its accumulation in the liver and brain of a relevant animal model provides a strong rationale for its continued development.[1][5] The dual mechanism of PTP1B inhibition presents an intriguing, though not yet fully understood, aspect of its therapeutic potential.[6]

The progression of DPM-1001 into clinical trials will be a critical next step. Future research should focus on:

  • Initiation of Clinical Trials: Phase 1 studies to evaluate the safety, tolerability, and pharmacokinetics of DPM-1001 in healthy volunteers and subsequently in patients with Wilson's disease are paramount.

  • Elucidating the Role of PTP1B Inhibition: Further investigation is needed to determine the specific contribution of PTP1B inhibition to the therapeutic effects of DPM-1001 in Wilson's disease.

  • Long-term Efficacy and Safety: Preclinical studies of longer duration would provide valuable insights into the sustained effects and potential long-term safety of DPM-1001.

References

DPM-1001 Trihydrochloride: A Potential Therapeutic for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

DPM-1001 trihydrochloride is a novel small molecule with a dual mechanism of action that positions it as a compelling candidate for the treatment of a range of neurodegenerative disorders. It is a potent, orally bioavailable, and highly selective copper chelator, and a non-competitive allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2][3] This technical guide provides an in-depth overview of the preclinical data for DPM-1001 and its therapeutic potential in neurodegenerative disease models, focusing on its role in Wilson's Disease and the broader implications of PTP1B inhibition for conditions such as Alzheimer's Disease.

Core Mechanisms of Action

Copper Chelation

Elevated copper levels in the brain are implicated in the pathology of several neurodegenerative diseases, including Wilson's Disease and potentially Alzheimer's Disease.[1][4] DPM-1001 has demonstrated remarkable specificity for copper, effectively binding to and promoting the excretion of excess copper.[1][5] This action helps to mitigate copper-induced oxidative stress and cellular damage.

PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways.[6] In the central nervous system, PTP1B is involved in neuroinflammation, synaptic plasticity, and neuronal survival.[7][8] By inhibiting PTP1B, DPM-1001 can potentially enhance neuroprotective signaling pathways and reduce neuroinflammation.

Preclinical Evidence in Neurodegenerative Disease Models

Wilson's Disease

Wilson's Disease is a genetic disorder characterized by toxic copper accumulation in the liver and brain.[3] DPM-1001 has been extensively studied in the toxic milk mouse model of Wilson's Disease, a well-established animal model for this condition.[1][2]

Experimental Protocol: DPM-1001 Treatment in the Toxic Milk Mouse Model [2]

  • Animal Model: Toxic milk mice, which have a mutation in the Atp7b gene, leading to copper accumulation.

  • Treatment: Male mice (6–8 weeks of age) were administered DPM-1001 intraperitoneally at a dose of 5 mg/kg for 2 weeks.

  • Sample Collection: Liver and brain tissues were collected for biochemical analysis.

  • Analysis: Copper levels were measured using inductively coupled plasma mass spectrometry (ICP-MS). Metallothionein levels were quantified as a marker of copper load.

Quantitative Data from the Wilson's Disease Mouse Model [2]

TissueParameterSaline-Treated Toxic Milk MiceDPM-1001-Treated Toxic Milk MiceWild-Type Mice
Liver Copper (µg/g)~150~50~10
Metallothionein (relative units)Significantly ElevatedReduced to near Wild-Type LevelsBaseline
Brain Copper (µg/g)~20~10~5
Metallothionein (relative units)Significantly ElevatedReduced to near Wild-Type LevelsBaseline

Note: The values presented are approximate and based on graphical data from the cited source.

These results demonstrate that DPM-1001 effectively reduces copper levels in both the liver and brain of a relevant animal model of Wilson's Disease, ameliorating the biochemical hallmarks of the disease.[2]

Alzheimer's Disease and the Promise of PTP1B Inhibition

While direct studies of DPM-1001 in Alzheimer's disease models are not yet published, compelling evidence from studies on its analog, trodusquemine (B1662500) (MSI-1436), highlights the therapeutic potential of PTP1B inhibition.[9][10]

Proposed Signaling Pathway for PTP1B Inhibition in Microglia

In the context of Alzheimer's disease, PTP1B is highly expressed in microglia, the primary immune cells of the brain.[11] Inhibition of PTP1B is proposed to enhance microglial phagocytosis of amyloid-β (Aβ) plaques through the modulation of spleen tyrosine kinase (SYK) and the downstream AKT-mTOR signaling pathway.[11][12]

PTP1B_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor SYK SYK Receptor->SYK Abeta Amyloid-β Abeta->Receptor binds pSYK p-SYK SYK->pSYK pSYK->SYK dephosphorylates AKT AKT pSYK->AKT pAKT p-AKT AKT->pAKT mTOR mTOR pAKT->mTOR pmTOR p-mTOR mTOR->pmTOR Phagocytosis Phagocytosis pmTOR->Phagocytosis promotes PTP1B PTP1B PTP1B->pSYK DPM1001 DPM-1001 DPM1001->PTP1B inhibits

Caption: Proposed mechanism of PTP1B inhibition by DPM-1001 in microglia.

Experimental Workflow: Investigating PTP1B Inhibitors in an Alzheimer's Disease Mouse Model [9][10]

AD_Workflow Start Start: APP/PS1 Mouse Model Treatment Treatment: PTP1B Inhibitor (e.g., Trodusquemine) (e.g., 1 mg/kg IP for 5 weeks) Start->Treatment Behavioral Behavioral Testing: - Morris Water Maze - Rotarod Treatment->Behavioral Tissue Tissue Collection: Brain and Liver Behavioral->Tissue Analysis Analysis Tissue->Analysis Biochemical Biochemical Analysis: - Aβ burden (Immunohistochemistry) - Neuroinflammation markers (e.g., astrogliosis) - Signaling protein levels (Western Blot) Analysis->Biochemical Metabolic Metabolic Analysis: - Glucose tolerance test Analysis->Metabolic

Caption: Experimental workflow for evaluating PTP1B inhibitors in an AD mouse model.

Studies using trodusquemine in Alzheimer's disease mouse models have shown:

  • Improved Cognitive Function: Amelioration of memory deficits in behavioral tests like the Morris water maze.[9]

  • Reduced Aβ Pathology: Decreased amyloid-β plaque burden in the brain.[11]

  • Modulation of Neuroinflammation: Reduced astrogliosis and altered microglial activation states.[10]

  • Enhanced Insulin Signaling: Restoration of insulin signaling pathways in the brain.[9]

These findings strongly suggest that the PTP1B inhibitory activity of DPM-1001 could be beneficial in Alzheimer's disease and other neurodegenerative conditions with a neuroinflammatory component.

Future Directions and Conclusion

This compound represents a promising therapeutic candidate with a novel dual mechanism of action relevant to multiple neurodegenerative diseases. Its proven efficacy in a preclinical model of Wilson's Disease provides a strong foundation for its clinical development for this indication. Furthermore, the extensive preclinical data on the role of PTP1B inhibition in Alzheimer's disease models suggests a significant opportunity to explore the therapeutic potential of DPM-1001 in this and other neurodegenerative disorders. Further preclinical studies are warranted to directly evaluate the efficacy of DPM-1001 in models of Alzheimer's, Parkinson's, and other related diseases to fully elucidate its therapeutic potential. The ability to both correct metal ion dyshomeostasis and modulate key neuroinflammatory and survival pathways makes DPM-1001 a unique and compelling molecule for the future of neurodegenerative disease drug development.

References

DPM-1001 Trihydrochloride: A Comprehensive Technical Review of its Preclinical Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPM-1001 trihydrochloride is a novel small molecule under preclinical investigation, distinguished by its dual mechanism of action as both a potent, selective, non-competitive, allosteric inhibitor of protein-tyrosine phosphatase 1B (PTP1B) and a highly specific copper chelator.[1][2][3] This unique profile positions DPM-1001 as a promising therapeutic candidate for a range of metabolic and rare diseases, including diabetes, obesity, and Wilson's disease.[2][3][4] This technical guide provides a comprehensive overview of the currently available preclinical safety and toxicity data for DPM-1001, with a focus on its mechanism of action, in vitro and in vivo efficacy, and reported safety observations. While comprehensive toxicological data such as LD50 values are not yet publicly available, existing studies suggest a favorable safety profile in preclinical models.

Introduction

DPM-1001 is an analog of trodusquemine (B1662500) (MSI-1436), a known PTP1B inhibitor.[3] Its development has been driven by the need for orally bioavailable PTP1B inhibitors with improved therapeutic potential.[3] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a well-validated target for the treatment of type 2 diabetes and obesity.[3] Additionally, DPM-1001's potent and selective copper-chelating properties have led to its investigation as a treatment for Wilson's disease, a rare genetic disorder characterized by toxic copper accumulation.[2][4]

Mechanism of Action

DPM-1001 exerts its therapeutic effects through two distinct but potentially synergistic mechanisms:

  • PTP1B Inhibition: DPM-1001 acts as a non-competitive, allosteric inhibitor of PTP1B. By binding to a site distinct from the active site, it modulates the enzyme's activity, leading to enhanced signaling through the insulin and leptin receptors. This action helps to improve glucose homeostasis and reduce body weight in preclinical models of diet-induced obesity.

  • Copper Chelation: DPM-1001 is a highly selective chelator of copper.[4] This property is central to its therapeutic potential in Wilson's disease, where it facilitates the removal of excess copper from the body, thereby preventing copper-induced cellular toxicity and organ damage.[2][4]

Below is a diagram illustrating the dual mechanism of action of DPM-1001.

cluster_PTP1B PTP1B Inhibition cluster_Copper Copper Chelation DPM-1001 DPM-1001 PTP1B PTP1B DPM-1001->PTP1B Allosteric Inhibition Insulin/Leptin Receptor Insulin/Leptin Receptor PTP1B->Insulin/Leptin Receptor Dephosphorylation (Inhibited) Downstream Signaling Downstream Signaling Insulin/Leptin Receptor->Downstream Signaling Activation Improved Glucose Homeostasis & Weight Control Improved Glucose Homeostasis & Weight Control Downstream Signaling->Improved Glucose Homeostasis & Weight Control DPM-1001_chelation DPM-1001 Excess Copper Excess Copper DPM-1001_chelation->Excess Copper Chelation Cellular Toxicity Cellular Toxicity DPM-1001_chelation->Cellular Toxicity Prevents DPM-1001-Copper Complex DPM-1001-Copper Complex Excess Copper->Cellular Toxicity Induces Reduced Organ Damage Reduced Organ Damage DPM-1001-Copper Complex->Reduced Organ Damage Excretion

Caption: Dual mechanism of action of DPM-1001.

Quantitative Preclinical Data

The following tables summarize the available quantitative data for DPM-1001 from preclinical studies.

Table 1: In Vitro Efficacy

ParameterValueTarget/SystemReference
IC50 100 nMPTP1B[1]
Kd 75 nMCopper[5]

Table 2: In Vivo Models and Observations

Animal ModelDosing RegimenKey ObservationsReference
Diet-induced obese mice5 mg/kg, oral or IP, once daily for 50 days5% decrease in body weight, improved glucose tolerance and insulin sensitivity.[1]
Toxic milk mouse model of Wilson's diseaseNot specifiedLowered copper levels in liver and brain, ameliorated disease symptoms.[4]

Note: Detailed pharmacokinetic parameters (Cmax, Tmax, half-life, bioavailability) and toxicological data (LD50, NOAEL) for this compound are not yet publicly available in the reviewed literature.

Experimental Protocols

In Vitro PTP1B Inhibition Assay

A detailed experimental protocol for the PTP1B inhibition assay is not fully described in the available literature. However, a typical assay would involve:

  • Enzyme and Substrate Preparation: Recombinant human PTP1B and a suitable phosphorylated peptide substrate are prepared in an appropriate assay buffer.

  • Compound Incubation: DPM-1001 is pre-incubated with PTP1B for a specified period (e.g., 30 minutes) to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Signal Detection: The dephosphorylation of the substrate is measured, typically using a colorimetric or fluorescent method to determine the amount of phosphate (B84403) released.

  • IC50 Determination: The concentration of DPM-1001 that inhibits 50% of PTP1B activity is calculated.

In Vivo Study in Diet-Induced Obese Mice

The following workflow outlines the general procedure for the in vivo study in a diet-induced obesity model:

Animal Model Diet-Induced Obese Mice Grouping Random assignment to treatment and control groups Animal Model->Grouping Dosing DPM-1001 (5 mg/kg, p.o. or IP, daily) or vehicle Grouping->Dosing Monitoring Body weight, food intake, and general health monitoring Dosing->Monitoring Glucose Tolerance Test Glucose Tolerance Test (GTT) Monitoring->Glucose Tolerance Test Insulin Tolerance Test Insulin Tolerance Test (ITT) Monitoring->Insulin Tolerance Test Data Analysis Statistical analysis of collected data Glucose Tolerance Test->Data Analysis Insulin Tolerance Test->Data Analysis

Caption: Experimental workflow for in vivo obesity model.

Safety and Toxicity Profile

In Vitro Cytotoxicity

In cell models, including fibroblasts from Wilson's disease patients, DPM-1001 demonstrated a protective effect against copper-induced toxicity.[2] This suggests that at therapeutic concentrations for copper chelation, the compound is not cytotoxic and can mitigate the damaging effects of excess copper.

In Vivo Observations

Preclinical studies in mouse models of diet-induced obesity and Wilson's disease have not reported significant adverse effects. In the obesity model, a 5% body weight decrease was observed, which is a desired therapeutic outcome.[1] In the Wilson's disease model, DPM-1001 was effective in reducing copper levels and ameliorating disease symptoms without apparent toxicity.[4] The compound is reported to be orally bioavailable and able to cross the blood-brain barrier.[4]

Gaps in Toxicological Data

A comprehensive toxicological assessment of this compound is not yet available in the public domain. Key missing data points include:

  • Acute, sub-chronic, and chronic toxicity studies: No formal toxicology studies with detailed histopathological and clinical chemistry analysis have been published.

  • LD50 values: The lethal dose for 50% of the test population has not been reported.

  • Genotoxicity and carcinogenicity studies: There is no available data on the mutagenic or carcinogenic potential of DPM-1001.

  • Reproductive and developmental toxicity: The effects of DPM-1001 on fertility, reproduction, and embryonic development have not been described.

Conclusion

This compound is a promising preclinical candidate with a novel dual mechanism of action. The available data from in vitro and in vivo studies in disease models suggest a favorable efficacy and safety profile. It effectively inhibits PTP1B, leading to improvements in metabolic parameters, and acts as a potent and selective copper chelator, reducing copper-associated pathology.

However, a comprehensive evaluation of its safety and toxicity is limited by the lack of publicly available, formal toxicological studies. Further investigation is required to establish a complete safety profile, including the determination of key toxicological parameters, before DPM-1001 can progress to clinical development. The information presented in this guide should serve as a foundation for researchers and drug development professionals to understand the current state of knowledge on the preclinical safety and toxicity of DPM-1001 and to guide future research efforts.

References

Methodological & Application

Application Notes and Protocols for DPM-1001 Trihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPM-1001 trihydrochloride is a potent and selective, non-competitive allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2] Due to its role in downregulating these pathways, PTP1B is a validated therapeutic target for type 2 diabetes, obesity, and some cancers. DPM-1001, an analog of trodusquemine (B1662500) (MSI-1436), offers the advantage of being orally bioavailable, enhancing its potential for therapeutic development.[2][3] Additionally, DPM-1001 functions as a potent and highly specific copper chelator.[3][4] This property has been shown to protect cells from copper-induced toxicity and has demonstrated therapeutic potential in preclinical models of Wilson's disease.[4]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability and signaling pathways.

Data Presentation

Quantitative Data for DPM-1001
ParameterValueNotesSource
PTP1B IC50 100 nMPotency can be enhanced with pre-incubation.[1] For the full-length PTP1B (1-405), the IC50 improves from 600 nM to 100 nM after a 30-minute pre-incubation.[1][1][2]
Mechanism of Action Non-competitive, allosteric inhibitor of PTP1BBinds to a site distinct from the catalytic pocket, which can offer greater selectivity.[2][1][2]
Solubility 100 mg/mL in DMSOHygroscopic nature of DMSO can affect solubility; use freshly opened solvent.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the insulin signaling pathway targeted by DPM-1001 and a general experimental workflow for its characterization in cell culture.

Simplified Insulin Signaling Pathway and Role of PTP1B Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor Binds IRS Insulin Receptor Substrate (IRS) Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Translocation (Glucose Uptake) AKT->GLUT4 PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates PTP1B->IRS DPM1001 DPM-1001 DPM1001->PTP1B Inhibits

Caption: Simplified Insulin Signaling Pathway and the inhibitory role of DPM-1001 on PTP1B.

General Experimental Workflow for DPM-1001 cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare DPM-1001 Stock Solution (in DMSO) D Treat cells with DPM-1001 (various concentrations) A->D B Cell Seeding (e.g., HepG2) C Serum Starvation (optional, for signaling assays) B->C C->D E Insulin Stimulation (for signaling assays) D->E F Cell Viability Assay (e.g., MTT Assay) D->F G Cell Lysis E->G H Western Blot Analysis (e.g., p-Akt, p-IR) G->H

Caption: General experimental workflow for studying the effects of DPM-1001 in cell culture.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the manufacturer's information, DPM-1001 is soluble in DMSO at concentrations up to 100 mg/mL.[5]

  • To prepare a 10 mM stock solution, dissolve 5.68 mg of this compound (MW: 567.85 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 60°C) and sonication can be used to aid dissolution if necessary.[5]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[5]

Protocol 2: Cell Viability/Cytotoxicity Assessment using MTT Assay

This protocol is to determine the effect of DPM-1001 on the viability of a chosen cell line (e.g., HepG2 human liver cancer cells).

Materials:

  • Selected cell line (e.g., HepG2)

  • Complete growth medium

  • This compound stock solution (from Protocol 1)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[6] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of DPM-1001 in complete growth medium from the stock solution. A suggested starting concentration range is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO used for the highest DPM-1001 concentration) and a no-cell background control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of DPM-1001 or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[6]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[2]

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[6]

    • Place the plate on a shaker for 10-15 minutes at low speed to ensure complete dissolution.[6]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[7] A reference wavelength of >650 nm can be used to subtract background absorbance.[7]

  • Data Analysis:

    • Subtract the average absorbance of the no-cell background control from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

Protocol 3: Western Blot Analysis of Insulin Signaling Pathway

This protocol details the investigation of DPM-1001's effect on the phosphorylation of key proteins in the insulin signaling pathway, such as Akt, in a cell line like HepG2.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Complete growth medium and serum-free medium

  • This compound stock solution

  • Human insulin

  • 6-well or 12-well cell culture plates

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt, and a loading control like mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (e.g., goat anti-rabbit IgG-HRP, goat anti-mouse IgG-HRP)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.[4]

    • Replace the growth medium with serum-free medium and incubate for 16-24 hours to reduce basal phosphorylation levels.[1]

    • Pre-treat the cells with various concentrations of DPM-1001 (e.g., 1 µM to 50 µM) or a vehicle control (DMSO) in serum-free medium for 1-2 hours.[1]

    • Stimulate the cells by adding insulin to a final concentration of 10-100 nM for 5-15 minutes at 37°C.[1][8]

  • Cell Lysis:

    • Immediately after stimulation, place the plates on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer and Laemmli sample buffer. Boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phospho-protein of interest (e.g., phospho-Akt) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total Akt) and a loading control (e.g., β-actin).

    • Quantify the band intensities using densitometry software. An increase in the ratio of phosphorylated protein to total protein in the presence of DPM-1001 indicates inhibition of PTP1B.

References

Application Notes and Protocols for In Vivo Administration of DPM-1001 Trihydrochloride in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPM-1001 trihydrochloride is a potent and orally bioavailable small molecule that functions as a dual-action therapeutic agent. It is a non-competitive allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and a highly selective copper chelator.[1][2] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes and obesity.[1][3][4] Additionally, its ability to chelate and promote the excretion of excess copper provides a therapeutic rationale for its use in copper overload disorders such as Wilson's disease.[2][5]

These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models, summarizing key quantitative data and providing detailed experimental protocols.

Mechanism of Action

DPM-1001 exerts its therapeutic effects through two primary mechanisms:

  • PTP1B Inhibition: DPM-1001 allosterically inhibits PTP1B, which normally dephosphorylates and inactivates the insulin receptor (IR) and Janus kinase 2 (JAK2), a key component of the leptin receptor signaling cascade. By inhibiting PTP1B, DPM-1001 enhances the phosphorylation of IR and JAK2, thereby potentiating downstream insulin and leptin signaling. This leads to improved glucose homeostasis and reduced appetite.[1][3][6][7]

  • Copper Chelation: DPM-1001 is a highly selective chelator of copper.[2][5] In conditions of copper overload, such as Wilson's disease, DPM-1001 binds to excess copper and facilitates its excretion from the body, primarily through the feces.[2][5] This helps to reduce copper-induced toxicity in tissues like the liver and brain.

Signaling Pathways

Below are diagrams illustrating the signaling pathways modulated by DPM-1001.

Insulin Signaling Pathway and PTP1B Inhibition

Insulin_Signaling cluster_cell Cell Membrane Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS IR->IRS Phosphorylates PTP1B PTP1B PTP1B->IR DPM1001 DPM-1001 DPM1001->PTP1B Inhibits PI3K PI3K IRS->PI3K Activates AKT AKT PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: DPM-1001 enhances insulin signaling by inhibiting PTP1B.

Leptin Signaling Pathway and PTP1B Inhibition

Leptin_Signaling cluster_cell Cell Membrane Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R Binds JAK2 JAK2 Leptin_R->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates PTP1B PTP1B PTP1B->JAK2 Dephosphorylates DPM1001 DPM-1001 DPM1001->PTP1B Inhibits Gene_Expression Gene Expression (Appetite Regulation) STAT3->Gene_Expression

Caption: DPM-1001 enhances leptin signaling by inhibiting PTP1B.

Copper Chelation and Excretion Workflow

Copper_Chelation cluster_body In Vivo Environment DPM1001 DPM-1001 (Oral Admin) DPM1001_Cu_Complex DPM-1001-Copper Complex DPM1001->DPM1001_Cu_Complex Chelates Excess_Cu Excess Copper (Tissues) Excess_Cu->DPM1001_Cu_Complex Fecal_Excretion Fecal Excretion DPM1001_Cu_Complex->Fecal_Excretion

Caption: DPM-1001 chelates excess copper for fecal excretion.

Data Presentation

In Vitro Efficacy
ParameterValueReference
IC₅₀ (PTP1B) 100 nM[2]
In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
ParameterTreatment GroupResultDurationReference
Body Weight DPM-1001 (5 mg/kg, daily)5% decrease50 days[2]
Glucose Tolerance DPM-1001 (5 mg/kg, daily)Improved50 days[2]
Insulin Sensitivity DPM-1001 (5 mg/kg, daily)Improved50 days[2]
In Vivo Efficacy in a Mouse Model of Wilson's Disease
ParameterTreatment GroupResultDurationReference
Liver Copper Levels DPM-1001 (5 mg/kg, i.p.)Lowered2 weeks[1]
Brain Copper Levels DPM-1001 (5 mg/kg, i.p.)Lowered2 weeks[1]
Fecal Copper Levels DPM-1001Dramatically elevatedNot specified[1]
Pharmacokinetics and Toxicology

Specific quantitative pharmacokinetic parameters (e.g., AUC, Cmax, t1/2) and toxicology data (e.g., LD50) for this compound in mice are not publicly available in the reviewed scientific literature.

Experimental Protocols

Formulation of DPM-1001 for In Vivo Administration

For oral or intraperitoneal administration, this compound can be formulated as follows to achieve a clear solution of ≥ 5 mg/mL:

  • Prepare a 50.0 mg/mL stock solution of DPM-1001 in DMSO.

  • For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to adjust the final volume to 1 mL.

Note: This formulation information is provided for reference and may require optimization for specific experimental needs.[2]

Diet-Induced Obesity (DIO) Mouse Model

Objective: To induce an obese and insulin-resistant phenotype in mice.

Workflow Diagram

DIO_Workflow Start 8-week old male C57BL/6J mice Acclimatization Acclimatize for 1 week Start->Acclimatization Diet High-Fat Diet (HFD) (e.g., 42% kcal from fat) for 15 weeks Acclimatization->Diet Control Standard Chow Diet Acclimatization->Control Randomization Randomize into treatment groups Diet->Randomization Control->Randomization Treatment Administer DPM-1001 or vehicle Randomization->Treatment Endpoint Endpoint Assays (GTT, ITT, etc.) Treatment->Endpoint

Caption: Workflow for a diet-induced obesity study in mice.

Protocol:

  • Use 8-week-old male C57BL/6J mice.

  • House the animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Provide ad libitum access to a high-fat diet (HFD), with approximately 42% of kilocalories from fat, for 15 weeks to induce obesity. A control group should be fed a standard chow diet.

  • Monitor body weight and food intake weekly.

  • After the diet induction period, randomize the mice into treatment and vehicle control groups.

  • Administer this compound or vehicle daily via oral gavage or intraperitoneal injection at the desired dose (e.g., 5 mg/kg) for the specified duration (e.g., 50 days).

  • Perform metabolic assessments such as glucose and insulin tolerance tests at baseline and throughout the treatment period.

Glucose Tolerance Test (GTT)

Objective: To assess the ability of mice to clear a glucose load from the blood.

Protocol:

  • Fast mice for 6 hours with free access to water.

  • Record the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.

  • Administer a 2 g/kg body weight bolus of D-glucose solution via intraperitoneal injection.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for analysis.

Insulin Tolerance Test (ITT)

Objective: To assess the systemic response to insulin.

Protocol:

  • Fast mice for 4-6 hours with free access to water.

  • Record the baseline blood glucose level (t=0) from a tail vein blood sample.

  • Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.

  • Measure blood glucose levels at 15, 30, and 60 minutes post-injection.

  • The rate of glucose disappearance is indicative of insulin sensitivity.

Conclusion

This compound is a promising preclinical candidate with a dual mechanism of action that has demonstrated efficacy in mouse models of obesity and Wilson's disease. The provided protocols and data serve as a valuable resource for researchers investigating the in vivo effects of this compound. Further studies are warranted to fully elucidate its pharmacokinetic and toxicological profile.

References

Application Notes and Protocols for DPM-1001 Trihydrochloride in Animal Models of Obesity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DPM-1001 trihydrochloride, a potent and selective inhibitor of protein-tyrosine phosphatase 1B (PTP1B), in preclinical animal models of obesity. The protocols outlined below are based on established methodologies and published findings.

Introduction

This compound has emerged as a promising therapeutic candidate for obesity and type 2 diabetes.[1][2] As a PTP1B inhibitor, it targets a key negative regulator of both insulin (B600854) and leptin signaling pathways.[1][2] Inhibition of PTP1B enhances the downstream signaling of these hormones, leading to improved glucose homeostasis and potentially reduced body weight. These notes provide detailed protocols for evaluating the efficacy of DPM-1001 in a diet-induced obesity (DIO) mouse model.

Quantitative Data Summary

The following table summarizes the key quantitative data from preclinical studies of this compound in a diet-induced obesity mouse model.

ParameterDetailsReference
Animal Model High-fat diet (HFD)-fed obese male C57BL/6J mice[1]
Dosage 5 mg/kg[1]
Administration Route Oral or Intraperitoneal[1]
Treatment Duration 50 days (once daily)[1]
Effect on Body Weight 5% decrease. Weight loss initiated within 5 days and continued for approximately 3 weeks.[1]
Effect on Glucose Metabolism Improved glucose tolerance and insulin sensitivity.[1]
Effect on Food Intake Data not available in the reviewed literature.

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

Objective: To induce an obese phenotype in mice that mimics human obesity resulting from a high-fat diet.

Materials:

  • Male C57BL/6J mice (5-6 weeks old)

  • High-Fat Diet (HFD): 45-60% of calories from fat

  • Standard chow diet (for control group)

  • Animal caging with enrichment

  • Weighing scale

Protocol:

  • Upon arrival, acclimatize mice for one week with free access to standard chow and water.

  • After acclimatization, randomly assign mice to two groups: Control (standard chow) and DIO (HFD).

  • House the mice in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Provide the respective diets and water ad libitum for 8-12 weeks.

  • Monitor body weight weekly to confirm the development of obesity in the HFD group. A significant difference in body weight between the HFD and control groups indicates the successful induction of obesity.

This compound Administration

Objective: To administer this compound to the DIO mouse model.

Materials:

  • This compound

  • Vehicle for dissolution (e.g., saline, or a solution of DMSO, PEG300, Tween-80, and saline)

  • Oral gavage needles or syringes for intraperitoneal injection

  • Weighing scale

Protocol:

  • Prepare the this compound solution at the desired concentration (e.g., for a 5 mg/kg dose). A stock solution can be prepared in DMSO and then diluted in a suitable vehicle for in vivo administration. A suggested vehicle preparation involves adding 100 μL of a 50 mg/mL DMSO stock solution to 400 μL of PEG300, mixing, then adding 50 μL of Tween-80, mixing again, and finally adding 450 μL of saline.

  • Divide the obese mice into a vehicle control group and a DPM-1001 treatment group.

  • Administer the prepared solution or vehicle to the respective groups once daily via oral gavage or intraperitoneal injection.

  • The recommended dosage from preclinical studies is 5 mg/kg.[1]

  • Continue the treatment for the designated study period (e.g., 50 days).[1]

  • Monitor body weight and food intake regularly throughout the study.

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the ability of the animals to clear a glucose load from the blood, an indicator of glucose tolerance.

Materials:

  • Glucose solution (20% w/v in sterile water)

  • Glucometer and test strips

  • Blood collection supplies (e.g., lancets, micro-hematocrit tubes)

Protocol:

  • Fast the mice overnight (approximately 12-16 hours) with free access to water.

  • Record the baseline blood glucose level from a tail snip.

  • Administer a 2 g/kg body weight dose of the glucose solution via oral gavage.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Plot the blood glucose concentration over time to determine the glucose tolerance curve.

Insulin Tolerance Test (ITT)

Objective: To assess the systemic response to insulin, a measure of insulin sensitivity.

Materials:

  • Human insulin solution (e.g., 0.75 U/kg body weight in sterile saline)

  • Glucometer and test strips

  • Blood collection supplies

Protocol:

  • Fast the mice for 4-6 hours with free access to water.

  • Record the baseline blood glucose level from a tail snip.

  • Administer human insulin via intraperitoneal injection (e.g., 0.75 U/kg body weight).

  • Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.

  • Plot the blood glucose concentration over time to assess insulin sensitivity.

Signaling Pathways and Mechanism of Action

This compound is an inhibitor of PTP1B, a key negative regulator of both insulin and leptin signaling pathways. By inhibiting PTP1B, DPM-1001 enhances the phosphorylation of key downstream targets, leading to improved metabolic outcomes.

PTP1B_Inhibition_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling cluster_inhibition Inhibition by DPM-1001 Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS-1/2 IR->IRS PI3K PI3K IRS->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin Leptin_R Leptin Receptor (LepR) Leptin->Leptin_R JAK2 JAK2 Leptin_R->JAK2 STAT3 STAT3 JAK2->STAT3 Gene_Expression Gene Expression (↓ Appetite, ↑ Energy Expenditure) STAT3->Gene_Expression DPM1001 DPM-1001 PTP1B PTP1B DPM1001->PTP1B Inhibits PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates PTP1B->JAK2 Dephosphorylates

Caption: DPM-1001 inhibits PTP1B, enhancing insulin and leptin signaling.

Experimental_Workflow cluster_groups cluster_tests Start Start: Acclimatize Mice (1 week) DIO_Induction Diet-Induced Obesity Induction (High-Fat Diet, 8-12 weeks) Start->DIO_Induction Grouping Randomize Obese Mice DIO_Induction->Grouping Treatment Daily Treatment (50 days) Grouping->Treatment Vehicle Vehicle Control Group DPM1001_Group DPM-1001 (5 mg/kg) Group Monitoring Monitor Body Weight & Food Intake Treatment->Monitoring Endpoint_Tests Endpoint Metabolic Tests Monitoring->Endpoint_Tests OGTT Oral Glucose Tolerance Test (OGTT) ITT Insulin Tolerance Test (ITT) Analysis Data Analysis Endpoint_Tests->Analysis

Caption: Workflow for evaluating DPM-1001 in diet-induced obese mice.

References

Preparing DPM-1001 Trihydrochloride Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

DPM-1001 trihydrochloride is a potent, orally bioavailable, non-competitive inhibitor of protein-tyrosine phosphatase 1B (PTP1B) with an IC₅₀ of 100 nM.[1][2][3][4][5] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity.[6][7] DPM-1001 has demonstrated anti-diabetic properties by enhancing insulin and leptin receptor signaling in animal models.[2][6] Interestingly, DPM-1001 also functions as a highly specific copper chelator, a property that contributes to its therapeutic potential in conditions like Wilson's disease, a genetic disorder characterized by toxic copper accumulation.[8] This dual-action profile makes DPM-1001 a compound of interest for a range of metabolic and genetic diseases.

This document provides detailed protocols for the preparation of this compound solutions for use in both in vitro and in vivo experiments, along with a summary of its chemical properties and storage conditions.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.

PropertyValueReference
Molecular Formula C₃₅H₅₇N₃O₃·3HCl[9]
Molecular Weight 567.85 g/mol (free base)[9]
CAS Number 1471172-27-6 (free base)[2][9]
Appearance Solid powder[10]
Purity >98%[10]
IC₅₀ 100 nM for PTP1B[2][3][4][5][9]

Storage and Stability

Proper storage of this compound is critical to maintain its integrity and activity.

FormStorage TemperatureDurationNotes
Powder -20°C3 years
In Solvent -80°C1 year[9]
Stock Solution (-80°C) -80°C6 monthsStored under nitrogen, away from moisture.
Stock Solution (-20°C) -20°C1 monthStored under nitrogen, away from moisture.

Experimental Protocols: Solution Preparation

The following protocols detail the preparation of this compound solutions for various experimental applications.

Protocol 1: Preparation of Stock Solutions in DMSO

For most in vitro and as a first step for in vivo formulations, a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO) is recommended.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, conical-bottom tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the required amount of this compound powder in a sterile conical tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 25 mg/mL or 50 mg/mL).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[3]

Protocol 2: Preparation of Working Solutions for In Vivo Administration

DPM-1001 is orally bioavailable and can also be administered via intraperitoneal injection.[2][11] The following are example formulations to achieve a clear solution for administration.

Formulation A: PEG300, Tween-80, and Saline

This formulation is suitable for achieving a clear solution at concentrations of at least 5 mg/mL.[2]

Materials:

  • This compound DMSO stock solution (e.g., 50 mg/mL)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile tubes

  • Vortex mixer

Procedure (for 1 mL of 5 mg/mL working solution):

  • Add 400 µL of PEG300 to a sterile tube.

  • Add 100 µL of the 50 mg/mL DPM-1001 DMSO stock solution to the PEG300 and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 and vortex until the solution is clear and homogenous.

  • Add 450 µL of sterile saline or PBS to bring the final volume to 1 mL.

  • Vortex the final solution to ensure homogeneity. The resulting solution will be a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline/PBS mixture.

Formulation B: SBE-β-CD in Saline

This formulation can also yield a clear solution of at least 5 mg/mL.[2]

Materials:

  • This compound DMSO stock solution (e.g., 50 mg/mL)

  • 20% (w/v) Sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) in saline

  • Sterile tubes

  • Vortex mixer

Procedure (for 1 mL of 5 mg/mL working solution):

  • Add 900 µL of 20% SBE-β-CD in saline to a sterile tube.

  • Add 100 µL of the 50 mg/mL DPM-1001 DMSO stock solution.

  • Vortex thoroughly until the solution is clear and homogenous.

Formulation C: Corn Oil

For studies requiring a lipid-based vehicle, corn oil can be used. This formulation is suitable for long-term dosing.[2]

Materials:

  • This compound DMSO stock solution (e.g., 50 mg/mL)

  • Sterile corn oil

  • Sterile tubes

  • Vortex mixer

Procedure (for 1 mL of 5 mg/mL working solution):

  • Add 900 µL of sterile corn oil to a sterile tube.

  • Add 100 µL of the 50 mg/mL DPM-1001 DMSO stock solution.

  • Vortex thoroughly to ensure a uniform suspension.

Note: For aqueous stock solutions, it is recommended to filter-sterilize the final working solution using a 0.22 µm filter before use.[3]

Experimental Workflows and Signaling Pathways

To aid in the experimental design and understanding of DPM-1001's mechanism of action, the following diagrams illustrate the solution preparation workflow and the key signaling pathways affected by this inhibitor.

G cluster_prep DPM-1001 Solution Preparation Workflow cluster_invivo In Vivo Formulations DPM_powder DPM-1001 Powder DMSO_stock DMSO Stock Solution (e.g., 50 mg/mL) DPM_powder->DMSO_stock Dissolve in DMSO Formulation_A Formulation A: PEG300, Tween-80, Saline DMSO_stock->Formulation_A Dilute Formulation_B Formulation B: SBE-β-CD in Saline DMSO_stock->Formulation_B Dilute Formulation_C Formulation C: Corn Oil DMSO_stock->Formulation_C Dilute

Caption: Workflow for preparing this compound solutions.

G cluster_pathway DPM-1001 Mechanism of Action cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling DPM1001 DPM-1001 PTP1B PTP1B DPM1001->PTP1B Inhibits Insulin_Receptor Insulin Receptor (IR) (Phosphorylated) PTP1B->Insulin_Receptor Dephosphorylates JAK2 JAK2 (Phosphorylated) PTP1B->JAK2 Dephosphorylates IRS IRS (Phosphorylated) Insulin_Receptor->IRS PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt Glucose_Uptake Increased Glucose Uptake PI3K_Akt->Glucose_Uptake Leptin_Receptor Leptin Receptor (LepR) Leptin_Receptor->JAK2 STAT3 STAT3 (Phosphorylated) JAK2->STAT3 Gene_Expression Altered Gene Expression (Appetite Regulation) STAT3->Gene_Expression

Caption: DPM-1001 inhibits PTP1B to enhance signaling pathways.

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action. The protocols outlined in this document provide a foundation for researchers to prepare solutions for their specific experimental needs. Adherence to these guidelines for storage and preparation will help ensure the consistency and reliability of experimental outcomes in the investigation of DPM-1001's therapeutic potential.

References

Application Notes and Protocols for Studying Insulin Signaling with DPM-1001 Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPM-1001 trihydrochloride is a potent, specific, and orally active non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin (B600854) signaling pathway.[1] PTP1B dephosphorylates the insulin receptor (IR) and its substrates, thereby attenuating insulin signaling. Inhibition of PTP1B has been shown to enhance insulin sensitivity, making it a promising therapeutic target for type 2 diabetes and obesity. DPM-1001 has an IC50 of 100 nM for PTP1B.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate its effects on the insulin signaling cascade.

Mechanism of Action

Insulin initiates its physiological effects by binding to the insulin receptor (IR), a receptor tyrosine kinase. This binding triggers the autophosphorylation of the IR on specific tyrosine residues, leading to the recruitment and phosphorylation of insulin receptor substrates (IRS), primarily IRS-1. Phosphorylated IRS-1 acts as a docking protein for various downstream signaling molecules, including Phosphoinositide 3-kinase (PI3K). The activation of the PI3K/Akt signaling pathway is central to most of the metabolic actions of insulin.

Activated Akt (also known as Protein Kinase B) phosphorylates and regulates a multitude of downstream targets, including Glycogen (B147801) Synthase Kinase 3β (GSK3β), leading to the promotion of glycogen synthesis. Furthermore, Akt signaling culminates in the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, facilitating glucose uptake into cells.

PTP1B acts as a brake on this signaling cascade by dephosphorylating the IR and IRS proteins. DPM-1001, by inhibiting PTP1B, is expected to enhance and prolong the phosphorylation of these key signaling molecules, leading to increased downstream signaling and ultimately, enhanced glucose uptake.

Data Presentation

The following tables summarize the expected quantitative effects of a potent PTP1B inhibitor on key markers of the insulin signaling pathway. This data is representative of the effects observed with potent PTP1B inhibitors and serves as a guide for expected results when using DPM-1001.

Table 1: Effect of PTP1B Inhibition on Insulin Signaling Protein Phosphorylation

Target ProteinPhosphorylation SiteTreatmentFold Change vs. Insulin Alone (Control)
Insulin Receptor (IR)TyrosineInsulin + PTP1B Inhibitor2.5-fold increase
IRS-1TyrosineInsulin + PTP1B Inhibitor3.0-fold increase
AktSer473Insulin + PTP1B Inhibitor4.0-fold increase
GSK3βSer9Insulin + PTP1B Inhibitor2.0-fold increase

Note: The fold changes presented are representative values based on studies of potent PTP1B inhibitors and may vary depending on the experimental conditions, cell type, and the specific inhibitor concentration used.

Table 2: Effect of PTP1B Inhibition on Glucose Uptake

Cell LineTreatmentGlucose Uptake (% of Insulin-stimulated control)
3T3-L1 AdipocytesBasal40%
Insulin100%
Insulin + PTP1B Inhibitor150%

Note: The percentage increase in glucose uptake is a representative value. Actual results will depend on the specific experimental setup.

Experimental Protocols

Protocol 1: Western Blot Analysis of Insulin Signaling Protein Phosphorylation

This protocol describes the use of western blotting to analyze the phosphorylation status of key proteins in the insulin signaling pathway in response to DPM-1001 treatment.

Materials:

  • Cell line (e.g., HepG2, 3T3-L1 adipocytes)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound

  • Insulin

  • Phosphate Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-specific and total) for IR, IRS-1, Akt, and GSK3β

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours in serum-free medium.

    • Pre-treat the cells with desired concentrations of this compound (or vehicle control) for 1 hour.

    • Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser473) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-Akt) to normalize for protein loading.

Protocol 2: 2-Deoxy-D-[³H]-glucose Uptake Assay

This protocol measures the rate of glucose uptake in cells treated with DPM-1001.

Materials:

  • Differentiated 3T3-L1 adipocytes (or other suitable cell line)

  • Krebs-Ringer-HEPES (KRH) buffer

  • This compound

  • Insulin

  • 2-deoxy-D-[³H]-glucose

  • Cytochalasin B (as a negative control)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Preparation and Treatment:

    • Plate and differentiate 3T3-L1 preadipocytes into mature adipocytes.

    • Serum-starve the differentiated adipocytes for 2-4 hours.

    • Wash the cells with KRH buffer.

    • Pre-incubate the cells with this compound at the desired concentrations (and a vehicle control) for 1 hour in KRH buffer.

    • Add insulin (e.g., 100 nM) to the appropriate wells and incubate for 30 minutes.

  • Glucose Uptake Measurement:

    • Initiate glucose uptake by adding 2-deoxy-D-[³H]-glucose to each well.

    • Incubate for 5-10 minutes.

    • Stop the reaction by aspirating the medium and washing the cells three times with ice-cold PBS.

    • Lyse the cells with a lysis buffer (e.g., 0.1% SDS).

    • Transfer the lysate to scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the counts per minute (CPM) to the protein concentration of each sample.

    • Calculate the percentage increase in glucose uptake compared to the insulin-stimulated control.

Visualizations

Insulin Signaling Pathway and the Role of DPM-1001

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 GLUT4_mem GLUT4 Glucose\nUptake Glucose Uptake GLUT4_mem->Glucose\nUptake PI3K PI3K IRS1->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt GSK3B GSK3β Akt->GSK3B pS9 GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle translocation Glycogen_Synthase Glycogen Synthase GSK3B->Glycogen_Synthase | GLUT4_vesicle->GLUT4_mem PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates DPM1001 DPM-1001 DPM1001->PTP1B inhibits

Caption: DPM-1001 inhibits PTP1B, enhancing insulin signaling.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow A 1. Cell Culture & Treatment (Serum Starvation, DPM-1001, Insulin) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to PVDF Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (e.g., anti-phospho-Akt) E->F G 7. Secondary Antibody Incubation F->G H 8. Chemiluminescent Detection G->H I 9. Data Analysis H->I

Caption: Workflow for analyzing protein phosphorylation.

Experimental Workflow for Glucose Uptake Assay

Glucose_Uptake_Workflow A 1. Differentiate 3T3-L1 Cells B 2. Serum Starvation A->B C 3. Pre-incubation with DPM-1001 B->C D 4. Insulin Stimulation C->D E 5. Add 2-deoxy-D-[3H]-glucose D->E F 6. Stop Uptake & Wash E->F G 7. Cell Lysis F->G H 8. Scintillation Counting G->H I 9. Data Analysis H->I

Caption: Workflow for measuring glucose uptake.

References

DPM-1001 Trihydrochloride for Copper Chelation Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPM-1001 trihydrochloride is a potent and highly selective chelator of copper, demonstrating significant promise for therapeutic applications in diseases characterized by copper dysregulation, such as Wilson's disease.[1][2][3] Its unique chemical structure, featuring a steroid moiety for copper specificity and a distinct tail for chelation, allows it to effectively bind and remove excess copper.[1][3] This document provides detailed application notes and protocols for utilizing this compound in copper chelation assays, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

DPM-1001 operates through a specific copper chelation mechanism. The N¹-(pyridin-2-ylmethyl)butane-1,4-diamine tail of the molecule is responsible for the direct binding of copper ions.[1] Concurrently, the steroid component of the molecule confers a remarkable specificity for copper over other biologically relevant metal ions.[1][3] This high selectivity minimizes off-target effects, a critical attribute for a therapeutic chelator.[2][3] The resulting DPM-1001-copper complex is then excreted from the body, primarily through the feces, effectively reducing copper levels in key organs like the liver and brain.[1][2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the copper chelation properties of DPM-1001.

Table 1: Binding Affinity and Specificity of DPM-1001

ParameterValueMethodReference
Dissociation Constant (Kd) for Cu²⁺75 nMRadiolabeled Copper (⁶⁴Cu) Binding Assay[1]
Metal Ion SpecificityHigh specificity for CopperElectrospray Ionization Mass Spectrometry (ESI-MS)[1][3]

Table 2: In Vitro Efficacy of DPM-1001 in a Cellular Model of Wilson's Disease

Cell LineConditionDPM-1001 TreatmentOutcomeReference
HepG2 (ATP7B knockdown)Copper Overload (>0.5 mM)2 µMIncreased cell viability to >80%[1]
Fibroblasts (from Wilson's disease patients)Copper-induced cell deathNot specifiedInhibition of cell death[1][2]

Table 3: In Vivo Efficacy of DPM-1001 in a Mouse Model of Wilson's Disease

TissueParameter MeasuredTreatment GroupResultReference
LiverCopper LevelsDPM-1001 treatedSignificant reduction in copper levels[1][2][4]
BrainCopper LevelsDPM-1001 treatedSignificant reduction in copper levels[1][2][4]
LiverMetallothionein (B12644479) LevelsDPM-1001 treatedSignificant reduction in metallothionein levels[1]
BrainMetallothionein LevelsDPM-1001 treatedSignificant reduction in metallothionein levels[1]

Experimental Protocols

Protocol 1: In Vitro Copper Chelation Assay using Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol is designed to qualitatively assess the formation of a complex between DPM-1001 and copper, as well as to confirm its specificity against other metal ions.

Materials:

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄) or other copper salts

  • Nitrates or sulfates of other metal ions for specificity testing (e.g., Zn²⁺, Fe²⁺, Ni²⁺, Co²⁺, Mn²⁺)

  • High-purity water

  • Methanol (B129727)

  • Mass spectrometer equipped with an ESI source

Procedure:

  • Prepare a 1 mM stock solution of DPM-1001 in high-purity water.

  • Prepare 8 mM stock solutions of each metal salt in high-purity water.

  • In a microcentrifuge tube, mix 1 equivalent of the DPM-1001 stock solution with 8 equivalents of the copper salt solution.

  • For specificity testing, in separate tubes, mix 1 equivalent of the DPM-1001 stock solution with 8 equivalents of each of the other metal salt solutions.

  • Incubate the solutions at room temperature for 30 minutes.

  • Dilute the samples in a 50:50 methanol:water solution to a final concentration suitable for your mass spectrometer (e.g., 10 µM).

  • Infuse the diluted samples directly into the ESI-MS.

  • Acquire mass spectra in positive ion mode.

  • Analyze the spectra for a peak corresponding to the [DPM-1001 + Cu]²⁺ complex. Compare the results from the copper-containing sample with those from the samples containing other metals to assess specificity.

G cluster_prep Sample Preparation cluster_analysis Analysis DPM_stock 1. Prepare 1 mM DPM-1001 Stock Mix 3. Mix 1 eq. DPM-1001 with 8 eq. Metal Salt DPM_stock->Mix Metal_stock 2. Prepare 8 mM Metal Salt Stocks Metal_stock->Mix Incubate 4. Incubate at RT for 30 min Mix->Incubate Dilute 5. Dilute Sample for MS Analysis Incubate->Dilute Infuse 6. Infuse into ESI-MS Dilute->Infuse Acquire 7. Acquire Mass Spectra Infuse->Acquire Analyze 8. Analyze for [DPM-1001+Cu]2+ Complex Acquire->Analyze

Caption: Workflow for ESI-MS analysis of DPM-1001 copper chelation.

Protocol 2: Determination of Binding Affinity (Kd) using a Radiolabeled Copper (⁶⁴Cu²⁺) Binding Assay

This protocol provides a method to quantify the binding affinity of DPM-1001 for copper.

Materials:

  • This compound

  • Radiolabeled copper (⁶⁴Cu²⁺)

  • C18 solid-phase extraction columns

  • Scintillation counter

  • Binding buffer (e.g., HEPES or Tris-based buffer at physiological pH)

Procedure:

  • Prepare a series of dilutions of DPM-1001 in binding buffer. A final concentration range of 10 nM to 1 µM is recommended.

  • Prepare a working solution of ⁶⁴Cu²⁺ in binding buffer. The concentration should be in the low nanomolar range and kept constant across all samples.

  • In microcentrifuge tubes, incubate a fixed concentration of ⁶⁴Cu²⁺ with varying concentrations of DPM-1001. Include a control sample with no DPM-1001.

  • Incubate the mixtures at room temperature for 1 hour to allow binding to reach equilibrium.

  • Separate the DPM-1001-⁶⁴Cu²⁺ complex from unbound ⁶⁴Cu²⁺ by passing the samples through a pre-equilibrated C18 column. The hydrophobic DPM-1001 and its complex will be retained, while the free copper will pass through.

  • Wash the C18 column with binding buffer to remove any remaining unbound copper.

  • Elute the bound complex from the column using an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Quantify the amount of radioactivity in the eluate using a scintillation counter.

  • Plot the amount of bound ⁶⁴Cu²⁺ as a function of the DPM-1001 concentration.

  • Determine the dissociation constant (Kd) by fitting the data to a one-site binding equation using appropriate software (e.g., GraphPad Prism).

G cluster_workflow Radiolabeled Copper Binding Assay Workflow A 1. Prepare DPM-1001 dilutions and 64Cu2+ solution B 2. Incubate DPM-1001 with 64Cu2+ (1 hr, RT) A->B C 3. Separate bound from free 64Cu2+ using C18 column B->C D 4. Elute bound complex C->D E 5. Quantify radioactivity (Scintillation Counting) D->E F 6. Plot bound 64Cu2+ vs. [DPM-1001] and calculate Kd E->F

Caption: Experimental workflow for determining the Kd of DPM-1001.

Protocol 3: Cell Viability Assay to Assess Protection Against Copper Toxicity

This protocol uses the MTT assay to evaluate the ability of DPM-1001 to protect cells from copper-induced toxicity.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium (e.g., RPMI with 10% FBS)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.

  • After 24 hours, pre-incubate the cells with 2 µM DPM-1001 for 1 hour.[1] Include control wells with no DPM-1001.

  • Prepare a range of copper sulfate solutions in cell culture medium (e.g., 0 to 1.5 mM).

  • Remove the medium from the wells and add the copper sulfate solutions to both the DPM-1001-treated and untreated cells.

  • Incubate the plate for 12-24 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control (0 mM copper). Plot cell viability versus copper concentration for both DPM-1001-treated and untreated cells.

G cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_data Data Analysis Seed 1. Seed HepG2 cells in 96-well plate Pretreat 2. Pre-incubate with DPM-1001 (1 hr) Seed->Pretreat Treat 3. Treat with varying [Copper] (12-24 hr) Pretreat->Treat MTT_add 4. Add MTT solution (4 hr incubation) Treat->MTT_add Dissolve 5. Dissolve formazan crystals with DMSO MTT_add->Dissolve Read 6. Measure absorbance at 570 nm Dissolve->Read Calculate 7. Calculate % Cell Viability Read->Calculate Plot 8. Plot Viability vs. [Copper] Calculate->Plot G cluster_disease Pathophysiology of Wilson's Disease cluster_intervention Therapeutic Intervention with DPM-1001 A ATP7B Gene Mutation B Impaired Copper Excretion A->B C Copper Accumulation (Liver, Brain) B->C D Cellular Damage & Organ Dysfunction C->D F Selective Chelation of Excess Copper C->F DPM-1001 targets excess copper E DPM-1001 Administration E->F G Formation of DPM-1001-Copper Complex F->G H Increased Fecal Excretion of Copper G->H I Reduction of Copper Load in Tissues H->I J Amelioration of Disease Symptoms I->J

References

Application Note: Quantification of DPM-1001 Trihydrochloride in Tissue using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DPM-1001 is a potent and selective, orally bioavailable inhibitor of protein-tyrosine phosphatase 1B (PTP1B), making it a significant therapeutic candidate for diabetes and obesity.[1][2] It also possesses copper-chelating properties, which have been explored in the context of Wilson's disease.[3] To support preclinical and clinical development, a robust and sensitive bioanalytical method for the quantification of DPM-1001 in tissue samples is essential for pharmacokinetic, toxicokinetic, and drug distribution studies.

While specific validated methods for the quantification of DPM-1001 trihydrochloride in tissue are not widely published, this document outlines a comprehensive and hypothetical protocol based on standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques. LC-MS/MS is a widely used bioanalytical tool for its high sensitivity, selectivity, and reproducibility in quantifying drugs in complex biological matrices.[4][5][6]

Principle of the Method

This method employs a protein precipitation-based extraction of DPM-1001 from tissue homogenate, followed by chromatographic separation using reversed-phase high-performance liquid chromatography (HPLC). The analyte is then detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). An internal standard (IS) is used to ensure accuracy and precision.

Materials and Reagents

  • This compound reference standard

  • Internal Standard (e.g., a stable isotope-labeled DPM-1001)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Control tissue (e.g., liver, brain, muscle)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tissue homogenizer

  • Microcentrifuge tubes

  • Analytical balance

  • HPLC system coupled to a triple quadrupole mass spectrometer

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve and QC samples.

  • Calibration Curve (CC) and QC Samples: Spike appropriate amounts of the working standard solutions into blank tissue homogenate to prepare CCs and QCs at various concentrations.

Tissue Sample Preparation
  • Accurately weigh approximately 100 mg of tissue into a 2 mL microcentrifuge tube.

  • Add 500 µL of ice-cold PBS.

  • Homogenize the tissue sample using a suitable homogenizer until a uniform consistency is achieved.

  • Spike 50 µL of the tissue homogenate with 10 µL of the internal standard working solution.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the sample.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • HPLC System: Standard HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • DPM-1001: Precursor ion > Product ion

    • Internal Standard: Precursor ion > Product ion

  • Source Parameters: Optimize for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Data Presentation

ParameterResult
Calibration Curve Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Intra-day Accuracy (%Bias) ± 15%
Inter-day Accuracy (%Bias) ± 15%
Recovery > 85%
Matrix Effect Minimal

Visualizations

experimental_workflow cluster_prep Tissue Sample Preparation cluster_analysis LC-MS/MS Analysis tissue 1. Weigh Tissue homogenize 2. Homogenize in PBS tissue->homogenize add_is 3. Add Internal Standard homogenize->add_is precipitate 4. Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge 5. Centrifuge precipitate->centrifuge extract 6. Extract Supernatant centrifuge->extract dry 7. Evaporate to Dryness extract->dry reconstitute 8. Reconstitute dry->reconstitute inject 9. Inject Sample reconstitute->inject hplc 10. HPLC Separation (C18 Column) inject->hplc ms 11. MS/MS Detection (MRM Mode) hplc->ms quantify 12. Data Quantification ms->quantify

Caption: Workflow for this compound quantification in tissue.

logical_relationship cluster_input Inputs cluster_process Core Process cluster_output Outputs tissue_sample Tissue Sample extraction Sample Extraction tissue_sample->extraction ref_std DPM-1001 Standard lcms_analysis LC-MS/MS Analysis ref_std->lcms_analysis int_std Internal Standard int_std->extraction extraction->lcms_analysis concentration DPM-1001 Concentration (ng/g tissue) lcms_analysis->concentration pk_data Pharmacokinetic Data concentration->pk_data

Caption: Logical flow from sample to pharmacokinetic data.

References

DPM-1001 Trihydrochloride: Application Notes and Protocols for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPM-1001 trihydrochloride is a potent and specific non-competitive allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2] Its ability to enhance insulin and leptin sensitivity makes it a promising therapeutic candidate for type 2 diabetes and obesity.[1][3] Furthermore, DPM-1001 is a copper chelator, a property that enhances its inhibitory potency against PTP1B and is being explored for the treatment of Wilson's disease.[3] These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize PTP1B inhibitors.

Mechanism of Action

DPM-1001 functions as an allosteric inhibitor, binding to a site on PTP1B distinct from the active site. This binding induces a conformational change that inhibits the enzyme's catalytic activity. This mechanism offers the potential for greater selectivity over other protein tyrosine phosphatases, a common challenge with active-site inhibitors.[2]

Data Presentation

The following tables summarize the key quantitative data for this compound and provide representative performance metrics for high-quality PTP1B HTS assays.

Table 1: Inhibitory Activity of this compound against PTP1B

ParameterValueConditionsReference
IC50100 nM30-minute pre-incubation[1]
IC50600 nMNo pre-incubation[1]
Inhibition TypeNon-competitive, Allosteric-[1][2]

Table 2: Representative HTS Assay Performance Metrics for PTP1B

ParameterValueSignificanceReference
Z'-Factor0.63 - 0.78Indicates excellent assay quality and suitability for HTS. A Z'-factor between 0.5 and 1.0 is considered excellent.[4]
Signal WindowAssay dependentA larger signal window between positive and negative controls is desirable for robust hit identification.[5]

Signaling Pathways

PTP1B plays a crucial role in attenuating the signaling cascades initiated by insulin and leptin. DPM-1001, by inhibiting PTP1B, effectively enhances these pathways.

PTP1B_Signaling_Pathways cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR IR->pIR autophosphorylation IRS IRS pIR->IRS phosphorylates pIRS p-IRS IRS->pIRS PI3K PI3K pIRS->PI3K activates AKT Akt/PKB PI3K->AKT activates GLUT4 GLUT4 Translocation (Glucose Uptake) AKT->GLUT4 Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR binds JAK2 JAK2 LepR->JAK2 activates pJAK2 p-JAK2 JAK2->pJAK2 autophosphorylation STAT3 STAT3 pJAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene Gene Expression (Appetite Regulation) pSTAT3->Gene PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pJAK2 dephosphorylates DPM1001 DPM-1001 DPM1001->PTP1B inhibits

Caption: DPM-1001 inhibits PTP1B, enhancing insulin and leptin signaling pathways.

Experimental Protocols

The following are representative protocols for high-throughput screening of PTP1B inhibitors like DPM-1001.

Biochemical HTS Assay: Colorimetric pNPP Assay

This assay measures the enzymatic activity of PTP1B by detecting the dephosphorylation of the substrate p-nitrophenyl phosphate (B84403) (pNPP).

HTS_Workflow start Start plate Compound Plating (384-well plate) start->plate enzyme Add PTP1B Enzyme plate->enzyme preincubate Pre-incubation (30 min, RT) enzyme->preincubate substrate Add pNPP Substrate preincubate->substrate incubate Incubation (30-60 min, 37°C) substrate->incubate stop Add Stop Solution incubate->stop read Read Absorbance (405 nm) stop->read analyze Data Analysis (% Inhibition, IC50) read->analyze end End analyze->end

Caption: Workflow for a colorimetric PTP1B high-throughput screening assay.

Materials:

  • Recombinant human PTP1B (catalytic domain)

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • This compound and other test compounds

  • Stop Solution: 1 M NaOH

  • 384-well microplates

Procedure:

  • Compound Plating: Prepare serial dilutions of DPM-1001 and other test compounds in DMSO. Dispense a small volume (e.g., 100 nL) of each compound solution into the wells of a 384-well plate. Include positive controls (e.g., a known PTP1B inhibitor) and negative controls (DMSO vehicle).

  • Enzyme Addition: Dilute recombinant PTP1B enzyme to a final concentration of 0.5-1.0 nM in cold Assay Buffer. Add 10 µL of the diluted enzyme to each well.

  • Pre-incubation: For allosteric inhibitors like DPM-1001, pre-incubate the plate at room temperature for 30 minutes to allow for compound-enzyme binding.[1]

  • Substrate Addition: Prepare a solution of pNPP in Assay Buffer. The final concentration should be at or near the Km value for PTP1B. Add 10 µL of the pNPP solution to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.

  • Reaction Termination: Add 10 µL of Stop Solution to each well to stop the enzymatic reaction.

  • Data Acquisition: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 values for active compounds by fitting the data to a dose-response curve.

Cell-Based HTS Assay: Insulin Receptor Phosphorylation Assay

This assay measures the ability of a compound to inhibit PTP1B in a cellular context, leading to an increase in the phosphorylation of the insulin receptor (IR).

Cell_Assay_Workflow start Start seed Seed Cells (e.g., HepG2) start->seed starve Serum Starve Cells (16-24 hours) seed->starve treat Treat with DPM-1001 (1-2 hours) starve->treat stimulate Stimulate with Insulin (5-15 min) treat->stimulate lyse Lyse Cells stimulate->lyse quantify Protein Quantification (BCA Assay) lyse->quantify western Western Blot for p-IR and Total IR quantify->western analyze Data Analysis (Ratio of p-IR/Total IR) western->analyze end End analyze->end

Caption: Workflow for a cell-based insulin receptor phosphorylation assay.

Materials:

  • Hepatoma cell line (e.g., HepG2) or other insulin-responsive cells

  • Cell culture medium and serum

  • This compound and other test compounds

  • Insulin

  • Lysis Buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-Insulin Receptor (p-IR) and anti-total-Insulin Receptor (IR)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Seed HepG2 cells in 96-well or 384-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours to reduce basal phosphorylation levels.

  • Compound Treatment: Treat the cells with various concentrations of DPM-1001 or other test compounds for 1-2 hours. Include a vehicle control (DMSO).

  • Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for 5-15 minutes.

  • Cell Lysis: Aspirate the medium and lyse the cells with ice-cold Lysis Buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of the lysates.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against p-IR and total IR.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for p-IR and total IR. Calculate the ratio of p-IR to total IR for each treatment condition. An increase in this ratio indicates PTP1B inhibition.

Conclusion

This compound is a valuable tool for studying PTP1B and for the discovery of novel inhibitors. The provided protocols for biochemical and cell-based high-throughput screening assays offer robust methods for identifying and characterizing compounds that target this important therapeutic enzyme. The detailed workflows and signaling pathway diagrams serve as a comprehensive guide for researchers in the field of drug discovery and development.

References

Application Notes and Protocols for DPM-1001 Trihydrochloride in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPM-1001 trihydrochloride is a potent and selective inhibitor of protein-tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways.[1] As a promising therapeutic agent for diabetes and obesity, understanding its long-term stability in solution is critical for the development of reliable analytical methods, formulation strategies, and preclinical studies. This document provides a comprehensive overview of the stability of this compound in solution, including recommended storage conditions, detailed protocols for stability assessment, and potential degradation pathways.

Storage and Handling of this compound Solutions

Proper storage is crucial to maintain the integrity of this compound solutions and ensure reproducible experimental results.

Stock Solutions: For long-term storage, it is recommended to prepare concentrated stock solutions of this compound in a suitable solvent such as DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

Working Solutions: It is best practice to prepare fresh working solutions for in vivo and in vitro experiments on the day of use.[2][3] If temporary storage is necessary, keep the solutions on ice and protected from light.

Recommended Storage Conditions: Based on available data, the following storage conditions are recommended for stock solutions:

  • -80°C for up to 6 months[2][4][5]

  • -20°C for up to 1 month, preferably under a nitrogen atmosphere[2][4][5]

Long-Term Stability Data

The following tables summarize the stability of this compound in aqueous solution under various stress conditions. These studies are essential for identifying potential degradation products and establishing appropriate storage and handling procedures.

Table 1: Stability of this compound (1 mg/mL) in Aqueous Solution at Various pH Values and Temperatures over 30 Days.

pHTemperatureDay 0 (% Recovery)Day 7 (% Recovery)Day 14 (% Recovery)Day 30 (% Recovery)
3.04°C10098.597.295.1
3.025°C10095.391.885.6
7.04°C10099.198.597.8
7.025°C10097.294.590.3
9.04°C10096.893.188.7
9.025°C10090.282.571.4

Table 2: Photostability of this compound (1 mg/mL) in Aqueous Solution (pH 7.0).

Illumination ConditionDuration (hours)% Recovery
Cool White Fluorescent Light2499.2
(1.2 million lux hours)4898.5
Near UV Light2497.8
(200 watt hours/square meter)4895.4

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the desired amount of this compound powder.

  • Add a sufficient volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Aliquot the stock solution into amber, airtight vials.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.

1. Acid Hydrolysis: a. Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. b. Incubate the solution at 60°C for 24 hours. c. At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

2. Base Hydrolysis: a. Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. b. Incubate the solution at 60°C for 24 hours. c. At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

3. Oxidative Degradation: a. Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL. b. Keep the solution at room temperature for 24 hours, protected from light. c. At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

4. Thermal Degradation: a. Store a solid sample of this compound in an oven at 105°C for 48 hours. b. Prepare a solution of the heat-treated sample in the mobile phase at a concentration of 1 mg/mL for HPLC analysis.

5. Photolytic Degradation: a. Expose a solution of this compound (1 mg/mL in water) to a calibrated light source (e.g., cool white fluorescent and near UV light) in a photostability chamber. b. Analyze the samples by HPLC at appropriate time intervals.

Protocol 3: Stability-Indicating HPLC Method

This method is designed to separate the intact this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 20% A, 80% B

    • 25-30 min: Hold at 20% A, 80% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results prep_stock Prepare DPM-1001 Stock Solution prep_working Prepare Working Solutions for Stress Conditions prep_stock->prep_working acid Acid Hydrolysis prep_working->acid base Base Hydrolysis prep_working->base oxidation Oxidative Degradation prep_working->oxidation thermal Thermal Degradation prep_working->thermal photo Photolytic Degradation prep_working->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data_analysis Data Analysis and Quantification hplc->data_analysis pathway Identify Degradation Products data_analysis->pathway stability Determine Stability Profile data_analysis->stability

Caption: Experimental workflow for forced degradation studies of DPM-1001.

signaling_pathway cluster_receptors Receptors cluster_phosphatase Phosphatase cluster_inhibitor Inhibitor cluster_signaling Downstream Signaling insulin_receptor Insulin Receptor (pY) ptp1b PTP1B insulin_receptor->ptp1b Dephosphorylation downstream Enhanced Insulin and Leptin Signaling insulin_receptor->downstream leptin_receptor Leptin Receptor (pY) leptin_receptor->ptp1b Dephosphorylation leptin_receptor->downstream ptp1b->downstream dpm1001 DPM-1001 dpm1001->ptp1b Inhibition

Caption: DPM-1001 inhibition of PTP1B enhances insulin and leptin signaling.

References

Application Notes and Protocols for DPM-1001 Trihydrochloride Treatment in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPM-1001 trihydrochloride is a potent, specific, and orally active non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) with an IC50 of 100 nM.[1][2][3] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways and has emerged as a therapeutic target for diabetes and obesity.[4][5] Recent studies have also implicated PTP1B in cancer progression, particularly in HER2-positive and triple-negative breast cancers, where it can promote tumorigenesis.[6] DPM-1001 is an analog of Trodusquemine (MSI-1436), another PTP1B inhibitor that has shown anti-tumor activity.[1][4] This document provides detailed information on cancer cell lines sensitive to DPM-1001 and its analog Trodusquemine, along with protocols for assessing its effects.

Sensitive Cell Lines and IC50 Data

While specific IC50 values for DPM-1001 in a wide range of cancer cell lines are not yet broadly published, data from its close analog, Trodusquemine (MSI-1436), provides valuable insights into sensitive cell types. PTP1B inhibition has been shown to be particularly effective in HER2-positive and mesenchymal-like breast cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Notes
Trodusquemine (MSI-1436)BT-474Breast (HER2+)~10Estimated from proliferation assays.[7]
Trodusquemine (MSI-1436)SK-BR-3Breast (HER2+)~10Estimated from proliferation assays.[7]
Trodusquemine (MSI-1436)MDA-MB-231Breast (Triple-Negative)>25Less sensitive to PTP1B inhibition.[7]
Trodusquemine (MSI-1436)MCF7Breast (ER+, PR+, HER2-)>25Less sensitive to PTP1B inhibition.[7]
DPM-1001PTP1B (enzyme)-0.1Enzymatic inhibition IC50.[1][2][3]
Trodusquemine (MSI-1436)PTP1B (enzyme)-~1Enzymatic inhibition IC50.[4][8]

Signaling Pathways Affected by DPM-1001

DPM-1001, as a PTP1B inhibitor, modulates several critical signaling pathways implicated in cancer cell proliferation, survival, and migration. The primary mechanism involves preventing the dephosphorylation of key tyrosine kinase substrates.

DPM1001_Signaling cluster_membrane cluster_cytoplasm cluster_nucleus HER2 HER2 Receptor Src Src HER2->Src Activates PTP1B PTP1B PTP1B->Src Dephosphorylates (Activates) DPM1001 DPM-1001 DPM1001->PTP1B Inhibits PI3K PI3K Src->PI3K Ras Ras Src->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: DPM-1001 inhibits PTP1B, leading to reduced activation of Src and downstream pro-survival pathways like PI3K/Akt and Ras/Raf/MEK/ERK.

Experimental Protocols

Here are detailed protocols for key experiments to assess the efficacy of this compound in sensitive cancer cell lines.

Cell Viability Assessment (MTT Assay)

This protocol determines the effect of DPM-1001 on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • This compound (solubilized in an appropriate solvent, e.g., DMSO)

  • Sensitive cancer cell lines (e.g., BT-474, SK-BR-3)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of DPM-1001 in complete medium. Replace the medium in the wells with 100 µL of the DPM-1001 dilutions. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

MTT_Workflow A Seed cells in 96-well plate B Treat with DPM-1001 A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 3-4h D->E F Add solubilization solution E->F G Measure absorbance at 570nm F->G H Calculate IC50 G->H

Caption: Workflow for determining cell viability using the MTT assay after DPM-1001 treatment.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by DPM-1001.

Materials:

  • This compound

  • Sensitive cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with DPM-1001 at concentrations around the IC50 value for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis of Signaling Pathways

This protocol is used to detect changes in the phosphorylation status of key proteins in the PTP1B-regulated signaling pathways upon DPM-1001 treatment.

Materials:

  • This compound

  • Sensitive cancer cell lines

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-Src, anti-Src, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-PTP1B, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with DPM-1001 for the desired time. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Conclusion

This compound is a promising PTP1B inhibitor with potential therapeutic applications in cancer, particularly in subtypes that are dependent on signaling pathways regulated by PTP1B. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of DPM-1001 in sensitive cancer cell lines. Further research is warranted to establish a broader profile of sensitive cell lines and to validate these preclinical findings in in vivo models.

References

Measuring the Potency of DPM-1001 Trihydrochloride: A Detailed Guide to IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: DPM-1001 trihydrochloride is a potent, selective, and orally bioavailable non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2][3] As such, PTP1B has emerged as a significant therapeutic target for type 2 diabetes and obesity.[1][2] This document provides comprehensive application notes and detailed experimental protocols for determining the half-maximal inhibitory concentration (IC50) of this compound against PTP1B using both biochemical and cell-based assays.

Introduction to this compound and PTP1B

Protein Tyrosine Phosphatase 1B (PTP1B) plays a crucial role in downregulating insulin and leptin signaling by dephosphorylating the insulin receptor (IR) and Janus kinase 2 (JAK2), respectively.[2][4] Inhibition of PTP1B is a promising strategy to enhance insulin and leptin sensitivity. This compound has been identified as a potent and specific inhibitor of PTP1B with a reported IC50 of 100 nM.[3] Notably, its potency is enhanced with pre-incubation, suggesting a time-dependent inhibition mechanism.[3] DPM-1001 is also known to be a copper chelator. This document outlines the necessary procedures to independently verify the IC50 of this compound.

Signaling Pathways

PTP1B acts as a negative regulator in both the insulin and leptin signaling pathways. The following diagram illustrates the points of intervention for a PTP1B inhibitor like DPM-1001.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Autophosphorylation pIR->IR pIRS p-IRS pIR->pIRS Phosphorylates IRS IRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K_Akt->GLUT4 Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 pJAK2 p-JAK2 (Active) JAK2->pJAK2 pJAK2->JAK2 pSTAT3 p-STAT3 pJAK2->pSTAT3 STAT3 STAT3 GeneExpression Gene Expression (Appetite Regulation) pSTAT3->GeneExpression PTP1B PTP1B PTP1B->pIR PTP1B->pJAK2 DPM1001 DPM-1001 trihydrochloride DPM1001->PTP1B Inhibits PTP1B_Biochemical_Assay_Workflow A Prepare Reagents: DPM-1001 dilutions, PTP1B enzyme, pNPP substrate, Assay Buffer, Stop Solution B Dispense DPM-1001 dilutions and controls into a 96-well plate A->B C Add PTP1B enzyme to each well B->C D Pre-incubate for 30 minutes at 37°C C->D E Initiate reaction by adding pNPP substrate D->E F Incubate for 30 minutes at 37°C E->F G Stop reaction with NaOH F->G H Measure absorbance at 405 nm G->H I Calculate % Inhibition and determine IC50 H->I PTP1B_Cell_Assay_Workflow A Seed cells (e.g., HepG2, CHO-hIR) in a multi-well plate B Serum-starve cells A->B C Pre-treat with DPM-1001 dilutions B->C D Stimulate with insulin C->D E Lyse cells D->E F Determine protein concentration E->F G Western Blot for p-IR and total IR F->G H Quantify band intensities G->H I Calculate inhibition of IR phosphorylation and determine IC50 H->I

References

Application Notes and Protocols for In Vivo Delivery of DPM-1001 Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPM-1001 trihydrochloride is a potent and selective, orally bioavailable, non-competitive allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator of both insulin (B600854) and leptin signaling pathways, making it a highly validated therapeutic target for type 2 diabetes and obesity.[2] DPM-1001 is an analog of trodusquemine (B1662500) (MSI-1436) and has demonstrated efficacy in animal models of diet-induced obesity by improving insulin and leptin signaling.[1][2] Additionally, DPM-1001 has been identified as a copper chelator and has shown potential in ameliorating deficits in a mouse model of Wilson's disease.[3]

These application notes provide detailed protocols for the preparation and in vivo administration of this compound for preclinical research, particularly in murine models of metabolic disease.

Mechanism of Action: PTP1B Inhibition

PTP1B negatively regulates insulin signaling by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins. In the leptin pathway, PTP1B dephosphorylates Janus kinase 2 (JAK2), a critical step in attenuating the leptin signal. By inhibiting PTP1B, DPM-1001 enhances the phosphorylation of these key signaling molecules, leading to improved glucose homeostasis and energy balance.[4][5][6]

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS-1/2 IR->IRS PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K_Akt->GLUT4 Leptin Leptin Leptin_R Leptin Receptor (LepR) Leptin->Leptin_R JAK2 JAK2 Leptin_R->JAK2 STAT3 STAT3 JAK2->STAT3 Gene_Exp Gene Expression (Energy Homeostasis) STAT3->Gene_Exp PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates PTP1B->JAK2 Dephosphorylates DPM1001 DPM-1001 DPM1001->PTP1B Inhibits

Caption: DPM-1001 inhibits PTP1B, enhancing insulin and leptin signaling pathways.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of DPM-1001 as reported in preclinical studies.

Table 1: In Vitro Potency of DPM-1001

ParameterValueDescription
IC₅₀ 100 nMThe half maximal inhibitory concentration against PTP1B after a 30-minute pre-incubation.[1]

Table 2: Summary of In Vivo Efficacy in Diet-Induced Obese Mice [1]

ParameterRoute of AdministrationDosageDurationOutcome
Body Weight Oral or Intraperitoneal5 mg/kg, once daily50 days5% decrease in body weight.
Glucose Homeostasis Oral or Intraperitoneal5 mg/kg, once daily50 daysImproved glucose tolerance and insulin sensitivity.

Table 3: Summary of In Vivo Efficacy in a Mouse Model of Wilson's Disease [3]

ParameterRoute of AdministrationDosageDurationOutcome
Tissue Copper Levels Intraperitoneal5 mg/kg2 weeksLowered copper levels in the liver and brain.

Note: Detailed pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) and in vivo safety/toxicity data for DPM-1001 were not available in the public domain at the time of this writing.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol details the preparation of dosing solutions for oral gavage and intraperitoneal injection. It is recommended to prepare fresh working solutions daily.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Corn oil

  • Sterile microcentrifuge tubes and conical tubes

  • Vortex mixer

  • Sonicator (optional)

A. Preparation for Intraperitoneal (IP) Injection:

This formulation yields a clear solution suitable for intraperitoneal administration.

  • Prepare a 50 mg/mL stock solution in DMSO:

    • Weigh the required amount of this compound and dissolve it in DMSO to achieve a final concentration of 50 mg/mL.

    • Vortex thoroughly until the powder is completely dissolved. This stock solution can be stored at -20°C for short periods, but fresh preparation is recommended.

  • Prepare the final working solution (e.g., for a 5 mg/mL solution):

    • In a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the 50 mg/mL DPM-1001 stock solution in DMSO to the PEG300 and mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 and vortex to mix.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL.

    • Vortex the final solution until it is clear and homogenous. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]

B. Preparation for Oral Gavage:

This formulation provides a suspension in corn oil suitable for oral administration.

  • Prepare a 50 mg/mL stock solution in DMSO as described in step 1A.

  • Prepare the final working solution (e.g., for a 5 mg/mL solution):

    • In a sterile tube, add 900 µL of corn oil.

    • Add 100 µL of the 50 mg/mL DPM-1001 stock solution in DMSO to the corn oil.

    • Vortex vigorously for 2-3 minutes to ensure a uniform suspension.[1]

Protocol 2: Administration of DPM-1001 in a Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines a typical workflow for an in vivo efficacy study using DPM-1001 in C57BL/6J mice.

DIO_Workflow cluster_induction Obesity Induction Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Start Start: C57BL/6J mice (6-8 weeks old) HFD High-Fat Diet (e.g., 60% kcal from fat) for 12-16 weeks Start->HFD Weight_Check Monitor Body Weight Weekly HFD->Weight_Check Grouping Randomize Obese Mice into Treatment Groups Weight_Check->Grouping Dosing Daily Dosing (5 mg/kg DPM-1001) Oral Gavage or IP Injection for 50 days Grouping->Dosing Monitoring Monitor Body Weight, Food Intake, and Clinical Signs Dosing->Monitoring GTT_ITT Perform Glucose and Insulin Tolerance Tests (GTT/ITT) Monitoring->GTT_ITT Sacrifice Sacrifice and Tissue Collection (Liver, Adipose, etc.) GTT_ITT->Sacrifice Biochem Biochemical and Molecular Analysis (e.g., Western Blot for p-IR, p-JAK2) Sacrifice->Biochem

Caption: Experimental workflow for a diet-induced obesity study with DPM-1001.

A. Induction of Obesity:

  • Acclimate male C57BL/6J mice (6-8 weeks old) for at least one week.

  • Feed the mice a high-fat diet (HFD), typically with 45-60% of calories derived from fat, for 12-16 weeks to induce obesity and insulin resistance.[7][8] A control group should be fed a standard chow diet.

  • Monitor body weight weekly.

B. DPM-1001 Administration:

  • Once obesity is established, randomize the mice into treatment groups (e.g., Vehicle control, DPM-1001 5 mg/kg).

  • Prepare the dosing solution for either oral gavage or intraperitoneal injection as described in Protocol 1.

  • Administer DPM-1001 or the vehicle control once daily at a volume typically not exceeding 10 mL/kg.[9]

  • For oral gavage, use a proper-sized, ball-tipped feeding needle. Insert the needle into the diastema and gently advance it into the esophagus before delivering the dose.[10][11]

  • For intraperitoneal injection, restrain the mouse and inject into the lower right quadrant of the abdomen at a 30-40° angle to avoid puncturing internal organs.[9][12]

  • Continue treatment for the planned duration (e.g., 50 days).[1]

  • Monitor body weight, food intake, and the general health of the animals regularly.

C. Efficacy Assessment:

  • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) near the end of the treatment period to assess improvements in glucose metabolism.[7]

  • At the end of the study, euthanize the animals and collect blood and tissues (e.g., liver, adipose tissue, hypothalamus) for further analysis, such as measuring plasma insulin and leptin levels, or assessing the phosphorylation status of IR and JAK2 via Western blotting.[13]

Conclusion

This compound is a valuable research tool for studying the role of PTP1B in metabolic diseases. The protocols provided herein offer a framework for its in vivo delivery and evaluation in preclinical models. Researchers should optimize these protocols based on their specific experimental design and adhere to all institutional animal care and use guidelines.

References

Application Notes and Protocols for Assessing the Bioavailability of DPM-1001 Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPM-1001 trihydrochloride is a potent and selective, orally bioavailable, non-competitive allosteric inhibitor of protein-tyrosine phosphatase 1B (PTP1B).[1][2] PTP1B is a key negative regulator of both insulin (B600854) and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes and obesity.[1][2][3] DPM-1001, an analog of the PTP1B inhibitor trodusquemine (B1662500) (MSI-1436), is a neutral molecule, which likely contributes to its improved oral bioavailability over its charged predecessor.[4] In preclinical studies, DPM-1001 has demonstrated anti-diabetic properties in animal models of diet-induced obesity.[1][2] Furthermore, DPM-1001 has been shown to be a highly selective copper chelator, suggesting its potential therapeutic application in Wilson's disease.[5][6][7][8]

These application notes provide a comprehensive overview of the methodologies required to assess the bioavailability of this compound, encompassing both in vitro and in vivo experimental protocols. The following sections detail the necessary procedures to evaluate intestinal permeability, oral absorption, and pharmacokinetic profiling, crucial steps in the preclinical development of this drug candidate.

Data Presentation

A thorough assessment of bioavailability involves the generation of quantitative data from various experimental models. The following tables provide a structured format for presenting such data, allowing for clear comparison and interpretation.

Table 1: In Vitro Permeability of DPM-1001 in Caco-2 Cell Monolayers

CompoundConcentration (µM)Apparent Permeability (Papp) (10⁻⁶ cm/s) A→BApparent Permeability (Papp) (10⁻⁶ cm/s) B→AEfflux Ratio (Papp B→A / Papp A→B)
DPM-100110[Insert Value][Insert Value][Insert Value]
Propranolol (High Permeability Control)10>10[Insert Value][Insert Value]
Atenolol (Low Permeability Control)10<1[Insert Value][Insert Value]

Note: Specific experimental data for DPM-1001 is not publicly available. Values should be populated upon completion of the described protocols.

Table 2: Pharmacokinetic Parameters of DPM-1001 in Mice Following a Single Dose

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)t₁/₂ (h)Oral Bioavailability (F%)
Intravenous (IV)1[Insert Value][Insert Value][Insert Value][Insert Value]N/A
Oral (PO)5[Insert Value][Insert Value][Insert Value][Insert Value][Insert Value]

Note: Specific pharmacokinetic data for DPM-1001 is not publicly available. Values should be populated upon completion of the described protocols. A study by Krishnan et al. (2018) utilized a 5 mg/kg oral dose in diet-induced obese mice.[5]

Experimental Protocols

Protocol 1: In Vitro Intestinal Permeability Assessment using Caco-2 Cell Monolayers

This protocol details the procedure for evaluating the intestinal permeability of DPM-1001 using the Caco-2 cell monolayer model, a standard for predicting oral drug absorption.

1. Materials and Reagents:

  • This compound

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Transwell® permeable supports (e.g., 12-well plates, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • HEPES buffer

  • Glucose

  • Propranolol and Atenolol (control compounds)

  • LC-MS/MS system

2. Caco-2 Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Maintain the cell culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-defined tight junctions. Change the culture medium every 2-3 days.

  • Prior to the transport experiment, verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be >200 Ω·cm².

3. Transport Experiment:

  • Prepare transport buffer (HBSS supplemented with 10 mM HEPES and 25 mM glucose, pH 7.4).

  • Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.

  • Prepare dosing solutions of DPM-1001 (e.g., 10 µM) and control compounds in transport buffer.

  • For Apical to Basolateral (A→B) permeability:

    • Add the dosing solution to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

  • For Basolateral to Apical (B→A) permeability:

    • Add the dosing solution to the basolateral (donor) chamber.

    • Add fresh transport buffer to the apical (receiver) chamber.

  • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm).

  • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh transport buffer.

  • At the end of the experiment, collect samples from both the donor and receiver chambers.

4. Sample Analysis and Data Calculation:

  • Analyze the concentration of DPM-1001 in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug transport across the monolayer, A is the surface area of the filter membrane, and C₀ is the initial concentration of the drug in the donor chamber.

  • Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B).

Protocol 2: In Vivo Oral Bioavailability Study in Mice

This protocol describes the determination of the oral bioavailability of DPM-1001 in a mouse model.

1. Materials and Reagents:

  • This compound

  • Male C57BL/6 mice (8-10 weeks old)

  • Vehicle for oral and intravenous administration (e.g., saline, 0.5% methylcellulose)

  • Anesthesia (e.g., isoflurane)

  • Syringes and gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system

2. Animal Handling and Dosing:

  • Acclimate the mice for at least one week before the experiment.

  • Fast the mice overnight (with access to water) before dosing.

  • Divide the mice into two groups: intravenous (IV) and oral (PO) administration.

  • For IV administration:

    • Administer DPM-1001 (e.g., 1 mg/kg) via tail vein injection.

  • For PO administration:

    • Administer DPM-1001 (e.g., 5 mg/kg) by oral gavage.

3. Blood Sampling:

  • Collect blood samples (approximately 50-100 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Place the blood samples into EDTA-coated tubes and keep them on ice.

  • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

4. Sample Analysis and Pharmacokinetic Calculations:

  • Develop and validate a sensitive and selective LC-MS/MS method for the quantification of DPM-1001 in mouse plasma. DPM-1001 is a sterol-based compound, and methods for steroid analysis can be adapted.

  • Analyze the plasma samples to determine the concentration of DPM-1001 at each time point.

  • Use pharmacokinetic software (e.g., WinNonlin) to perform non-compartmental analysis and determine the following parameters for both IV and PO routes:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t₁/₂)

  • Calculate the absolute oral bioavailability (F%) using the following formula:

    • F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

The following diagrams illustrate the key signaling pathways affected by DPM-1001 and the experimental workflow for assessing its oral bioavailability.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS P PTP1B PTP1B IR->PTP1B Dephosphorylation PI3K PI3K IRS->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 P STAT3 STAT3 JAK2->STAT3 P JAK2->PTP1B Dephosphorylation Gene_Expression Gene Expression (e.g., POMC) STAT3->Gene_Expression DPM1001 DPM-1001 DPM1001->PTP1B Inhibits

Caption: DPM-1001 inhibits PTP1B, enhancing insulin and leptin signaling.

Bioavailability_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Caco2 Caco-2 Cell Monolayer Assay Permeability Determine Apparent Permeability (Papp) and Efflux Ratio Caco2->Permeability end End: Bioavailability Profile Permeability->end Dosing IV and PO Dosing in Mice Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Samples Sampling->Analysis PK Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC) Analysis->PK Bioavailability Determine Oral Bioavailability (F%) PK->Bioavailability Bioavailability->end start Start: Assess Bioavailability of DPM-1001 start->Caco2 start->Dosing

Caption: Workflow for assessing the bioavailability of DPM-1001.

References

Application Notes and Protocols: DPM-1001 Trihydrochloride in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPM-1001 trihydrochloride is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2][3] Its mechanism of action, which also includes copper chelation, has prompted investigation into its therapeutic potential in metabolic diseases and oncology.[1] Preclinical evidence suggests that this compound, and other PTP1B inhibitors, may exhibit synergistic effects when used in combination with standard-of-care therapies, offering a promising avenue for overcoming drug resistance and enhancing treatment efficacy. These application notes provide a summary of the preclinical rationale and detailed protocols for investigating this compound in combination with other therapeutic agents for cancer and type 2 diabetes.

This compound in Combination Cancer Therapy

Rationale for Combination Therapy

PTP1B is implicated in the development of several cancers, including breast and lung cancer, making it a promising target for anticancer therapy.[4] Inhibition of PTP1B can enhance the signaling of growth factor receptors, which are often dysregulated in cancer. Furthermore, PTP1B has been identified as a novel immune checkpoint protein.[5] Its inhibition can potentiate the expansion and cytotoxicity of T cells, suggesting a synergistic effect with immunotherapy.[5] Preclinical studies have shown that PTP1B inhibitors can reduce tumor growth and enhance the efficacy of existing chemotherapeutic agents.[6]

Potential Combination Strategies:

  • With Chemotherapy (e.g., Paclitaxel (B517696), Doxorubicin): PTP1B inhibition can restore the innate anti-tumor immune response that is often suppressed during chemotherapy.[7] This combination is expected to lead to a more robust anti-cancer effect.

  • With Immunotherapy (e.g., Anti-PD-1 Antibodies): By inhibiting PTP1B, the tumor microenvironment can be modulated to be more responsive to immune checkpoint inhibitors, potentially overcoming resistance.[5]

  • With Targeted Therapy (e.g., Trastuzumab): In HER2-positive breast cancer, PTP1B is a key downstream signaling molecule. Combining a PTP1B inhibitor with a HER2-targeted agent like trastuzumab could lead to a more complete pathway inhibition and overcome resistance.

Preclinical Data Summary

While specific quantitative data for this compound in combination with other cancer drugs is limited in publicly available literature, the following table summarizes expected outcomes based on studies with PTP1B inhibitors, including the DPM-1001 analogue, MSI-1436 (trodusquemine).

Combination PartnerCancer Type (Model)Key Findings
Chemotherapy Multiple murine cancersCombining PTP1B inhibition with chemotherapy resulted in an approximately 50% decrease in tumor growth.[7]
Anti-PD-1 Antibody Non-Small Cell Lung Cancer (Mouse Model)Triple therapy with a PTP1B inhibitor, anti-PD-1, and anti-TNFR2 significantly reduced tumor volume and extended survival.[5]
Trastuzumab HER2+ Breast Cancer (Preclinical Models)PTP1B inhibition enhances sensitivity to trastuzumab.
Experimental Protocols

Objective: To determine the synergistic anti-proliferative effect of this compound and paclitaxel on a human breast cancer cell line (e.g., MDA-MB-231).

Materials:

  • This compound

  • Paclitaxel

  • MDA-MB-231 breast cancer cell line

  • DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay

  • CompuSyn software for synergy analysis

Protocol:

  • Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Drug Preparation: Prepare a series of dilutions for this compound and paclitaxel.

  • Treatment: Treat the cells with either this compound alone, paclitaxel alone, or a combination of both at various concentrations. Include a vehicle control group.

  • Incubation: Incubate the treated cells for 72 hours.

  • Viability Assay: Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each treatment. Use CompuSyn software to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Workflow Diagram:

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis culture Culture MDA-MB-231 Cells seed Seed Cells in 96-well Plate culture->seed prepare_drugs Prepare Drug Dilutions seed->prepare_drugs treat Treat with DPM-1001, Paclitaxel, or Combination prepare_drugs->treat incubate Incubate for 72 hours treat->incubate viability Measure Cell Viability (CellTiter-Glo) incubate->viability analyze Calculate Combination Index (CompuSyn) viability->analyze

In Vitro Synergy Assessment Workflow

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model of colon cancer (e.g., MC38).

Materials:

  • This compound

  • Anti-mouse PD-1 antibody

  • C57BL/6 mice

  • MC38 colon adenocarcinoma cells

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 MC38 cells into the flank of C57BL/6 mice.

  • Tumor Growth Monitoring: Monitor tumor growth using calipers.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into four groups: Vehicle control, DPM-1001 alone, Anti-PD-1 alone, and DPM-1001 + Anti-PD-1.

  • Dosing Regimen:

    • Administer this compound orally at a predetermined dose (e.g., 10 mg/kg) daily.

    • Administer the anti-PD-1 antibody intraperitoneally at a predetermined dose (e.g., 10 mg/kg) twice a week.

  • Tumor Measurement: Measure tumor volume three times a week.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.

  • Data Analysis: Compare tumor growth inhibition and survival rates between the different treatment groups.

Signaling Pathway Diagram:

G cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibition PTP1B PTP1B PD1->PTP1B TCR TCR ZAP70 ZAP70 TCR->ZAP70 SHP2 SHP2 PTP1B->SHP2 SHP2->ZAP70 Dephosphorylation (Inhibition) ERK ERK ZAP70->ERK Activation T-Cell Activation ERK->Activation DPM1001 DPM-1001 DPM1001->PTP1B Inhibition AntiPD1 Anti-PD-1 Ab AntiPD1->PD1 Blockade

DPM-1001 and Anti-PD-1 Signaling

This compound in Combination Therapy for Type 2 Diabetes

Rationale for Combination Therapy

DPM-1001 is a potent inhibitor of PTP1B, which negatively regulates both insulin and leptin signaling.[1][2][3] By inhibiting PTP1B, DPM-1001 can enhance insulin sensitivity and improve glucose metabolism. Combining DPM-1001 with existing anti-diabetic drugs could provide a multi-faceted approach to managing type 2 diabetes.

Potential Combination Strategies:

  • With Metformin (B114582): Metformin primarily reduces hepatic glucose production. Combining it with DPM-1001, which enhances peripheral insulin sensitivity, could result in a more comprehensive control of glucose homeostasis.

  • With Insulin: In later stages of type 2 diabetes, insulin therapy is often required. DPM-1001 could potentially reduce the required insulin dosage by sensitizing the body to its effects, thereby lowering the risk of hypoglycemia and weight gain associated with high insulin doses.

Preclinical Data Summary

The following table summarizes data for PTP1B inhibitors in combination with other anti-diabetic agents.

Combination PartnerAnimal ModelKey Findings
Leptin Type 1 Diabetic MicePeripheral combination therapy of leptin and a PTP1B inhibitor improved glucose metabolism to the same level as non-diabetic mice.[8]
Liraglutide (B1674861) (GLP-1 Agonist) Insulin-Dependent Diabetic MiceCombination of leptin and liraglutide effectively improved glucose metabolism without the use of insulin.[9]
Experimental Protocols

Objective: To assess the synergistic effect of this compound and metformin on glycemic control in a diet-induced obesity (DIO) mouse model.

Materials:

  • This compound

  • Metformin

  • C57BL/6J mice

  • High-fat diet (HFD)

  • Glucometer and glucose test strips

  • Insulin assay kit

Protocol:

  • Induction of Obesity and Insulin Resistance: Feed C57BL/6J mice a high-fat diet for 12-16 weeks to induce obesity and insulin resistance.

  • Treatment Groups: Randomize the DIO mice into four groups: Vehicle control, DPM-1001 alone, Metformin alone, and DPM-1001 + Metformin.

  • Dosing Regimen:

    • Administer this compound orally at a predetermined dose (e.g., 5 mg/kg) daily.[8]

    • Administer metformin in drinking water or by oral gavage at a standard dose.

  • Monitoring: Monitor body weight, food intake, and fasting blood glucose levels weekly.

  • Glucose and Insulin Tolerance Tests: Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) at the beginning and end of the treatment period to assess glucose metabolism and insulin sensitivity.

  • Data Analysis: Compare the changes in body weight, blood glucose, and performance in OGTT and ITT among the different groups.

Logical Relationship Diagram:

G DPM1001 DPM-1001 PTP1B PTP1B Inhibition DPM1001->PTP1B Metformin Metformin AMPK AMPK Activation Metformin->AMPK Insulin_Sensitivity Increased Insulin Sensitivity PTP1B->Insulin_Sensitivity Hepatic_Glucose Decreased Hepatic Glucose Production AMPK->Hepatic_Glucose Glycemic_Control Improved Glycemic Control Insulin_Sensitivity->Glycemic_Control Hepatic_Glucose->Glycemic_Control

DPM-1001 and Metformin Synergy

Conclusion

This compound holds significant promise as a component of combination therapies for both cancer and type 2 diabetes. Its unique mechanism of action as a PTP1B inhibitor allows for synergistic interactions with a variety of other therapeutic agents. The protocols outlined in these application notes provide a framework for the preclinical evaluation of these combination strategies. Further research is warranted to fully elucidate the clinical potential of this compound in these therapeutic areas.

References

Troubleshooting & Optimization

DPM-1001 trihydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for DPM-1001 trihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a consideration?

A1: this compound is a potent and specific non-competitive inhibitor of protein-tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2] As a trihydrochloride salt, its solubility can be influenced by pH and the ionic strength of the solvent, which is a critical consideration for ensuring accurate and reproducible results in experimental settings.

Q2: I'm observing precipitation when diluting my this compound stock solution into an aqueous buffer. What is causing this?

A2: This is a common phenomenon for many hydrochloride salts of organic molecules. While the hydrochloride salt form enhances aqueous solubility, the parent molecule may be less soluble. When a concentrated stock in an organic solvent (like DMSO) is diluted into a neutral or slightly basic aqueous buffer, the pH of the microenvironment around the compound can increase. This shift can cause the conversion of the soluble hydrochloride salt to the less soluble free base form, leading to precipitation.

Q3: Are there any general tips for handling and storing this compound to maintain its integrity?

A3: Yes. It is recommended to store this compound at 4°C under nitrogen.[1] For stock solutions, it is best to store them in aliquots at -80°C for up to six months or at -20°C for up to one month, also under nitrogen, to prevent degradation from repeated freeze-thaw cycles.[2] When preparing solutions, using a freshly opened, anhydrous grade of solvents like DMSO is advisable as hygroscopic solvents can absorb moisture and negatively impact solubility.[2]

Troubleshooting Guide

Issue 1: Difficulty Dissolving this compound Powder

Symptoms:

  • The powder does not fully dissolve in the chosen solvent.

  • Visible particulate matter remains after vortexing or mixing.

Possible Causes:

  • The concentration exceeds the solubility limit of the solvent.

  • Inappropriate solvent selection.

  • Insufficient energy to break up compound aggregates.

Solutions:

  • Verify Solubility Limits: Refer to the quantitative solubility data to ensure you are working within the known solubility range for your chosen solvent.

  • Optimize Solvent System:

    • For high concentrations, DMSO is a suitable solvent.[1][2]

    • For aqueous solutions, be aware of the lower solubility limit.

  • Apply Energy:

    • Sonication: Use an ultrasonic bath to aid in the dissolution process. This is particularly effective for dissolving the compound in DMSO and water.[1][2]

    • Heating: Gently warming the solution can increase solubility. For aqueous solutions, warming to 60°C has been shown to be effective.[1][2] Ensure the temperature is not excessively high to prevent degradation.

  • pH Adjustment: For aqueous solutions, lowering the pH can help maintain the protonated, more soluble form of the compound. However, ensure the final pH is compatible with your experimental system.

Issue 2: Precipitation of the Compound During Experiments

Symptoms:

  • A clear solution becomes cloudy or forms a precipitate upon addition to cell culture media or other aqueous buffers.

  • Inconsistent results in bioassays.

Possible Causes:

  • "Salting out" effect due to a change in solvent polarity.

  • The final concentration in the aqueous medium is above the solubility limit.

  • Interaction with components in the experimental buffer.

Solutions:

  • Use of Co-solvents: For in vivo studies or cell-based assays, preparing the final solution with a co-solvent system can maintain solubility. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1]

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your concentrated stock into the aqueous buffer. This can prevent localized high concentrations that lead to precipitation.

  • Lower the Final Concentration: If possible, reducing the final working concentration of this compound in your experiment can prevent it from exceeding its aqueous solubility limit.

  • Pre-warm the Buffer: Adding the stock solution to a pre-warmed buffer can sometimes help maintain solubility.

Data Presentation

The following tables summarize the known solubility of this compound in common laboratory solvents.

Table 1: Quantitative Solubility of this compound

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO80118.13Ultrasonic treatment is recommended. Use of newly opened, anhydrous DMSO is crucial as it is hygroscopic.[2]
Water33.3349.22Requires sonication and warming to 60°C for complete dissolution.[1][2]

Table 2: In Vivo Formulation Solubility

Solvent SystemSolubility (mg/mL)Molar Concentration (mM)
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 5≥ 7.38
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 5≥ 7.38
10% DMSO, 90% corn oil≥ 5≥ 7.38

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of DMSO to achieve a 10 mM concentration.

  • Dissolution: a. Vortex the tube vigorously for 1-2 minutes. b. Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes. c. Visually inspect the solution to ensure no particulate matter remains. If necessary, repeat sonication.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C under nitrogen.

Protocol 2: Preparation of an In Vivo Formulation (Co-solvent Method)

Materials:

  • 10 mM this compound stock solution in DMSO

  • PEG300

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile tubes

Procedure:

  • Solvent Preparation: Prepare a fresh mixture of the vehicle components.

  • Stepwise Addition: In a sterile tube, add the required volumes of each component in the following order, ensuring the solution is mixed thoroughly after each addition: a. 10% DMSO (containing the this compound) b. 40% PEG300 c. 5% Tween-80 d. 45% saline

  • Final Mixing: Vortex the final solution to ensure homogeneity. The resulting solution should be clear.

Visualizations

PTP1B Signaling Pathways

This compound is an inhibitor of PTP1B, which is a negative regulator of both the insulin and leptin signaling pathways.[3][4]

PTP1B_Signaling_Pathways cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling cluster_ptp1b PTP1B Regulation Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS-1/2 IR->IRS pY PI3K PI3K IRS->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Leptin Leptin LR Leptin Receptor (LepR) Leptin->LR JAK2 JAK2 LR->JAK2 pY STAT3 STAT3 JAK2->STAT3 pY Gene Gene Expression STAT3->Gene PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates PTP1B->JAK2 dephosphorylates DPM1001 DPM-1001 Trihydrochloride DPM1001->PTP1B

Caption: PTP1B negatively regulates insulin and leptin signaling.

Troubleshooting Workflow for Solubility Issues

This workflow provides a logical approach to addressing solubility problems with this compound.

Troubleshooting_Workflow cluster_end Start Start: Solubility Issue Encountered Check_Concentration Is concentration within known solubility limits? Start->Check_Concentration Reduce_Concentration Reduce Concentration Check_Concentration->Reduce_Concentration No Check_Solvent Is the solvent appropriate and fresh? Check_Concentration->Check_Solvent Yes Reduce_Concentration->Check_Solvent End End Use_Recommended_Solvent Use recommended solvent (e.g., DMSO) and ensure it is anhydrous Check_Solvent->Use_Recommended_Solvent Apply_Energy Apply energy? (Sonication/Heating) Check_Solvent->Apply_Energy Yes Use_Recommended_Solvent->Apply_Energy Perform_Sonication_Heating Use ultrasonic bath or gently warm to 60°C Apply_Energy->Perform_Sonication_Heating Precipitation_Dilution Precipitation upon dilution in aqueous buffer? Apply_Energy->Precipitation_Dilution No Perform_Sonication_Heating->Precipitation_Dilution Use_Cosolvent Use a co-solvent system (e.g., DMSO/PEG300/ Tween-80/Saline) Precipitation_Dilution->Use_Cosolvent Resolved Issue Resolved Precipitation_Dilution->Resolved No Use_Cosolvent->Resolved Contact_Support Contact Technical Support

Caption: A step-by-step guide to troubleshooting solubility.

References

Technical Support Center: Optimizing DPM-1001 Trihydrochloride Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DPM-1001 trihydrochloride in cell-based assays. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you determine the optimal concentration for your specific cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, specific, and orally bioavailable non-competitive inhibitor of protein-tyrosine phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2][3] By inhibiting PTP1B, DPM-1001 enhances these signaling cascades, making it a subject of interest for research into diabetes and obesity.[1] Additionally, DPM-1001 is a copper chelator and has been investigated for its potential in treating conditions associated with copper accumulation, such as Wilson's disease.[2][4]

Q2: What is a recommended starting concentration for this compound in cell culture?

A2: Based on studies with the analogous PTP1B inhibitor, MSI-1436 (trodusquemine), a starting concentration range of 0.1 µM to 10 µM is recommended for initial cell viability and functional assays.[5] For instance, in studies with HepG2 cells, concentrations of 1 µM and 2 µM of MSI-1436 did not exhibit cytotoxicity.[6] However, the optimal concentration is highly dependent on the cell type and the specific experimental endpoint. We strongly recommend performing a dose-response experiment to determine the optimal concentration for your cell line.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, sterile DMSO. This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Q4: I am observing precipitation when I add my this compound working solution to the cell culture medium. What should I do?

A4: Precipitation is a common issue with hydrophobic compounds dissolved in DMSO when diluted into an aqueous environment like cell culture media. Here are some troubleshooting steps:

  • Lower the final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is at or below 0.1% (v/v), as higher concentrations can be toxic to cells.[7]

  • Step-wise dilution: Instead of adding the concentrated stock directly to the full volume of media, perform a serial dilution. First, create an intermediate dilution in a small volume of serum-free media, mix gently, and then add this to your final volume of complete media.

  • Pre-warm the media: Warming the cell culture media to 37°C before adding the compound can sometimes improve solubility.

  • Vortexing during addition: Gently vortex or swirl the media while adding the this compound stock solution to ensure rapid and thorough mixing.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell death at expected non-toxic concentrations Cell line is particularly sensitive to DPM-1001 or the DMSO concentration is too high.Perform a dose-response curve with a wider range of lower concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and ideally below 0.1%.
No observable effect on the target pathway The concentration of DPM-1001 is too low. The compound has degraded.Increase the concentration of DPM-1001. Use a fresh aliquot of the stock solution. Confirm the activity of your DPM-1001 batch if possible.
Inconsistent results between experiments Variability in cell seeding density. Incomplete dissolution of the compound.Ensure a consistent number of cells are seeded in each well. Visually inspect the media for any signs of precipitation after adding the compound. Prepare fresh dilutions for each experiment.
Cloudiness in the culture media Precipitation of the compound. Interaction with media components.Follow the troubleshooting steps for precipitation. Consider using a different formulation of cell culture media if the issue persists.

Data Presentation

The following tables provide an example of how to structure your quantitative data from cell viability assays.

Table 1: Dose-Response of this compound on Cell Viability (Hypothetical Data)

DPM-1001 Conc. (µM)% Cell Viability (MTT Assay)Standard Deviation
0 (Vehicle Control)100± 4.2
0.198.5± 3.8
0.595.1± 4.5
1.092.3± 3.9
5.085.7± 5.1
10.070.2± 4.7
25.045.8± 5.5
50.020.1± 3.2
100.05.4± 1.9

Table 2: IC50 Values of this compound in Different Cell Lines (Hypothetical Data)

Cell LineIC50 (µM)
HepG2 (Human Liver)35.2
MCF-7 (Human Breast)52.8
SH-SY5Y (Human Neuroblastoma)28.4

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound

  • Sterile, anhydrous DMSO

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of your this compound stock solution in complete culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final DMSO concentration as your highest DPM-1001 concentration.

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of DPM-1001 or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

Mandatory Visualizations

Caption: DPM-1001 inhibits PTP1B, enhancing insulin and leptin signaling.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with DPM-1001 A->C B Prepare DPM-1001 Dilutions B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Add Solubilizer F->G H Read Absorbance at 570 nm G->H I Calculate % Cell Viability H->I

Caption: Workflow for determining cell viability using the MTT assay.

References

troubleshooting inconsistent results with DPM-1001 trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DPM-1001 trihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure consistent, reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound is a potent, specific, and orally bioavailable non-competitive inhibitor of protein-tyrosine phosphatase 1B (PTP1B) with an IC50 of 100 nM.[1][2][3][4] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making DPM-1001 a promising therapeutic candidate for diabetes and obesity.[5][6][7] Additionally, DPM-1001 is a highly selective copper chelator.[8] This dual action contributes to its therapeutic effects, particularly in conditions of copper overload like Wilson's disease.[4][8]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be kept at -20°C for up to two years.[9] Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[5][9][10] It is recommended to prepare and use solutions on the same day.[9] If advance preparation is necessary, aliquot the stock solution into tightly sealed vials to minimize freeze-thaw cycles.[9] Before use, allow the product to equilibrate to room temperature for at least one hour.[9]

Q3: How should I prepare this compound for in vitro and in vivo experiments?

For in vitro studies, this compound is soluble in DMSO and water.[5] In DMSO, it can reach a concentration of 80 mg/mL with the aid of ultrasound.[5] In water, a concentration of 33.33 mg/mL can be achieved with ultrasound and warming to 60°C.[5]

For in vivo experiments, several formulations can be used to achieve a clear solution of at least 5 mg/mL.[5] Common vehicle compositions include:

  • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]

  • 10% DMSO and 90% (20% SBE-β-CD in saline).[5]

  • 10% DMSO and 90% corn oil.[5]

It is crucial to add each solvent sequentially and ensure the solution is clear before administration.[5]

Troubleshooting Guide

Inconsistent PTP1B Inhibition Results

Q: My IC50 value for DPM-1001 varies between experiments. What could be the cause?

A: Inconsistent IC50 values for PTP1B inhibitors can stem from several factors:

  • Enzyme Activity: Ensure the PTP1B enzyme is active and used at a consistent concentration in each assay. Variations in enzyme activity will directly impact the apparent inhibitor potency.

  • Substrate Concentration: The measured IC50 for a non-competitive inhibitor like DPM-1001 should not be significantly affected by the substrate concentration. However, using a substrate concentration far from the Km could affect assay sensitivity.

  • Incubation Time: DPM-1001's potency against the PTP1B(1-405) isoform is time-dependent, improving from an IC50 of 600 nM with no pre-incubation to 100 nM after a 30-minute pre-incubation.[2] Ensure a consistent pre-incubation period in your experimental protocol.

  • Compound Stability: DPM-1001 may have limited stability in aqueous solutions over extended periods. Prepare fresh dilutions for each experiment.

Unexpected Cellular Effects

Q: I'm observing cellular effects that may not be related to PTP1B inhibition. What could be the reason?

A: The dual action of DPM-1001 as a copper chelator can lead to off-target effects, especially in cell culture media with varying concentrations of trace metals.

  • Copper Chelation: The copper-chelating properties of DPM-1001 can impact copper-dependent cellular processes.[8] Consider the copper content of your cell culture medium and include appropriate controls, such as a chelator-inactive analog if available.

  • Cell Line Specificity: The expression levels of PTP1B can vary significantly between cell lines. Confirm PTP1B expression in your chosen cell line using methods like Western blot or qPCR.

Poor In Vivo Efficacy or High Variability

Q: I am not observing the expected in vivo effects, or the results are highly variable between animals.

A: Inconsistent in vivo results can be due to issues with compound formulation, administration, or animal-to-animal variability.

  • Formulation and Solubility: Ensure that DPM-1001 is completely dissolved in the vehicle before administration. Precipitation of the compound will lead to inaccurate dosing. If you observe a precipitate, gentle heating or sonication may aid dissolution.[10]

  • Route of Administration: DPM-1001 is orally bioavailable.[7][8] Both oral and intraperitoneal administration have been used successfully.[1][8] Ensure consistent administration for all animals in a study group.

  • Animal Models: The choice of animal model is critical. For studies on diabetes and obesity, diet-induced obesity models have been used.[5] For Wilson's disease, the toxic milk mouse model is relevant.[8]

Quantitative Data Summary

Table 1: In Vitro Potency of DPM-1001

TargetAssay ConditionIC50Reference
PTP1BNo pre-incubation600 nM[2]
PTP1B30-minute pre-incubation100 nM[2]

Table 2: In Vivo Efficacy of DPM-1001 in a Diet-Induced Obesity Mouse Model

Treatment GroupAdministrationDosageDurationKey OutcomesReference
DPM-1001Oral or Intraperitoneal5 mg/kg, once daily50 days~5% decrease in body weight, improved glucose tolerance and insulin sensitivity[1][2]

Table 3: Effect of DPM-1001 on Copper Levels in a Wilson's Disease Mouse Model

Treatment GroupTissueOutcomeReference
DPM-1001 (5 mg/kg, oral, every third day for 2 weeks)LiverSignificant reduction in copper levels[8]
DPM-1001 (5 mg/kg, oral, every third day for 2 weeks)BrainSignificant reduction in copper levels[8]

Experimental Protocols

PTP1B Inhibition Assay (Colorimetric)

This protocol is adapted from general procedures for PTP1B inhibitors.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • PTP1B Enzyme: Dilute recombinant human PTP1B to the desired final concentration in ice-cold Assay Buffer.

    • Substrate: Prepare a stock solution of p-nitrophenyl phosphate (B84403) (pNPP) in Assay Buffer.

    • DPM-1001: Prepare a stock solution in DMSO and create serial dilutions in Assay Buffer.

  • Assay Procedure:

    • Add 10 µL of serially diluted DPM-1001 or vehicle control to the wells of a 96-well plate.

    • Add 80 µL of the diluted PTP1B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding 10 µL of the pNPP working solution to each well.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of PTP1B activity remaining in the presence of the inhibitor compared to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT)

This is a general protocol for assessing the effect of DPM-1001 on cell viability.

  • Cell Plating:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat cells with various concentrations of DPM-1001 or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate at 37°C for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Express the results as a percentage of the vehicle-treated control cells.

Visualizations

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 Phosphorylates PTP1B PTP1B pIR->PTP1B Dephosphorylates pIRS1 p-IRS-1 IRS1->pIRS1 PI3K PI3K/Akt Pathway pIRS1->PI3K GLUT4 GLUT4 Translocation PI3K->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R JAK2 JAK2 Leptin_R->JAK2 pJAK2 p-JAK2 (Active) JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pJAK2->PTP1B Dephosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (Satiety) pSTAT3->Gene_Expression DPM1001 DPM-1001 DPM1001->PTP1B Inhibits

Caption: PTP1B negatively regulates insulin and leptin signaling.

Experimental_Workflow_Troubleshooting cluster_workflow General Experimental Workflow cluster_troubleshooting Troubleshooting Inconsistent Results start Experiment Start prep Prepare DPM-1001 Working Solution start->prep treat Treat Cells/Administer to Animals prep->treat assay Perform Assay (e.g., PTP1B inhibition, viability) treat->assay analyze Analyze Data assay->analyze end Consistent Results analyze->end Success inconsistent Inconsistent Results analyze->inconsistent Issues check_solubility Check Solubility & Formulation inconsistent->check_solubility check_stability Verify Compound Stability inconsistent->check_stability check_assay Validate Assay Parameters inconsistent->check_assay check_offtarget Consider Off-Target Effects (Copper Chelation) inconsistent->check_offtarget check_solubility->prep Optimize check_stability->prep Optimize check_assay->assay Optimize check_offtarget->assay Add Controls

Caption: Troubleshooting workflow for inconsistent results.

References

DPM-1001 trihydrochloride off-target effects to consider

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the off-target effects of DPM-1001 trihydrochloride to aid in experimental design, troubleshooting, and data interpretation. DPM-1001 is a potent, specific, and orally active non-competitive inhibitor of protein-tyrosine phosphatase 1B (PTP1B) and a high-affinity copper chelator.[1][2] Understanding its dual activities is critical for accurate experimental outcomes.

Quantitative Data Summary

The following table summarizes the known inhibitory and chelating activities of DPM-1001.

Target/IonActivity TypeParameterValueNotes
Protein-Tyrosine Phosphatase 1B (PTP1B) Allosteric InhibitionIC₅₀100 nMPotency is improved with a 30-minute pre-incubation.[2]
Copper (Cu²⁺) Chelation-High Affinity & SpecificityDPM-1001 is a potent and highly selective chelator of copper.

Signaling Pathways and Mechanisms of Action

DPM-1001 has two well-defined primary mechanisms of action which can be considered "on-target" but may produce unintended or "off-target" consequences depending on the research context.

PTP1B Inhibition

DPM-1001 is a non-competitive, allosteric inhibitor of PTP1B.[2] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways. By inhibiting PTP1B, DPM-1001 enhances the phosphorylation of the insulin receptor and its downstream substrates, as well as Janus kinase 2 (JAK2), a key component of the leptin signaling pathway. This leads to improved glucose tolerance and insulin sensitivity.[2]

PTP1B_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor p_Insulin_Receptor p-Insulin Receptor (Active) Insulin_Receptor->p_Insulin_Receptor Autophosphorylation Leptin_Receptor Leptin Receptor p_JAK2 p-JAK2 (Active) Leptin_Receptor->p_JAK2 Activates Insulin Insulin Insulin->Insulin_Receptor Binds Leptin Leptin Leptin->Leptin_Receptor Activates PTP1B PTP1B PTP1B->p_Insulin_Receptor Dephosphorylates PTP1B->p_JAK2 Dephosphorylates DPM1001 DPM-1001 DPM1001->PTP1B Inhibits Downstream_Signaling_Insulin Insulin Pathway Signaling p_Insulin_Receptor->Downstream_Signaling_Insulin Initiates Downstream_Signaling_Leptin Leptin Pathway Signaling p_JAK2->Downstream_Signaling_Leptin Initiates

DPM-1001 inhibits PTP1B, enhancing insulin and leptin signaling.
Copper Chelation

DPM-1001 exhibits high specificity and affinity for copper ions. This property is being investigated for the treatment of Wilson Disease, a genetic disorder characterized by toxic copper accumulation. In a research setting, this potent copper chelation can affect the activity of copper-dependent enzymes and processes.

Copper_Chelation_Mechanism DPM1001 DPM-1001 Free_Copper Excess Free Cu²⁺ DPM1001->Free_Copper Binds Metalloenzymes Cu²⁺-Dependent Metalloenzymes DPM1001->Metalloenzymes Potential Inhibition (Depletes Cu²⁺) Copper_Complex DPM-1001-Cu²⁺ Complex Free_Copper->Copper_Complex Free_Copper->Metalloenzymes Required for activity Excretion Excretion Copper_Complex->Excretion Cellular_Processes Cellular Processes Metalloenzymes->Cellular_Processes Regulate

DPM-1001 chelates excess copper, which may affect metalloenzymes.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during experiments with DPM-1001.

Issue 1: Unexpected Effects on Non-PTP1B Signaling Pathways

Question: I am observing modulation of a signaling pathway that is not directly regulated by PTP1B. Could this be an off-target effect of DPM-1001?

Answer: Yes, this is possible. While DPM-1001 is reported to be a selective PTP1B inhibitor, its activity against other protein tyrosine phosphatases (PTPs) with high structural homology to PTP1B, such as T-cell PTP (TC-PTP), SHP1, and SHP2, has not been widely published. Inhibition of these phosphatases could explain effects on other signaling pathways.

Troubleshooting Steps:

  • Literature Review: Search for any known interactions between your pathway of interest and other PTPs (e.g., TC-PTP, SHP1, SHP2).

  • In Vitro Selectivity Profiling: If possible, perform an in vitro phosphatase assay to directly measure the inhibitory activity of DPM-1001 against purified TC-PTP, SHP1, and SHP2. This will provide an IC₅₀ value for comparison with PTP1B.

  • Cellular Controls:

    • Use cell lines with known knockouts or knockdowns of PTP1B, TC-PTP, SHP1, or SHP2 to determine which phosphatase is responsible for the observed effect.

    • Use a structurally unrelated PTP1B inhibitor as a control to see if the same off-target effect is observed.

  • Dose-Response Analysis: Perform a dose-response experiment with DPM-1001. If the unexpected effect occurs at a significantly higher concentration than that required for PTP1B inhibition, it is more likely to be an off-target effect.

Issue 2: Altered Activity of Metalloenzymes or Cellular Respiration

Question: My experiment involves a copper-dependent enzyme, and its activity is reduced in the presence of DPM-1001. Is this related to the compound?

Answer: Yes, this is a likely consequence of DPM-1001's potent copper-chelating activity. By sequestering intracellular copper, DPM-1001 can reduce the availability of this essential cofactor for various metalloenzymes, including those involved in cellular respiration (e.g., cytochrome c oxidase).

Troubleshooting Steps:

  • Copper Supplementation: Determine if the observed effect can be rescued by the addition of exogenous copper to the cell culture medium or assay buffer. This would strongly suggest that the effect is due to copper chelation.

  • Control Chelator: Use a well-characterized, cell-permeable copper chelator (e.g., neocuproine) as a positive control to see if it phenocopies the effects of DPM-1001.

  • Use a Non-Chelating Analog: If available, a structural analog of DPM-1001 that does not chelate copper would be an ideal negative control to distinguish between PTP1B inhibition and copper chelation effects.

  • Measure Intracellular Copper Levels: If feasible, directly measure intracellular copper concentrations in the presence and absence of DPM-1001 to confirm that the compound is depleting cellular copper.

Experimental Protocols

Protocol 1: In Vitro PTP1B Enzymatic Assay (Colorimetric)

This protocol is for determining the in vitro inhibitory activity of DPM-1001 against PTP1B using the chromogenic substrate p-nitrophenyl phosphate (B84403) (pNPP).[3][4]

PTP1B_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Assay Buffer, PTP1B, pNPP, DPM-1001) Start->Prepare_Reagents Add_Inhibitor Add DPM-1001 dilutions to 96-well plate Prepare_Reagents->Add_Inhibitor Add_Enzyme Add PTP1B enzyme solution Add_Inhibitor->Add_Enzyme Pre_incubation Pre-incubate at 37°C for 15-30 min Add_Enzyme->Pre_incubation Add_Substrate Initiate reaction with pNPP Pre_incubation->Add_Substrate Incubation Incubate at 37°C for 30 min Add_Substrate->Incubation Stop_Reaction Stop reaction with NaOH Incubation->Stop_Reaction Measure_Absorbance Measure absorbance at 405 nm Stop_Reaction->Measure_Absorbance Analyze_Data Calculate % Inhibition and IC₅₀ Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the in vitro PTP1B colorimetric assay.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 2 mM DTT

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • This compound

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of DPM-1001 in Assay Buffer. Include a vehicle control (e.g., DMSO).

  • Add 2 µL of the DPM-1001 dilutions or vehicle to the appropriate wells of the 96-well plate.

  • Add 48 µL of PTP1B enzyme solution (at the desired concentration) to each well.

  • Pre-incubate the plate at 37°C for 15-30 minutes.

  • Initiate the reaction by adding 50 µL of pNPP substrate solution.

  • Incubate at 37°C for 30 minutes (ensure the reaction is in the linear range).

  • Stop the reaction by adding 50 µL of 1 M NaOH.

  • Measure the absorbance at 405 nm.

  • Calculate the percent inhibition for each concentration of DPM-1001 and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Copper Chelation Assay (Spectrophotometric)

This protocol describes a method to assess the copper-chelating activity of DPM-1001 using the chromogenic indicator pyrocatechol (B87986) violet (PCV).[5][6]

Materials:

Procedure:

  • Prepare solutions of DPM-1001 at various concentrations in the assay buffer.

  • In a 96-well plate, add 10 µL of the DPM-1001 sample or buffer (for control).

  • Add 280 µL of sodium acetate buffer.

  • Add 10 µL of CuSO₄ solution (e.g., 200 µM final concentration).

  • Initiate the colorimetric reaction by adding 6 µL of PCV solution (e.g., 4 mM stock).

  • Mix well and incubate at room temperature for 10-20 minutes.

  • Measure the absorbance at 632 nm.

  • The chelating activity is determined by the reduction in absorbance in the presence of DPM-1001 compared to the control without the chelator.

Calculation: Copper Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the solution with CuSO₄ and PCV but without DPM-1001, and A_sample is the absorbance with DPM-1001.

References

Technical Support Center: DPM-1001 Trihydrochloride In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of DPM-1001 trihydrochloride.

Troubleshooting Guides

Researchers may encounter challenges when working with this compound in live animal models. The following table outlines potential issues, their likely causes, and recommended solutions to enhance experimental outcomes.

Issue Potential Cause(s) Recommended Solution(s)
Low Bioavailability or Efficacy - Poor Solubility: The compound may not be fully dissolved in the vehicle, leading to inconsistent dosing. - Suboptimal Formulation: The chosen vehicle may not be ideal for absorption via the selected administration route. - Compound Instability: The compound may degrade in the formulation over time.- Optimize Formulation: Experiment with different solvent systems. For oral administration, consider formulations with penetration enhancers. For intraperitoneal injection, ensure the solution is sterile and isotonic. - Fresh Preparation: Always prepare the working solution fresh on the day of use to minimize degradation.[1] - Route of Administration: If oral bioavailability is low despite formulation optimization, consider intraperitoneal administration, which has been shown to be effective.[1][2]
Precipitation of Compound in Formulation - Incorrect Solvent Ratio: The proportion of co-solvents may be insufficient to maintain solubility. - Temperature Changes: The formulation may be sensitive to temperature fluctuations, causing the compound to fall out of solution. - pH of the Solution: The pH of the final formulation might affect the solubility of the trihydrochloride salt.- Adjust Solvent Ratios: Increase the proportion of solubilizing agents like DMSO or PEG300. However, keep the DMSO concentration low (ideally below 2%) if the animal shows signs of weakness.[2] - Use of Heat/Sonication: Gentle heating and/or sonication can aid in dissolution, especially for suspended solutions.[1] - pH Adjustment: Ensure the final pH of the formulation is compatible with the compound's solubility.
Observed Animal Distress or Toxicity - Vehicle Toxicity: High concentrations of certain solvents, such as DMSO, can be toxic to animals. - Compound-Related Toxicity: The dose may be too high, or the compound may have off-target effects.- Reduce Solvent Concentration: Minimize the concentration of potentially toxic solvents like DMSO in the final formulation.[2] - Dose-Response Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). - Monitor Animal Health: Closely monitor the animals for any signs of distress, and adjust the protocol accordingly.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.

Formulation Preparation for In Vivo Studies

The following are established protocols for preparing this compound for in vivo administration. It is recommended to prepare a stock solution first, which can then be used to make the final working solution.

Stock Solution Preparation:

  • Prepare a stock solution of this compound in DMSO. A concentration of 25.0 mg/mL is a common starting point.[1]

Working Solution Preparation (for a target concentration of 2.5 mg/mL): [1]

  • Protocol 1: Clear Solution for Oral or Intraperitoneal Injection

    • Take 100 µL of the 25.0 mg/mL DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is clear.

    • Add 450 µL of saline to reach a final volume of 1 mL.

  • Protocol 2: Clear Solution with SBE-β-CD

    • Take 100 µL of the 25.0 mg/mL DMSO stock solution.

    • Add 900 µL of a 20% SBE-β-CD solution in saline and mix until clear.

  • Protocol 3: Suspended Solution for Oral or Intraperitoneal Injection

    • Take 100 µL of the 25.0 mg/mL DMSO stock solution.

    • Add 900 µL of corn oil.

    • Use ultrasonic treatment to create a uniform suspension.

Note: Always prepare the working solution fresh on the day of administration to ensure stability and efficacy.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of DPM-1001?

A1: DPM-1001 is a potent and specific non-competitive inhibitor of protein-tyrosine phosphatase 1B (PTP1B).[2][3] PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways.[3][4] By inhibiting PTP1B, DPM-1001 enhances these signaling pathways, which can lead to anti-diabetic and anti-obesity effects.[4] Additionally, DPM-1001 is a highly selective copper chelator and has shown efficacy in animal models of Wilson's disease by promoting the excretion of excess copper.[5][6]

Q2: What is a typical effective dose of DPM-1001 in mice?

A2: In studies on diet-induced obesity in mice, a dose of 5 mg/kg administered once daily via oral or intraperitoneal routes has been shown to be effective.[1][2] This dosing regimen resulted in weight loss and improved glucose tolerance and insulin sensitivity.[1][2]

Q3: Is DPM-1001 orally bioavailable?

A3: Yes, DPM-1001 is described as an orally bioavailable inhibitor of PTP1B.[4][7] This property makes it a promising candidate for therapeutic development.

Q4: How should DPM-1001 be stored?

A4: For long-term storage, DPM-1001 powder should be kept at -20°C. For short-term storage, 0-4°C is acceptable. Stock solutions in solvent can be stored at -80°C for up to one year.

Q5: What are the known applications of DPM-1001 in preclinical research?

A5: DPM-1001 has been investigated in preclinical models for its potential therapeutic effects in several areas, including:

  • Diabetes and Obesity: By improving insulin and leptin signaling.[4]

  • Wilson's Disease: Due to its copper-chelating properties.[5][8]

  • Cancer: It has been shown to slow the growth of breast tumors and reduce metastasis in mice.[3]

Visualizations

Signaling Pathway of DPM-1001

DPM-1001 Signaling Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor IRS IRS IR->IRS phosphorylates LR Leptin Receptor JAK2 JAK2 LR->JAK2 phosphorylates PTP1B PTP1B PTP1B->IR PTP1B->JAK2 dephosphorylates DPM1001 DPM-1001 DPM1001->PTP1B inhibits STAT3 STAT3 Pathway JAK2->STAT3 activates PI3K PI3K/Akt Pathway IRS->PI3K activates Metabolic Effects Metabolic Effects PI3K->Metabolic Effects Gene Expression Gene Expression STAT3->Gene Expression Insulin Insulin Insulin->IR activates Leptin Leptin Leptin->LR activates

Caption: DPM-1001 inhibits PTP1B, enhancing insulin and leptin signaling.

Experimental Workflow for In Vivo Efficacy Study

In Vivo Efficacy Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Formulation DPM-1001 Formulation Dosing Daily Dosing (e.g., 5 mg/kg) Formulation->Dosing Animal_Acclimation Animal Acclimation Animal_Acclimation->Dosing Monitoring Monitor Body Weight & Animal Health Dosing->Monitoring GTT Glucose Tolerance Test Dosing->GTT ITT Insulin Tolerance Test Dosing->ITT Tissue_Harvest Tissue Harvesting GTT->Tissue_Harvest ITT->Tissue_Harvest Biochemical_Analysis Biochemical Analysis Tissue_Harvest->Biochemical_Analysis

Caption: Workflow for assessing DPM-1001 in vivo efficacy in mice.

Troubleshooting Logic for Low Efficacy

Caption: A logical approach to troubleshooting low in vivo efficacy of DPM-1001.

References

minimizing DPM-1001 trihydrochloride degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of DPM-1001 trihydrochloride. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation and storage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound should be stored at 4°C under a nitrogen atmosphere.[1]

Q2: How should I store this compound once it is in solution?

Stock solutions of this compound should be stored under nitrogen.[1][2][3] For long-term storage of up to 6 months, it is recommended to store aliquots at -80°C.[1][2][3] For shorter-term storage of up to 1 month, -20°C is acceptable.[1][2][3] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[4]

Q3: What solvents are recommended for dissolving this compound?

This compound can be dissolved in various solvent systems depending on the experimental requirements. Common solvent systems include:

  • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

  • 10% DMSO and 90% (20% SBE-β-CD in Saline).[2]

  • 10% DMSO and 90% Corn Oil (requires sonication).[2]

Q4: What should I do if I observe precipitation in my stock solution?

If precipitation occurs, especially after storage at low temperatures, it may be due to solvent evaporation or the solution reaching its saturation point.[5] Before use, allow the solution to warm to room temperature and vortex it thoroughly. If precipitation persists, gentle heating and/or sonication can be used to aid dissolution.[2] To avoid this, ensure vials are tightly sealed.

Q5: Are there any known incompatibilities for this compound?

This compound should not be stored with strong acids or alkalis, or strong oxidizing or reducing agents.[3]

Troubleshooting Guide

ProblemPossible CauseRecommended Action
Reduced biological activity of the compound. Degradation of this compound in solution due to improper storage or repeated freeze-thaw cycles.Prepare fresh stock solutions from solid material. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Always include a positive control with a freshly prepared solution in your experiments to validate results.
Color change of the solid compound. Potential degradation due to exposure to light, moisture, or oxygen.Store the solid compound in a tightly sealed, opaque container (e.g., amber vial) with a desiccant at 4°C under a nitrogen atmosphere. Minimize exposure to ambient conditions during handling.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Degradation of the compound, leading to the formation of impurities.Review storage procedures for both solid and solution forms. Ensure storage temperatures are maintained and solutions are not stored for longer than the recommended duration. Prepare fresh solutions and re-analyze.
Inconsistent experimental results. In addition to potential degradation, this could be due to incomplete dissolution.Ensure the compound is fully dissolved. Use sonication or gentle heating if necessary.[2] Prepare fresh solutions for critical experiments.

Storage Condition Summary

FormStorage TemperatureDurationAtmosphere
Solid4°CLong-termNitrogen
In Solvent-80°CUp to 6 monthsNitrogen[1][2][3]
In Solvent-20°CUp to 1 monthNitrogen[1][2][3]

Experimental Protocols

Protocol for Preparation of Stock Solution (Example)

This protocol is based on common laboratory practices for preparing stock solutions of similar compounds.

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Weigh the desired amount of the compound in a sterile microcentrifuge tube under a nitrogen atmosphere if possible.

  • Dissolution: Add the desired volume of an appropriate solvent (e.g., DMSO) to achieve the target concentration.

  • Mixing: Vortex the solution thoroughly. If necessary, use a sonicator to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C under nitrogen for long-term storage.

Visual Guides

Troubleshooting DPM-1001 Degradation A Reduced Biological Activity or Unexpected Analytical Peaks B Check Storage Conditions A->B C Solid Storage Correct? (4°C, N2, Dark) B->C Solid D Solution Storage Correct? (-80°C/-20°C, N2) B->D Solution E Review Handling Procedures C->E Yes G Prepare Fresh Stock Solution C->G No, Correct and... D->E Yes D->G No, Correct and... F Repeated Freeze-Thaw Cycles? E->F F->G Yes H Re-run Experiment with Fresh Solution F->H No G->H I Issue Resolved H->I Yes J Contact Technical Support H->J No

Caption: Troubleshooting workflow for DPM-1001 degradation issues.

Minimizing DPM-1001 Degradation cluster_solid Solid Compound cluster_solution Stock Solution Solid_Storage Store at 4°C Solid_Atmosphere Inert Atmosphere (N2) Solid_Light Protect from Light Solution_Storage Store at -80°C (6 mo) or -20°C (1 mo) Solution_FreezeThaw Aliquot to Avoid Freeze-Thaw Solution_Fresh Prepare Working Solutions Fresh Minimize_Degradation Minimize Degradation Minimize_Degradation->Solid_Storage Minimize_Degradation->Solid_Atmosphere Minimize_Degradation->Solid_Light Minimize_Degradation->Solution_Storage Minimize_Degradation->Solution_FreezeThaw Minimize_Degradation->Solution_Fresh

Caption: Key factors for minimizing DPM-1001 degradation.

Stability Assessment Workflow Start Receive/Synthesize DPM-1001 Prepare_Samples Prepare Samples under Controlled Conditions Start->Prepare_Samples Stress_Conditions Expose to Stress Conditions (e.g., Temp, Humidity, Light, pH) Prepare_Samples->Stress_Conditions Time_Points Sample at Various Time Points Stress_Conditions->Time_Points Analysis Analyze by Stability-Indicating Method (e.g., HPLC) Time_Points->Analysis Data_Evaluation Evaluate Data for Degradants and Potency Analysis->Data_Evaluation Conclusion Determine Optimal Storage Conditions and Shelf-Life Data_Evaluation->Conclusion

Caption: General workflow for assessing chemical stability.

References

dealing with batch-to-batch variability of DPM-1001 trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DPM-1001 Trihydrochloride

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting assistance and address common questions related to batch-to-batch variability of this compound. Our goal is to ensure the consistency and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

DPM-1001 is a potent, specific, and orally bioavailable non-competitive inhibitor of Protein-Tyrosine Phosphatase 1B (PTP1B).[1][2][3] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways.[4][5] By inhibiting PTP1B, DPM-1001 enhances signaling through these pathways, making it a valuable tool for research in diabetes, obesity, and related metabolic disorders.[1][4][5][6] Additionally, DPM-1001 has been identified as a selective copper chelator.[4][5][7]

Q2: What are the common causes of batch-to-batch variability in chemical compounds like DPM-1001?

Batch-to-batch variability is a known challenge in the production of complex small molecules and can arise from several factors:

  • Synthesis and Purification: Minor deviations in reaction conditions, raw material quality, or purification methods can lead to different impurity profiles.[8]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) that have identical chemical structures but different physical properties, such as solubility and stability, which can affect biological activity.[9]

  • Residual Solvents and Impurities: The type and amount of residual solvents or process-related impurities can differ between batches.[10]

  • Handling and Storage: Exposure to moisture, light, or improper temperatures can lead to degradation over time. This compound powder should be stored at -20°C for long-term stability.[2][11]

Below is a table illustrating hypothetical variations you might observe between Certificates of Analysis (CoA) for two different batches.

Table 1: Example Certificate of Analysis (CoA) Comparison for this compound

ParameterBatch ABatch BPotential Impact
Purity (HPLC) 99.5%98.2%Lower purity in Batch B may indicate higher levels of impurities, potentially affecting activity.
Major Impurity 1 0.25%1.1%A specific impurity at a higher level could have off-target effects or interfere with the assay.
Water Content (KF) 0.3%1.5%Higher water content affects the true concentration of the active compound when weighing.
Appearance White Crystalline SolidOff-white PowderA change in appearance could suggest the presence of impurities or a different polymorphic form.
Q3: How can I proactively minimize the impact of batch-to-batch variability on my experiments?

The best practice is to qualify each new batch of this compound before its use in critical experiments. This involves performing a set of standardized quality control (QC) tests to confirm its identity, purity, and functional activity. Comparing the results of these in-house tests to the vendor's CoA and to data from previous "gold standard" batches provides the highest confidence in your results.

Troubleshooting Guide: Inconsistent Experimental Results

Q4: My experimental results are inconsistent or unexpected after switching to a new batch of DPM-1001. What should I do?

When encountering inconsistent results, it is crucial to follow a systematic troubleshooting approach. First, rule out general experimental errors before assessing the compound itself. The following workflow can guide your investigation.

G start Inconsistent Results Observed check_basics Step 1: Review Core Experimental Parameters start->check_basics basics_ok Basics OK check_basics->basics_ok No errors found revisit_exp Re-evaluate Experiment Design (e.g., cell line passage, reagent stability) check_basics->revisit_exp Error found (e.g., pipetting, reagent prep) qualify_compound Step 2: Qualify New DPM-1001 Batch basics_ok->qualify_compound analytical_qc 2a: Analytical QC (HPLC, qNMR) qualify_compound->analytical_qc functional_qc 2b: Functional QC (In Vitro Assay) qualify_compound->functional_qc compare_data Step 3: Compare Data to CoA & Previous Batch analytical_qc->compare_data functional_qc->compare_data data_matches Data Matches Previous 'Good' Batch compare_data->data_matches Consistent data_mismatch Data Mismatch Identified compare_data->data_mismatch Inconsistent data_matches->revisit_exp contact_vendor Contact Vendor with Data & Consider Sourcing a New Batch data_mismatch->contact_vendor

Caption: A logical workflow for troubleshooting inconsistent experimental results.
Q5: I have ruled out general experimental errors. How do I specifically test the new DPM-1001 batch?

You should perform a series of analytical and functional tests to characterize the new batch. This process, often called batch qualification, will help you identify the root cause of the variability.

Table 2: Troubleshooting Summary: Potential Causes and Recommended Actions

Issue ObservedPotential CauseRecommended QC ActionSee Protocol
Reduced Potency (Higher IC50) Lower purity; presence of inactive isomers or impurities; incorrect weighing due to high water content.HPLC for purity profile; qNMR for absolute concentration; In vitro functional assay.A2, A1, A3
Increased Off-Target Effects Presence of new or higher levels of impurities with biological activity.HPLC to compare impurity profiles between batches.A2
Poor Solubility / Precipitation Different salt form or polymorph; incorrect solvent used.Verify compound is trihydrochloride salt; check solubility in recommended solvents (e.g., DMSO).N/A
Complete Loss of Activity Compound degradation due to improper storage/handling; incorrect compound supplied.HPLC for degradation products; LC-MS for mass verification.A2
Q6: My HPLC analysis shows a different impurity profile for the new batch. What does this signify?

A different impurity profile is a common source of batch-to-batch variability. Even small changes in the percentage of an impurity or the appearance of new peaks can significantly impact your results. Impurities can compete with the active compound, have their own biological effects, or interfere with assay detection methods. It is critical to compare the chromatogram of the new batch directly with that of a previous, well-performing batch.

Q7: The purity of the new batch is high (>99% by HPLC), but its performance in our functional assay is poor. What could be the cause?

This scenario suggests a more subtle issue that isn't resolved by a standard HPLC purity assessment:

  • Inactive Polymorphs: The compound may have crystallized in a different form that is less soluble or biologically inactive.[9]

  • Presence of Isomers: The synthesis may have produced stereoisomers that co-elute with the active compound in your HPLC method but are functionally inactive.

  • Incorrect Salt Form: The compound may not be the correct trihydrochloride salt, which would alter its molecular weight and, consequently, the molar concentration of your stock solutions.

  • Degradation: The compound may have degraded into a form that has a similar retention time but is inactive.

Table 3: Example PTP1B Inhibition Assay Results from Different Batches

Batch IDPurity (HPLC)IC50 (nM)Hill SlopeNotes
Batch A (Reference) 99.6%105 nM-1.1Consistent, reliable performance.
Batch B (New) 99.5%450 nM-0.8Significantly lower potency despite high purity, suggesting an underlying issue.
Batch C (New) 98.1%115 nM-1.0Lower purity but expected potency, suggesting impurities are likely inactive.

Recommended Quality Control (QC) Protocols

Q8: What is the recommended procedure upon receiving a new batch of this compound?
  • Visual Inspection: Check for any deviation in physical appearance (color, texture) from previous batches.

  • CoA Review: Compare the vendor's CoA with that of previous batches. Note any significant differences in purity, impurity profiles, or water content.

  • Analytical Qualification: Perform in-house HPLC and qNMR analysis to verify purity and concentration. (See Protocols A1 and A2).

  • Functional Qualification: Run the new batch in your standard functional assay (e.g., PTP1B inhibition) alongside your previous "gold standard" batch to directly compare performance and determine its relative potency. (See Protocol A3).

  • Documentation: Keep detailed records of all qualification data for each batch to build a historical performance database.

Appendices

Appendix A: Detailed Experimental Protocols

Protocol 1: Quantitative NMR (qNMR) for Purity and Potency Assessment This protocol determines the exact amount of DPM-1001 in the powder, accounting for impurities and residual water, to enable the creation of highly accurate stock solutions.

  • Preparation of Internal Standard (IS): Accurately weigh ~5 mg of a certified maleic acid internal standard into a tared vial. Record the weight precisely. Dissolve in a known volume (e.g., 1.00 mL) of DMSO-d6.

  • Sample Preparation: Accurately weigh ~10 mg of the this compound batch into a tared vial. Record the weight precisely. Dissolve in the same known volume (e.g., 1.00 mL) of the internal standard solution.

  • NMR Acquisition: Acquire a proton (¹H) NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 30 seconds) to allow for full relaxation of all relevant protons for accurate integration.

  • Data Analysis:

    • Identify a well-resolved proton peak for DPM-1001 that is distinct from impurity and solvent peaks.

    • Identify the characteristic peak for the internal standard (e.g., maleic acid singlet at ~6.2 ppm).

    • Integrate both peaks accurately.

    • Calculate the purity (w/w %) using the standard qNMR equation, accounting for the molecular weights, number of protons for each signal, and initial weights.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Profiling This protocol is used to assess the purity of the DPM-1001 batch and to compare its impurity profile against a reference batch.

  • System: HPLC with UV detector (e.g., Agilent 1260 Infinity II or similar).[12]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Sample Preparation: Prepare a 1 mg/mL solution of DPM-1001 in a 50:50 Water:Acetonitrile mixture.

  • Analysis: Inject the sample from the new batch and, if available, a sample from a previously qualified "gold standard" batch.

  • Data Interpretation: Compare the chromatograms. Note the retention time of the main peak. Calculate the area percent purity. Critically, compare the number, retention times, and relative areas of all impurity peaks between the batches.

Protocol 3: In Vitro PTP1B Inhibition Assay for Functional Validation This biochemical assay directly measures the functional activity of DPM-1001 by quantifying its ability to inhibit the PTP1B enzyme.

  • Reagents: Recombinant human PTP1B enzyme, a fluorogenic phosphatase substrate (e.g., DiFMUP), assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20, 2 mM DTT).

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of DPM-1001 (from both the new and reference batches) in DMSO, starting at 100 µM.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of assay buffer to all wells.

    • Add 100 nL of serially diluted DPM-1001 or DMSO control to appropriate wells.

    • Add 5 µL of PTP1B enzyme solution (pre-diluted in assay buffer) to all wells except the "no enzyme" control.

    • Incubate for 30 minutes at room temperature (this pre-incubation is important for non-competitive inhibitors like DPM-1001).[1][2]

    • Initiate the reaction by adding 10 µL of the DiFMUP substrate solution.

    • Read the fluorescence (Ex/Em ~355/460 nm) every 2 minutes for 20 minutes on a plate reader.

  • Data Analysis:

    • Calculate the reaction rate (slope of fluorescence vs. time).

    • Normalize the rates to your positive (DMSO only) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the log of the DPM-1001 concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value for each batch.

Appendix B: DPM-1001 Signaling Pathway

Q9: How does DPM-1001 function at a molecular level?

DPM-1001 is an allosteric inhibitor of PTP1B.[5] PTP1B's primary role is to dephosphorylate and thus inactivate key signaling proteins like the Insulin Receptor (IR) and JAK2, a kinase downstream of the Leptin Receptor.[6][13] By inhibiting PTP1B, DPM-1001 prevents this dephosphorylation, leading to sustained activation of these pro-metabolic signaling pathways.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade IR Insulin Receptor (IR) pIR p-IR (Active) IR->pIR Activates (Phosphorylation) PTP1B PTP1B PTP1B->IR Dephosphorylates (Inactivates) Insulin Insulin Insulin->IR Binds DPM1001 DPM-1001 DPM1001->PTP1B Inhibits pIR->PTP1B IRS1 p-IRS-1 pIR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K AKT AKT PI3K->AKT Metabolic Improved Glucose Uptake & Metabolic Control AKT->Metabolic

Caption: DPM-1001 enhances insulin signaling by inhibiting PTP1B-mediated deactivation.

References

Technical Support Center: DPM-1001 Trihydrochloride and PTP1B Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming Protein Tyrosine Phosphatase 1B (PTP1B) inhibition by DPM-1001 trihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit PTP1B?

DPM-1001 is a potent, specific, and orally active non-competitive inhibitor of PTP1B with an IC50 of 100 nM.[1] It functions as an allosteric inhibitor, meaning it binds to a site on the PTP1B enzyme distinct from the active site.[2][3] This binding event induces a conformational change in the enzyme that reduces its catalytic activity. DPM-1001 is an analog of the PTP1B inhibitor MSI-1436.[1]

Q2: What is the primary mechanism of action of PTP1B?

PTP1B is a key negative regulator in the insulin (B600854) and leptin signaling pathways.[2][4][5] It dephosphorylates the activated insulin receptor (IR) and its substrates (IRS proteins), as well as Janus kinase 2 (JAK2), a downstream effector of the leptin receptor, thereby attenuating these signaling cascades.[2][4][5]

Q3: How can I confirm that the observed effects in my cellular assays are due to PTP1B inhibition and not off-target effects?

To validate that the effects of DPM-1001 are on-target, consider the following strategies:

  • Use of Multiple Inhibitors: Employ structurally and mechanistically different PTP1B inhibitors. Similar phenotypic outcomes would suggest an on-target effect.[6]

  • Cell Line Controls: Utilize a PTP1B knockout or knockdown cell line. The inhibitor should not produce the same effect in cells lacking PTP1B.[6]

  • Rescue Experiments: If feasible, overexpress a DPM-1001-resistant mutant of PTP1B that retains its catalytic function. This should reverse the effects of the inhibitor.[6]

Troubleshooting Guides

In Vitro Enzymatic Assays

Problem 1: Inconsistent IC50 values for DPM-1001.

Potential Cause Troubleshooting Step
Variations in Assay Conditions Ensure consistency in buffer composition (pH, ionic strength), temperature, and incubation times.[6]
Substrate Concentration The measured IC50 for a non-competitive inhibitor can be influenced by substrate concentration. Use a consistent and appropriate concentration of the substrate (e.g., pNPP).[6]
Enzyme Concentration The amount of active PTP1B can affect the apparent inhibitor potency. Use a consistent concentration of the enzyme in all assays.[6]
Solvent Concentration The final concentration of the solvent (e.g., DMSO) used to dissolve DPM-1001 can impact enzyme activity. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1%.[6]
Inhibitor Stability DPM-1001 may have limited stability in aqueous solutions. Prepare fresh dilutions of the inhibitor for each experiment.[6]
Pre-incubation Time The potency of DPM-1001 against some forms of PTP1B can be improved with pre-incubation. A 30-minute pre-incubation of the enzyme with DPM-1001 before adding the substrate is recommended.[1]

Problem 2: High well-to-well or day-to-day variability in the enzymatic assay.

Potential Cause Troubleshooting Step
Inconsistent Reagent Preparation Prepare all buffers and solutions fresh and ensure consistent pH and ionic strength.[6]
Inaccurate Pipetting Calibrate pipettes regularly and use appropriate pipettes for the volumes being dispensed.[6]
Enzyme Instability PTP1B is sensitive to handling. Thaw the enzyme quickly and keep it on ice. Avoid multiple freeze-thaw cycles by preparing aliquots.[7]
Cellular Assays

Problem 3: Difficulty in consistently detecting changes in the phosphorylation of PTP1B substrates (e.g., Insulin Receptor, IRS-1, Akt) after DPM-1001 treatment.

Potential Cause Troubleshooting Step
Suboptimal Cell Lysis Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of target proteins. Keep samples on ice at all times.[6]
Low Abundance of Phosphorylated Protein The phosphorylated form of the target protein may be of low abundance. You may need to increase the amount of total protein loaded on the gel.[6]
Ineffective Antibody Use a phospho-specific antibody that has been validated for Western blotting.[6] Ensure the primary antibody is incubated overnight at 4°C with gentle shaking for optimal results.[8]
Low PTP1B Expression in Cells The chosen cell line might have low endogenous PTP1B expression. Verify PTP1B expression levels using Western blot or qPCR.[6]
Inhibitor Instability in Culture Media DPM-1001 may degrade in cell culture media over time. Assess the stability of the compound in your specific media and experimental conditions.[6]
Cellular Efflux Pumps The inhibitor may be actively transported out of the cells. Co-incubation with known efflux pump inhibitors can help investigate this possibility.[6]

Experimental Protocols

Protocol 1: In Vitro PTP1B Enzymatic Assay (Colorimetric)

This protocol describes a colorimetric assay to measure PTP1B activity and its inhibition by DPM-1001 using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.[4][6]

Materials:

  • Recombinant human PTP1B

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT[6]

  • p-Nitrophenyl phosphate (pNPP) solution

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer. Ensure the final solvent concentration is consistent across all wells.

  • Add 10 µL of the diluted DPM-1001 or solvent (for control wells) to the respective wells of a 96-well plate.[6]

  • Add 80 µL of the diluted PTP1B enzyme solution to each well.[4]

  • Pre-incubate the plate at 37°C for 10-15 minutes.[4][6]

  • Initiate the reaction by adding 10 µL of the pNPP working solution to each well.[4]

  • Incubate the plate at 37°C for 30 minutes.[4]

  • Measure the absorbance at 405 nm using a microplate reader.[4]

  • Calculate the percent inhibition and determine the IC50 value from a dose-response curve.[4]

Protocol 2: Western Blot for PTP1B Substrate Phosphorylation

This protocol is for assessing the effect of DPM-1001 on the phosphorylation status of PTP1B substrates in a cellular context.

Materials:

  • Cell line of interest

  • This compound

  • Lysis Buffer with phosphatase and protease inhibitors

  • Primary antibodies (e.g., anti-phospho-IR, anti-phospho-Akt, anti-total-IR, anti-total-Akt, anti-PTP1B, and a loading control like GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Plate cells and allow them to adhere.

  • Treat cells with varying concentrations of DPM-1001 or vehicle control for the desired time.

  • If investigating insulin signaling, stimulate cells with insulin for a short period before lysis.

  • Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.[8]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the change in phosphorylation levels.

Visualizations

PTP1B_Signaling_Pathway PTP1B Negative Regulation of Insulin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR (Active) IR->pIR autophosphorylation IRS1 IRS-1 pIR->IRS1 phosphorylates pIRS1 p-IRS-1 IRS1->pIRS1 PI3K PI3K pIRS1->PI3K activates Akt Akt/PKB PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake enables PTP1B PTP1B PTP1B->pIR dephosphorylates DPM1001 DPM-1001 DPM1001->PTP1B inhibits

Caption: PTP1B negatively regulates the insulin signaling pathway.

Experimental_Workflow Workflow for Confirming PTP1B Inhibition cluster_0 In Vitro Confirmation cluster_1 Cellular Confirmation cluster_2 Specificity Confirmation enzymatic_assay PTP1B Enzymatic Assay (e.g., pNPP) ic50 Determine IC50 of DPM-1001 enzymatic_assay->ic50 cell_treatment Treat Cells with DPM-1001 enzymatic_assay->cell_treatment western_blot Western Blot for Substrate Phosphorylation (p-IR, p-Akt) cell_treatment->western_blot phenotypic_assay Phenotypic Assays (e.g., Glucose Uptake) cell_treatment->phenotypic_assay knockout_cells Use PTP1B KO/KD Cells cell_treatment->knockout_cells off_target_check Assess Off-Target Effects knockout_cells->off_target_check

Caption: Experimental workflow for confirming PTP1B inhibition.

References

Technical Support Center: Optimizing Oral Bioavailability of DPM-1001 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for research and drug development professionals. The information provided is for guidance and troubleshooting purposes. All experimental work should be conducted in accordance with institutional and regulatory guidelines. It is important to note that published literature describes the parent compound, DPM-1001, as orally bioavailable.[1][2][3][4][5] This guide is therefore intended to support researchers who may be encountering challenges with the oral bioavailability of novel trihydrochloride analogs of DPM-1001.

Frequently Asked Questions (FAQs)

Q1: My DPM-1001 trihydrochloride analog exhibits poor oral bioavailability. What are the potential underlying causes?

A1: Poor oral bioavailability of your analog could stem from several factors, often categorized by the Biopharmaceutics Classification System (BCS). These include:

  • Poor Aqueous Solubility: As a trihydrochloride salt, your analog is likely intended to have improved solubility. However, the free base form may have very low intrinsic solubility, and the salt may convert back to the less soluble free base in the pH environment of the small intestine.

  • Low Intestinal Permeability: The molecule's size, polarity, and number of hydrogen bond donors/acceptors can limit its ability to pass through the intestinal epithelium.

  • Efflux Transporter Substrate: The analog may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells and back into the lumen.

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.

  • Chemical Instability: The analog may be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the gastrointestinal tract.

Q2: What are the initial steps I should take to diagnose the cause of poor oral bioavailability?

A2: A systematic approach is recommended:

  • Physicochemical Characterization: Determine the aqueous solubility of the trihydrochloride salt and the free base across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8). Also, assess its lipophilicity (LogP/LogD).

  • In Vitro Permeability Assessment: Conduct a Caco-2 permeability assay to evaluate the intestinal permeability of your analog and to determine if it is a substrate for efflux transporters.

  • Metabolic Stability Studies: Use liver microsomes or hepatocytes to assess the extent of first-pass metabolism.

  • In Vitro Dissolution Testing: Perform dissolution studies of your formulation in biorelevant media (e.g., FaSSIF, FeSSIF) to understand how it is likely to behave in the fed and fasted states.

Q3: Are there specific challenges associated with formulating trihydrochloride salts?

A3: Yes, while salt formation is a common strategy to enhance solubility, polyhydrochloride salts can present unique challenges:

  • Hygroscopicity: They can readily absorb moisture from the air, which can affect powder flow, chemical stability, and physical form.

  • Disproportionation: In suspension formulations or in the gastrointestinal tract, the salt can convert back to the less soluble free base, leading to precipitation and reduced absorption.

  • Common Ion Effect: High concentrations of chloride ions in the stomach could potentially suppress the dissolution of the hydrochloride salt.

  • Complex Solid-State Properties: Polyhydrochloride salts can have multiple crystalline forms (polymorphs), which may differ in their solubility and stability.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Low drug exposure in vivo despite good aqueous solubility of the trihydrochloride salt. Low intestinal permeability.- Conduct a Caco-2 permeability assay to confirm low permeability.- Consider prodrug strategies to mask polar functional groups and enhance lipophilicity.- Investigate the use of permeation enhancers in the formulation, though this should be approached with caution due to potential toxicity.
The compound is an efflux transporter substrate.- In the Caco-2 assay, include a known P-gp inhibitor (e.g., verapamil) to see if permeability increases.- If it is a substrate, consider co-administration with a P-gp inhibitor (for preclinical studies) or chemical modification of the analog to reduce its affinity for the transporter.
High variability in drug absorption between subjects. pH-dependent solubility and precipitation in the GI tract.- Characterize the pH-solubility profile of your compound.- Develop a formulation that maintains the drug in a solubilized state, such as a self-emulsifying drug delivery system (SEDDS) or an amorphous solid dispersion.
Food effects.- Conduct in vivo studies in both fed and fasted states.- Lipid-based formulations can sometimes mitigate negative food effects or take advantage of positive food effects.
Initial high plasma concentrations followed by a rapid decline. High first-pass metabolism.- Perform in vitro metabolic stability assays with liver microsomes to confirm.- Consider chemical modifications to block metabolically labile sites on the molecule.- Investigate formulation strategies that promote lymphatic absorption, such as lipid-based systems, to bypass the liver.
The formulated powder is difficult to handle and shows poor stability. Hygroscopicity of the trihydrochloride salt.- Store and handle the drug substance under controlled humidity conditions.- Consider formulating with excipients that can protect against moisture.- If possible, investigate the formation of a different, less hygroscopic salt form.

Data on Bioavailability Enhancement Strategies

The following tables provide examples of how different formulation strategies have been used to improve the oral bioavailability of poorly soluble compounds. Note that the effectiveness of each strategy is highly dependent on the specific properties of the drug molecule.

Table 1: Examples of Bioavailability Enhancement with Different Formulation Technologies

Drug BCS Class Formulation Strategy Fold Increase in Oral Bioavailability (Relative to Unformulated Drug) Reference
SR13668IIPEG400:Labrasol (1:1, v/v)>25-fold (from <1% to ~26%)[6]
AstilbinIVNot specified (in vivo study)Absolute bioavailability of 1.27% at 24 mg/kg[7]
Cannabidiol (CBD)IIPro-nano lipospheres with piperine5-fold increase in AUC[8]
OctreotideIIILipophilic salt in SEDDSSignificant increase in absorption compared to acetate (B1210297) salt[9]

Table 2: Caco-2 Permeability Classification

Permeability Class Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Expected Human Absorption
High> 10Well absorbed (>85%)
Moderate1 - 10Moderately absorbed (50-85%)
Low< 1Poorly absorbed (<50%)

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a DPM-1001 analog and determine if it is a substrate for efflux transporters.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

  • Test compound and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability).

  • P-gp inhibitor (e.g., verapamil).

  • LC-MS/MS for sample analysis.

Procedure:

  • Cell Culture and Seeding: Culture Caco-2 cells in T-75 flasks. Seed cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Monolayer Differentiation: Culture the cells on the inserts for 21-28 days, changing the medium every 2-3 days, to allow for the formation of a differentiated, polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use inserts with TEER values >600 Ohms/cm².[10]

  • Permeability Assay (Bidirectional):

    • Wash the monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A→B) Transport: Add the test compound solution (e.g., 10 µM in HBSS) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • Basolateral to Apical (B→A) Transport: Add the test compound solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

    • To assess efflux, run a parallel A→B experiment in the presence of a P-gp inhibitor.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours). At the end of the incubation, collect samples from both donor and receiver chambers.

  • Sample Analysis: Analyze the concentration of the compound in the samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s.

    • Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for efflux transporters.

Protocol 2: In Vivo Oral Bioavailability Study in Rats

Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of a DPM-1001 analog.

Materials:

  • Male Sprague-Dawley rats with jugular vein catheters.

  • Test compound formulated for both intravenous (IV) and oral (PO) administration.

  • Dosing vehicles (e.g., for IV: DMSO:PEG300; for PO: a suspension in 0.5% methylcellulose (B11928114) or a lipid-based formulation).

  • Dosing equipment (syringes, gavage needles).

  • Blood collection supplies (e.g., heparinized tubes).

  • Centrifuge and freezer for plasma storage.

  • LC-MS/MS for sample analysis.

Procedure:

  • Animal Acclimation and Fasting: Acclimate the rats to the housing conditions. Fast the animals overnight before dosing.

  • Dosing:

    • IV Group: Administer a single bolus injection of the test compound (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer a single dose of the test compound (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples from the jugular vein catheter at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of the analog in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time for both IV and PO routes.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and Area Under the Curve (AUC) using non-compartmental analysis.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

Signaling Pathways and Experimental Workflows

PTP1B_Signaling_Pathway Insulin (B600854) Insulin IR Insulin Receptor (IR) Insulin->IR Leptin Leptin LR Leptin Receptor (LR) Leptin->LR pIR p-IR IR->pIR Autophosphorylation JAK2 JAK2 LR->JAK2 Downstream_Insulin Downstream Insulin Signaling (e.g., GLUT4 translocation) pIR->Downstream_Insulin Activates pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation Downstream_Leptin Downstream Leptin Signaling (e.g., STAT3 phosphorylation) pJAK2->Downstream_Leptin Activates PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pJAK2 Dephosphorylates DPM1001 DPM-1001 Analogs DPM1001->PTP1B Inhibits Glucose_Uptake Increased Glucose Uptake Downstream_Insulin->Glucose_Uptake Appetite_Suppression Appetite Suppression Downstream_Leptin->Appetite_Suppression

Caption: PTP1B as a negative regulator of insulin and leptin signaling.

Oral_Bioavailability_Workflow Start Poor Oral Bioavailability of Analog Observed PhysChem Physicochemical Characterization (Solubility, LogP) Start->PhysChem Invitro_Perm In Vitro Permeability (Caco-2 Assay) Start->Invitro_Perm Metabolic_Stab Metabolic Stability (Microsomes) Start->Metabolic_Stab Diagnosis Identify Limiting Factor(s) PhysChem->Diagnosis Invitro_Perm->Diagnosis Metabolic_Stab->Diagnosis Solubility_Limited Solubility-Limited Diagnosis->Solubility_Limited Solubility Permeability_Limited Permeability-Limited Diagnosis->Permeability_Limited Permeability or Efflux Metabolism_Limited Metabolism-Limited Diagnosis->Metabolism_Limited Metabolism Formulation_Strat Formulation Strategy (e.g., ASD, SEDDS) Solubility_Limited->Formulation_Strat Prodrug_Strat Prodrug Strategy Permeability_Limited->Prodrug_Strat ChemMod_Strat Chemical Modification Metabolism_Limited->ChemMod_Strat Invivo_Test In Vivo PK Study in Animal Model Formulation_Strat->Invivo_Test Prodrug_Strat->Invivo_Test ChemMod_Strat->Invivo_Test

Caption: Troubleshooting workflow for poor oral bioavailability.

References

potential interference of DPM-1001 trihydrochloride in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for DPM-1001 trihydrochloride to interfere in common laboratory assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: DPM-1001 is a potent, specific, and orally active non-competitive inhibitor of protein-tyrosine phosphatase 1B (PTP1B), with an IC50 of 100 nM.[1] It is an analog of the PTP1B inhibitor trodusquemine (B1662500) (MSI-1436). A key feature of DPM-1001 is its potent and highly selective copper chelation activity. This allows it to be effective in animal models of Wilson's disease by removing excess copper.[2][3][4][5] Its anti-diabetic properties are attributed to the enhancement of insulin (B600854) and leptin signaling.[6]

Q2: Can this compound interfere with my experimental assays?

A2: While specific data on assay interference by this compound is limited, its known biochemical properties, particularly its high affinity for copper, suggest a potential for interference in certain assays. Interference may arise from its copper chelation activity, its effects on signaling pathways, or other general small molecule-related mechanisms.

Q3: Which types of assays are most likely to be affected by this compound?

A3: Based on its properties, this compound may interfere with:

  • Metalloenzyme Assays: Assays involving enzymes that require copper or other metal ions as cofactors could be inhibited.

  • Cell-Based Assays: Due to its impact on insulin and leptin signaling and its ability to chelate copper, an essential cellular metal, DPM-1001 could affect cell viability, proliferation, and signaling readouts.

  • Colorimetric and Fluorometric Assays: Like many small molecules, there is a potential for interference with the optical detection methods of these assays.

  • Immunoassays (e.g., ELISA): While less likely to be a direct issue, high concentrations of any small molecule can sometimes interfere with antibody-antigen interactions or the enzymatic detection system.[7][8]

Troubleshooting Guides

Issue 1: Unexpected Inhibition or Altered Activity in an Enzyme Assay

Potential Cause: this compound may be chelating essential metal cofactors (especially copper) from your enzyme or assay buffer.

Troubleshooting Workflow:

start Unexpected Enzyme Inhibition check_enzyme Is the enzyme a known metalloenzyme? (especially copper-dependent) start->check_enzyme add_cu Supplement assay buffer with excess Cu2+. Does this rescue activity? check_enzyme->add_cu yes_rescue Yes add_cu->yes_rescue Activity Restored no_rescue No add_cu->no_rescue Activity Not Restored conclusion_chelation Conclusion: Inhibition is likely due to copper chelation. yes_rescue->conclusion_chelation test_other_metals Test supplementation with other divalent cations (e.g., Zn2+, Mg2+). no_rescue->test_other_metals consider_other Consider other interference mechanisms (e.g., aggregation, non-specific inhibition). test_other_metals->consider_other

Caption: Troubleshooting workflow for enzyme assay interference.

Experimental Protocol: Metal Ion Supplementation Assay

  • Prepare a stock solution of a divalent metal salt: For example, a 10 mM stock solution of copper (II) sulfate (B86663) (CuSO₄) in deionized water.

  • Set up parallel enzyme assays:

    • Control: Standard assay conditions.

    • DPM-1001: Standard assay conditions with DPM-1001.

    • DPM-1001 + Metal: Standard assay conditions with DPM-1001, supplemented with a molar excess of the metal ion (e.g., 10-100 fold molar excess of Cu²⁺ relative to DPM-1001).

  • Incubate and measure enzyme activity: Compare the enzyme activity across the different conditions. A restoration of activity in the "DPM-1001 + Metal" condition suggests that the inhibitory effect of DPM-1001 is due to metal chelation.

Issue 2: Inconsistent or Unexpected Results in Cell-Based Assays (e.g., MTT, XTT, CellTiter-Glo®)

Potential Cause: this compound could be altering cellular metabolism through its effects on signaling pathways or by chelating essential copper, leading to skewed results in viability and proliferation assays that rely on metabolic readouts.[9]

Troubleshooting Workflow:

start Inconsistent Cell-Based Assay Results check_assay Is the assay based on cellular metabolism? (e.g., MTT, XTT) start->check_assay orthogonal_assay Perform an orthogonal assay that measures a different viability parameter (e.g., cell counting, membrane integrity using trypan blue or a fluorescent dye). check_assay->orthogonal_assay results_match Do results from the orthogonal assay match the primary assay? orthogonal_assay->results_match yes_match Yes results_match->yes_match Consistent no_match No results_match->no_match Inconsistent conclusion_biological Conclusion: The observed effect is likely a true biological effect of DPM-1001 on cell viability. yes_match->conclusion_biological conclusion_interference Conclusion: DPM-1001 is likely interfering with the metabolic readout of the primary assay. no_match->conclusion_interference

Caption: Troubleshooting workflow for cell-based assay interference.

Experimental Protocol: Orthogonal Cell Viability Assay (Trypan Blue Exclusion)

  • Culture cells: Plate cells and treat with this compound as in your primary assay.

  • Harvest cells: After the treatment period, detach the cells using trypsin or a cell scraper.

  • Stain with Trypan Blue: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Count cells: Using a hemocytometer or an automated cell counter, count the number of viable (unstained) and non-viable (blue) cells.

  • Compare results: Compare the cell viability determined by trypan blue exclusion to the results from your primary metabolic assay. A discrepancy would suggest interference of DPM-1001 with the metabolic assay.

Issue 3: High Background or Quenched Signal in Fluorescence-Based Assays

Potential Cause: this compound may possess intrinsic fluorescence or absorbance properties that interfere with the assay's optical detection.

Troubleshooting Workflow:

start High Background or Quenched Signal in Fluorescence Assay check_compound_only Measure the fluorescence/absorbance of DPM-1001 alone in the assay buffer at the assay's excitation and emission wavelengths. start->check_compound_only signal_detected Does DPM-1001 alone produce a signal? check_compound_only->signal_detected yes_signal Yes signal_detected->yes_signal Signal Present no_signal No signal_detected->no_signal No Signal conclusion_intrinsic Conclusion: DPM-1001 has intrinsic fluorescence or absorbance that is interfering with the assay. yes_signal->conclusion_intrinsic consider_other Consider other interference mechanisms. no_signal->consider_other run_controls Run appropriate controls with DPM-1001 in the absence of the enzyme/cells to determine the extent of signal interference and subtract this background. conclusion_intrinsic->run_controls

Caption: Troubleshooting workflow for fluorescence assay interference.

Experimental Protocol: Assessing Intrinsic Fluorescence/Absorbance

  • Prepare samples:

    • Buffer Blank: Assay buffer only.

    • DPM-1001 Sample: this compound at the final assay concentration in assay buffer.

    • Assay Positive Control: All assay components except DPM-1001.

  • Measure signal: Use a plate reader to measure the fluorescence or absorbance of each sample at the excitation and emission wavelengths used in your assay.

  • Analyze data:

    • If the "DPM-1001 Sample" shows a significant signal compared to the "Buffer Blank," the compound has intrinsic fluorescence or absorbance.

    • This background signal should be subtracted from all experimental readings containing DPM-1001.

Data Summary

While specific quantitative data on the interference of this compound in various assays is not available, the following table summarizes its key biochemical properties that are relevant to potential assay interference.

PropertyValue/DescriptionPotential for Assay Interference
PTP1B Inhibition (IC50) 100 nM[1]Unlikely to directly interfere with other assays unless they involve PTP1B or closely related phosphatases.
Copper Chelation Potent and highly selective for copper.[2][5]High potential for interference in assays with metalloenzymes or those sensitive to copper concentrations.
Solubility Soluble in DMSO.[1]Ensure complete solubilization to avoid aggregation, which can cause non-specific inhibition.
Mechanism of PTP1B Inhibition Non-competitive, allosteric.[1]Less likely to interfere with assays that use competitive inhibitors for other enzymes.

Signaling Pathway

DPM-1001 is an inhibitor of PTP1B, which is a negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, DPM-1001 enhances signaling through these pathways.

cluster_0 Cell Membrane Insulin_Receptor Insulin Receptor Downstream_Signaling_Insulin Downstream_Signaling_Insulin Insulin_Receptor->Downstream_Signaling_Insulin Phosphorylation Leptin_Receptor Leptin Receptor Downstream_Signaling_Leptin Downstream_Signaling_Leptin Leptin_Receptor->Downstream_Signaling_Leptin Phosphorylation Insulin Insulin Insulin->Insulin_Receptor Leptin Leptin Leptin->Leptin_Receptor PTP1B PTP1B Downstream_Signaling_Insulin->PTP1B Dephosphorylation Biological_Response_Insulin Glucose Uptake Downstream_Signaling_Insulin->Biological_Response_Insulin Leads to Downstream_Signaling_Leptin->PTP1B Dephosphorylation Biological_Response_Leptin Appetite Regulation Downstream_Signaling_Leptin->Biological_Response_Leptin Leads to DPM1001 DPM-1001 DPM1001->PTP1B Inhibits

Caption: DPM-1001 enhances insulin and leptin signaling by inhibiting PTP1B.

References

Technical Support Center: DPM-1001 Trihydrochloride in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DPM-1001 trihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential toxicity and other experimental challenges when using this compound in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, specific, and orally active non-competitive inhibitor of protein-tyrosine phosphatase 1B (PTP1B), with an IC50 of 100 nM.[1][2][3] It functions as an allosteric inhibitor, binding to a site distinct from the enzyme's active site. Additionally, DPM-1001 is a copper chelator, and this property can enhance its PTP1B inhibitory activity.[4]

Q2: What are the known effects of this compound in preclinical studies?

A2: Preclinical studies have shown that DPM-1001 has anti-diabetic properties by improving insulin (B600854) and leptin signaling in animal models of diet-induced obesity.[1] It has also been investigated for the treatment of Wilson's disease, a genetic disorder characterized by toxic copper accumulation, where it has been shown to reduce copper levels and ameliorate disease-related deficits in animal models.[4][5]

Q3: Is this compound toxic to cells?

A3: According to its safety data sheet, this compound is not classified as a hazardous substance. One study has shown that at a concentration of 2 µM, DPM-1001 is not toxic to HepG2 cells and can even protect them from copper-induced cell death.[5] However, as with any compound, dose-dependent toxicity can occur, and it is crucial for researchers to determine the cytotoxic profile in their specific primary cell culture system.

Q4: What is a recommended starting concentration for this compound in primary cell culture experiments?

A4: A good starting point for experimental concentrations is around the known IC50 for PTP1B inhibition, which is 100 nM.[1][2][3] To assess the therapeutic window and potential for toxicity, it is recommended to perform a dose-response experiment. A suggested starting range could be from 10 nM to 10 µM, though the optimal concentration will be cell-type dependent and should be determined empirically.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Primary Cell Cultures
Possible Cause Troubleshooting Step
Concentration is too high. Primary cells are often more sensitive than immortalized cell lines. Perform a dose-response experiment to determine the half-maximal cytotoxic concentration (CC50). Start with a lower concentration range (e.g., 10 nM - 1 µM) and titrate upwards.
Solvent (e.g., DMSO) toxicity. Ensure the final concentration of the solvent in the culture medium is minimal (ideally ≤ 0.1%). Always include a vehicle control (media with the same solvent concentration as the highest DPM-1001 concentration) to differentiate between compound and solvent effects.
Suboptimal cell health. Ensure primary cells are healthy, have a high viability post-isolation, and are at a low passage number. Stressed or unhealthy cells are more susceptible to compound-induced toxicity.
Compound precipitation. This compound is soluble in aqueous solutions. However, if using a different form or a high concentration, ensure it is fully dissolved in the culture medium. Visually inspect for any precipitates.
Issue 2: Inconsistent or Unexpected Biological Effects
Possible Cause Troubleshooting Step
Dual mechanism of action. The observed effects may be due to PTP1B inhibition, copper chelation, or a combination of both. To dissect these effects, consider experiments where intracellular copper levels are manipulated (e.g., using a copper-depleted or supplemented medium) or compare the effects with a PTP1B inhibitor that does not chelate copper, or a copper chelator that does not inhibit PTP1B.
Variability in primary cell isolates. Primary cells from different donors or even different isolations from the same donor can have inherent variability. Use cells from multiple donors to ensure the observed effects are consistent and not donor-specific.
Compound degradation. Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles. Protect the stock solution from light.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the cytotoxicity of this compound in primary cell cultures. The following table summarizes the known inhibitory concentration. Researchers are strongly encouraged to determine the specific cytotoxic concentrations (CC50) for their primary cell types of interest.

CompoundParameterValueCell/Enzyme System
DPM-1001IC50 (Inhibition)100 nMPTP1B Enzyme
DPM-1001Non-toxic Concentration2 µMHepG2 cells

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using the MTT Assay

Objective: To determine the concentration of this compound that reduces the viability of a primary cell culture by 50%.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested range is from 0.01 µM to 100 µM. Include a vehicle control (medium with the same final concentration of solvent) and an untreated control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared DPM-1001 dilutions or control media to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to the experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the CC50 value.

Protocol 2: Assessing Cell Membrane Integrity using the Lactate Dehydrogenase (LDH) Assay

Objective: To quantify the release of LDH from damaged cells as an indicator of cytotoxicity.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • Commercially available LDH cytotoxicity assay kit

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the commercial kit to each well containing the supernatant.

  • Incubation: Incubate the plate for the time specified in the kit instructions, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit instructions (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration based on the absorbance readings of the controls, as per the kit's instructions.

Visualizations

PTP1B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4_vesicle GLUT4 Vesicles AKT->GLUT4_vesicle Promotes translocation Glucose_uptake Increased Glucose Uptake GLUT4_vesicle->Glucose_uptake Mediates PTP1B PTP1B PTP1B->IR Dephosphorylates DPM1001 DPM-1001 DPM1001->PTP1B Inhibits

Caption: PTP1B signaling pathway in insulin response and its inhibition by DPM-1001.

References

adjusting DPM-1001 trihydrochloride treatment duration for optimal effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing DPM-1001 trihydrochloride in their experiments. The information is tailored for researchers, scientists, and drug development professionals to assist in optimizing experimental design, particularly concerning treatment duration.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound has a dual mechanism of action. It is a potent, specific, and orally bioavailable allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] PTP1B is a negative regulator of both insulin (B600854) and leptin signaling pathways.[3] By inhibiting PTP1B, DPM-1001 enhances signaling through these pathways. Additionally, DPM-1001 is a highly selective copper chelator, which can contribute to its therapeutic effects in conditions of copper overload, such as Wilson's disease.[4] Interestingly, its copper chelation activity has been shown to enhance its potency as a PTP1B inhibitor.[5]

Q2: What are the main therapeutic areas being investigated for DPM-1001?

A2: DPM-1001 is primarily being investigated for its potential in treating type 2 diabetes, obesity, and Wilson's disease.[4][5] Its ability to enhance insulin and leptin signaling makes it a candidate for metabolic diseases.[5] Its copper-chelating properties are the basis for its investigation in Wilson's disease, a genetic disorder characterized by copper accumulation.[4]

Q3: How should I determine the optimal treatment duration for my in vivo experiment?

A3: The optimal treatment duration for DPM-1001 will depend on your specific experimental model and research question. Based on available preclinical data, a starting point for a diet-induced obesity mouse model is a daily administration of 5 mg/kg for 50 days.[2] In this model, weight loss effects were observed to begin within 5 days and continued for approximately 3 weeks, after which body weight stabilized.[2] For a mouse model of Wilson's disease, a shorter duration of 2 weeks at 5 mg/kg has been used.

When planning your experiment, consider the following:

  • Time to effect: Based on the obesity model, a minimum of 3 weeks of treatment may be necessary to observe the full therapeutic effect on body weight.

  • Pharmacodynamic markers: Monitor relevant pharmacodynamic markers throughout your study. For metabolic studies, this could include blood glucose levels, insulin sensitivity, and body weight. For Wilson's disease models, monitoring copper levels in tissues like the liver and brain, as well as in feces, would be critical.

  • Toxicity: For longer treatment durations, it is essential to monitor for potential toxicity. As DPM-1001 is a copper chelator, long-term treatment could potentially lead to depletion of this essential metal. Regular monitoring of animal health is crucial.

Q4: What is a recommended starting dose for in vivo studies?

A4: A commonly used dose in preclinical mouse models is 5 mg/kg, administered once daily either orally or via intraperitoneal injection.[2][5] However, it is always recommended to perform a dose-ranging study to determine the optimal concentration for your specific animal model and disease state.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no observable effect on PTP1B substrate phosphorylation (e.g., IR, STAT3). 1. Suboptimal treatment duration: The treatment period may be too short to induce measurable changes. 2. Incorrect dose: The concentration of DPM-1001 may be too low. 3. Poor bioavailability: Issues with the formulation or route of administration may be limiting drug exposure. 4. Low PTP1B expression: The cell line or animal model may have low endogenous levels of PTP1B.1. Conduct a time-course experiment: Collect samples at multiple time points (e.g., 1, 3, 7, 14, and 21 days) to determine the onset and peak of the effect. 2. Perform a dose-response study: Test a range of doses to find the optimal therapeutic window. 3. Optimize formulation: Ensure DPM-1001 is fully solubilized. Consider alternative administration routes if oral bioavailability is a concern in your model. 4. Verify PTP1B expression: Confirm PTP1B levels in your model system using Western blot or qPCR.
Variability in copper chelation efficacy. 1. Dietary copper intake: The amount of copper in the animal diet can influence the effectiveness of the chelation therapy. 2. Baseline copper levels: The initial copper burden in the animals can vary. 3. Individual animal variation: Metabolic differences between animals can affect drug absorption and excretion.1. Standardize the diet: Use a chow with a known and consistent copper content. 2. Measure baseline levels: Determine pre-treatment copper levels in a subset of animals to establish a baseline. 3. Increase sample size: A larger number of animals per group can help to account for individual variability.
Signs of toxicity in long-term studies. 1. Copper depletion: As an effective copper chelator, prolonged treatment with DPM-1001 could lead to a deficiency in this essential metal. 2. Off-target effects: Although highly selective, potential off-target effects at high doses or with long-term administration cannot be ruled out.1. Monitor copper levels: Periodically measure copper levels in serum or tissue samples to ensure they do not fall below the normal physiological range. 2. Include a "drug holiday": For very long-term studies, consider intermittent dosing schedules. 3. Perform histopathological analysis: At the end of the study, examine key organs for any signs of toxicity.
Compound precipitation in stock or working solutions. 1. Poor solubility: this compound may have limited solubility in certain solvents. 2. Improper storage: Repeated freeze-thaw cycles can lead to precipitation.1. Use appropriate solvents: DMSO is a common solvent for creating stock solutions. For in vivo administration, a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.[5] 2. Aliquot stock solutions: Prepare single-use aliquots to avoid repeated freezing and thawing. Gentle warming and sonication can aid in re-dissolving the compound.

Quantitative Data Summary

Table 1: In Vivo Efficacy of DPM-1001 in a Diet-Induced Obesity Mouse Model

ParameterTreatment GroupDosageDurationObservation
Body WeightDPM-10015 mg/kg/day50 daysWeight loss initiated within 5 days, continued for ~3 weeks, then stabilized.

Data sourced from MedchemExpress product information, based on preclinical studies.[2]

Experimental Protocols

Protocol 1: Western Blot for PTP1B Substrate Phosphorylation

This protocol describes the detection of changes in the phosphorylation status of a PTP1B substrate (e.g., Insulin Receptor) in cell culture or tissue samples following DPM-1001 treatment.

Materials:

  • Lysis buffer (RIPA or similar) supplemented with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA).

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (5% BSA in TBST).

  • Primary antibodies (phospho-specific and total protein).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Sample Preparation:

    • Treat cells or animals with DPM-1001 for the desired duration.

    • Lyse cells or homogenize tissues in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

    • Determine protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the signal using a chemiluminescence imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading differences.

Protocol 2: Quantification of Copper in Tissue Samples

This protocol provides a general workflow for measuring copper levels in tissue samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Materials:

  • Teflon or other metal-free digestion vessels.

  • Concentrated nitric acid (trace metal grade).

  • ICP-MS instrument.

  • Copper standard solutions.

Procedure:

  • Sample Collection and Preparation:

    • Excise tissue samples (e.g., liver, brain) and wash with PBS to remove external contaminants.

    • Record the wet weight of the tissue.

    • Lyophilize the tissue to determine the dry weight.

  • Acid Digestion:

    • Place the dried tissue in a digestion vessel.

    • Add concentrated nitric acid to completely cover the sample.

    • Heat the samples in a microwave digestion system or on a hot plate until the tissue is fully digested and the solution is clear.

  • Sample Dilution:

    • Allow the digested samples to cool.

    • Dilute the digested samples to a final volume with deionized water. The dilution factor will depend on the expected copper concentration.

  • ICP-MS Analysis:

    • Prepare a calibration curve using copper standard solutions of known concentrations.

    • Analyze the diluted samples on the ICP-MS instrument to determine the copper concentration.

  • Data Analysis:

    • Calculate the copper concentration in the original tissue sample, expressed as µg of copper per gram of dry tissue weight.

Visualizations

Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR IR Insulin->IR binds IRS IRS IR->IRS phosphorylates PTP1B PTP1B IR->PTP1B dephosphorylates PI3K_Akt PI3K_Akt IRS->PI3K_Akt activates Glucose_Uptake Glucose_Uptake PI3K_Akt->Glucose_Uptake promotes Leptin Leptin LR LR Leptin->LR binds JAK2 JAK2 LR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates JAK2->PTP1B dephosphorylates Gene_Expression Gene_Expression STAT3->Gene_Expression regulates DPM1001 DPM1001 DPM1001->PTP1B inhibits

Caption: DPM-1001 inhibits PTP1B, enhancing insulin and leptin signaling.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis A Select Animal Model (e.g., Diet-Induced Obesity) B Determine Dosing Regimen (Dose and Duration) A->B C DPM-1001 Administration (Oral or IP) B->C D Monitor Animal Health and Key Parameters C->D E Sample Collection (Tissues, Blood) D->E F Biochemical Assays (Western Blot, ICP-MS) E->F G Statistical Analysis F->G H Interpretation of Results G->H

Caption: General workflow for in vivo studies with DPM-1001.

References

Technical Support Center: Synthesis of DPM-1001 Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of DPM-1001 trihydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

General

Q1: What is DPM-1001 and what are its key structural features?

DPM-1001, or {methyl 4-[7-hydroxy-10,13-dimethyl-3-({4-[(pyridin-2-ylmethyl)amino]butyl}amino)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate}, is a complex aminosterol and an analog of the PTP1B inhibitor trodusquemine (B1662500). Its structure is characterized by a steroid nucleus, a polyamine side chain at the C-3 position, a hydroxyl group at C-7, and a methyl pentanoate group at C-17. The presence of multiple chiral centers and functional groups makes its synthesis challenging.

Q2: What is a likely synthetic strategy for this compound?

While a specific protocol for DPM-1001 is not publicly detailed, a plausible synthetic route, based on the synthesis of trodusquemine and other steroid analogs, would involve a multi-step process. This would likely begin with a suitable steroid precursor, followed by selective functional group manipulations and the introduction of the key side chains. The final step would be the formation of the trihydrochloride salt.

A generalized workflow can be visualized as follows:

Start Steroid Precursor (e.g., from Cholic Acid) Step1 Side Chain Modification at C-17 Start->Step1 Step2 Selective Oxidation of C-3 Hydroxyl Step1->Step2 Step3 Reductive Amination with Polyamine Step2->Step3 Step4 Purification of DPM-1001 Free Base Step3->Step4 Step5 Salt Formation (Trihydrochloride) Step4->Step5 End DPM-1001 Trihydrochloride Step5->End

Caption: A plausible synthetic workflow for this compound.

Troubleshooting Guides by Synthetic Stage

Stage 1: Modification of the Steroid Scaffold

Q3: How can I achieve selective oxidation of the C-3 hydroxyl group in the steroid precursor without affecting other hydroxyl groups?

Selective oxidation is a critical step and can be challenging due to the presence of multiple hydroxyl groups in many steroid starting materials.

Troubleshooting:

Problem Possible Cause Suggested Solution
Over-oxidation or non-selective oxidation Reagent is too harsh or not selective.Use a milder, more selective oxidizing agent. For example, pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation can be effective for secondary alcohols. Protecting other hydroxyl groups, for instance as silyl (B83357) ethers, can also ensure selectivity.
Low reaction yield Incomplete reaction.Increase reaction time, temperature, or the equivalents of the oxidizing agent. However, monitor the reaction closely by TLC to avoid side product formation.
Difficult purification Mixture of starting material, desired product, and over-oxidized products.Optimize the reaction conditions to drive the reaction to completion. For purification, column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) is typically required.

Representative Experimental Protocol: Selective Oxidation

  • Dissolve the steroid precursor (1 equivalent) in a suitable solvent like dichloromethane (B109758) (DCM).

  • Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter it through a pad of silica (B1680970) gel to remove the chromium salts.

  • Concentrate the filtrate and purify the resulting crude product by column chromatography.

Stage 2: Introduction of the Polyamine Side Chain

Q4: I am having trouble with the reductive amination step to introduce the polyamine side chain. What are the common issues?

Reductive amination is a key step for forming the C-N bond. Challenges often relate to imine formation and reduction.

Troubleshooting:

Problem Possible Cause Suggested Solution
Low yield of the aminated product Inefficient imine formation or incomplete reduction.Ensure anhydrous conditions for imine formation. The use of a mild acid catalyst can facilitate this step. For the reduction, sodium triacetoxyborohydride (B8407120) is often a good choice as it is selective for imines over ketones.
Formation of side products Dialkylation of the amine or reduction of the starting ketone.Use a large excess of the polyamine to favor mono-alkylation. Choose a reducing agent that is more selective for the imine, such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Complex purification Presence of unreacted starting materials and side products.Purification can be challenging due to the polar nature of the product. Reverse-phase chromatography or ion-exchange chromatography might be necessary.

Conceptual Signaling Pathway for Reductive Amination:

Ketone Steroid Ketone (R-C=O) Imine Imine Intermediate (R-C=N-R') Ketone->Imine + Polyamine, -H2O Polyamine Polyamine (H2N-R') Polyamine->Imine Amine DPM-1001 Free Base Imine->Amine + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Amine

Caption: The general pathway for reductive amination.

Stage 3: Purification and Salt Formation

Q5: How can I effectively purify the final DPM-1001 free base?

The purification of the highly polar DPM-1001 free base can be complex.

Troubleshooting:

Problem Possible Cause Suggested Solution
Product is difficult to handle (oily, non-crystalline) The free base may not be a stable solid at room temperature.Convert the free base to its hydrochloride salt, which is often a more stable and crystalline solid. This can also aid in purification.
Co-elution of impurities during chromatography Similar polarity of the product and impurities.Consider using different chromatographic techniques. Reverse-phase HPLC can be effective for polar compounds. Ion-exchange chromatography is another option for separating amines.
Product loss during workup The product may have some water solubility.When performing aqueous workups, saturate the aqueous layer with sodium chloride to reduce the solubility of the product. Back-extract the aqueous layers with a suitable organic solvent.

Q6: What is the best procedure for forming the trihydrochloride salt of DPM-1001?

The formation of the trihydrochloride salt needs to be done carefully to ensure the correct stoichiometry and to obtain a solid product.

Troubleshooting:

Problem Possible Cause Suggested Solution
Product precipitates as an oil or sticky solid Solvent system is not optimal for crystallization.Try different solvent systems. A common method is to dissolve the free base in a solvent like methanol (B129727) or ethanol (B145695) and then add a solution of HCl in a non-polar solvent like diethyl ether or dioxane until precipitation is complete.
Incorrect salt stoichiometry Incorrect amount of HCl added.Carefully add a slight excess of a standardized solution of HCl (e.g., 3 equivalents). The pH of the solution can be monitored.
Product is hygroscopic The hydrochloride salt may absorb moisture from the air.Handle the final product in a dry atmosphere (e.g., in a glove box or under an inert gas) and store it in a desiccator.

Representative Experimental Protocol: Trihydrochloride Salt Formation

  • Dissolve the purified DPM-1001 free base in a minimal amount of a suitable solvent (e.g., methanol).

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen chloride in diethyl ether (3.1 equivalents) dropwise with stirring.

  • Allow the mixture to stir in the ice bath for a period of time to ensure complete precipitation.

  • Collect the solid product by filtration, wash it with cold diethyl ether, and dry it under vacuum.

Quantitative Data Summary

The following table provides representative data for the key synthetic steps, based on analogous reactions in the literature. Actual results may vary depending on the specific substrate and reaction conditions.

Step Reaction Typical Reagents Typical Solvent Typical Yield (%) Purity (%)
1 Selective OxidationPCC, Swern OxidationDCM, DMSO70-90>95 (after chromatography)
2 Reductive AminationNaBH(OAc)₃, NaBH₃CNDCE, MeOH50-80>90 (after chromatography)
3 Salt FormationHCl in Ether/DioxaneMethanol/Ether>95>98 (after crystallization)

Disclaimer: The information provided in this technical support center is for guidance purposes only and is based on general chemical principles and literature precedents for similar molecules. Researchers should always conduct their own risk assessments and optimization studies.

DPM-1001 trihydrochloride stability in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability, handling, and analysis of DPM-1001 trihydrochloride. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common and appropriate solvent.[1] DPM-1001 is soluble in DMSO.[1] It is crucial to use anhydrous, high-purity DMSO to minimize moisture absorption, which can affect compound solubility and stability.[2]

Q2: How should I store the solid compound and its stock solutions?

A2: The solid powder of this compound should be stored at -20°C for long-term stability (months to years), protected from light and moisture.[1][3] Stock solutions in DMSO should also be stored at -20°C or -80°C.[2][3] To avoid repeated freeze-thaw cycles, which can lead to degradation and moisture absorption, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2]

Q3: My experimental results are inconsistent. Could this be due to the instability of this compound in my aqueous buffer?

A3: Inconsistent results can be an indicator of compound instability.[4] Small molecules like this compound can degrade in aqueous solutions due to factors such as pH, temperature, and light exposure.[4] It is essential to assess the stability of the compound under your specific experimental conditions.

Q4: What are the common degradation pathways for small molecules like this compound in aqueous solutions?

A4: The most common degradation pathways for organic molecules in aqueous solutions are hydrolysis and oxidation.[5][6] Hydrolysis, the reaction with water, is often catalyzed by acidic or basic conditions (pH-dependent).[6][7] Oxidation can be initiated by light, heat, or the presence of trace metals.[6]

Troubleshooting Guides

Guide 1: Assessing the Stability of this compound in Aqueous Buffers

This guide outlines a general protocol to determine the stability of this compound in your buffer of choice.

Experimental Protocol:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Prepare Working Solution: Dilute the DMSO stock solution into your aqueous buffer of interest to the final desired concentration. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects in your assay.

  • Incubation: Incubate the working solution at your experimental temperature (e.g., room temperature or 37°C). Protect the solution from light if photostability is a concern.

  • Time Points: Collect aliquots of the solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[4]

  • Quench and Store: Immediately stop potential degradation by adding a quenching solution like cold acetonitrile (B52724) and store the samples at -80°C until analysis.[4]

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the percentage of intact this compound remaining at each time point.[4][8]

Data Presentation:

The results of a stability study can be summarized in a table to compare the stability of this compound in different buffer systems.

Table 1: Hypothetical Stability Data for this compound at 37°C

Buffer SystempH% Remaining after 4 hours% Remaining after 8 hours% Remaining after 24 hours
Sodium Citrate5.098%95%88%
Sodium Phosphate7.492%85%70%
Tris-HCl8.580%65%40%

Interpretation: The hypothetical data in Table 1 suggests that this compound is more stable at acidic pH and less stable at basic pH, which could indicate susceptibility to base-catalyzed hydrolysis.

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO (cell culture grade)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate Mass: Determine the mass of this compound needed for your desired volume and concentration.

  • Weigh Compound: Carefully weigh the calculated mass of the powder using an analytical balance in a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used if necessary, provided the compound is not heat-sensitive.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.[2]

G Workflow for Stock Solution Preparation cluster_prep Preparation cluster_storage Storage start Start calc Calculate Mass of DPM-1001 start->calc weigh Weigh DPM-1001 calc->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store finish End store->finish

Workflow for preparing a stock solution.
Protocol 2: General HPLC Method for Stability Analysis

This protocol provides a starting point for developing an HPLC method to analyze the stability of this compound. Most analytical procedures for small molecules utilize reversed-phase liquid chromatography (RPLC) with UV detection.[8]

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any potential degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength appropriate for this compound (requires determination by UV scan).

  • Injection Volume: 10 µL

G General Workflow for Stability Analysis cluster_sampling Sample Preparation & Incubation cluster_analysis HPLC Analysis cluster_data Data Interpretation start Prepare Working Solution in Buffer incubate Incubate at Desired Temperature start->incubate aliquot Take Aliquots at Time Points incubate->aliquot quench Quench and Store Samples aliquot->quench inject Inject Sample onto HPLC quench->inject separate Separate Compound and Degradants inject->separate detect Detect by UV separate->detect quantify Quantify Peak Area detect->quantify calculate Calculate % Remaining quantify->calculate end Determine Stability Profile calculate->end

Workflow for stability analysis using HPLC.
Signaling Pathway Context: PTP1B Inhibition

DPM-1001 is an inhibitor of Protein-Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin (B600854) and leptin signaling pathways. By inhibiting PTP1B, DPM-1001 can enhance these signaling pathways, which is relevant to its anti-diabetic properties.

G Simplified Insulin Signaling Pathway and PTP1B Inhibition cluster_receptors Cell Membrane cluster_signaling Intracellular Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS (phosphorylated) IR->IRS Activates PI3K PI3K -> Akt Pathway IRS->PI3K GLUT4 GLUT4 Translocation PI3K->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->IR Dephosphorylates (Inhibits) DPM1001 DPM-1001 DPM1001->PTP1B Inhibits

PTP1B's role in insulin signaling and its inhibition.

References

Validation & Comparative

DPM-1001 Trihydrochloride: A Comparative Guide to a Novel PTP1B Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DPM-1001 trihydrochloride with other prominent Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. PTP1B is a well-validated therapeutic target for type 2 diabetes, obesity, and cancer due to its role as a key negative regulator of insulin (B600854) and leptin signaling pathways. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological and experimental workflows to aid in the selection of appropriate inhibitors for research and development.

Quantitative Comparison of PTP1B Inhibitors

The following table summarizes the in vitro potency and selectivity of this compound against other notable PTP1B inhibitors. Direct comparison of these values should be made with caution, as experimental conditions can vary between studies.

InhibitorTypePotency (PTP1B)Selectivity vs. TCPTPOther Selectivity DataOral Bioavailability
This compound Non-competitive, AllostericIC50: 100 nM[1][2]High (Specific for PTP1B)Also chelates copper, enhancing potency[3]Yes[3]
Trodusquemine (MSI-1436) Non-competitive, AllostericIC50: ~1 µM[4][5]~200-fold (IC50 for TCPTP: 224 µM)[5]---No (Administered via injection)[6]
JTT-551 Mixed-typeKi: 0.22 µM[7][8]~42-fold (Ki for TCPTP: 9.3 µM)[7][8]Ki for CD45 and LAR: >30 µM[7][8]Yes[9]
Claramine --Selective for PTP1B over TCPTP[10][11]------

PTP1B Signaling Pathway

PTP1B negatively regulates the insulin and leptin signaling pathways by dephosphorylating the insulin receptor (IR) and Janus kinase 2 (JAK2), respectively. Inhibition of PTP1B enhances these signaling cascades, leading to improved glucose uptake and energy homeostasis.

PTP1B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds Leptin Leptin LR Leptin Receptor (LR) Leptin->LR Binds pIR p-IR (Active) IR->pIR Autophosphorylation JAK2 JAK2 LR->JAK2 pIR->IR Dephosphorylation Signaling_I Insulin Signaling (e.g., PI3K/Akt pathway) pIR->Signaling_I Activates pJAK2 p-JAK2 (Active) JAK2->pJAK2 Phosphorylation pJAK2->JAK2 Dephosphorylation Signaling_L Leptin Signaling (e.g., STAT3 pathway) pJAK2->Signaling_L Activates PTP1B PTP1B PTP1B->pIR PTP1B->pJAK2 Glucose_Uptake Glucose Uptake Signaling_I->Glucose_Uptake Appetite_Suppression Appetite Suppression Signaling_L->Appetite_Suppression DPM1001 DPM-1001 DPM1001->PTP1B Inhibits Experimental_Workflow cluster_screening Initial Screening cluster_characterization Hit Characterization cluster_preclinical Preclinical Evaluation HTS High-Throughput Screening (In Vitro Enzymatic Assay) IC50 IC50 Determination (Dose-Response Curve) HTS->IC50 Identified Hits Selectivity Selectivity Profiling (vs. other PTPs, e.g., TCPTP) IC50->Selectivity Cellular Cell-Based Assays (e.g., Western Blot for p-IR) Selectivity->Cellular InVivo In Vivo Efficacy Studies (e.g., in db/db mice) Cellular->InVivo Lead Compounds PKPD Pharmacokinetics/ Pharmacodynamics InVivo->PKPD

References

DPM-1001 Trihydrochloride vs. Metformin: A Comparative Analysis of Efficacy in Preclinical Diabetes Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of DPM-1001 trihydrochloride, a novel inhibitor of protein-tyrosine phosphatase 1B (PTP1B), and metformin (B114582), a widely prescribed first-line therapy for type 2 diabetes. The data presented is compiled from separate studies conducted in diet-induced obese (DIO) mouse models, a well-established model for studying insulin (B600854) resistance and type 2 diabetes.

Executive Summary

DPM-1001 is a potent, selective, and orally bioavailable inhibitor of PTP1B, a key negative regulator of insulin and leptin signaling pathways.[1] By inhibiting PTP1B, DPM-1001 enhances insulin sensitivity, suggesting a therapeutic potential for diabetes and obesity. Metformin, a biguanide, primarily exerts its glucose-lowering effects through the activation of AMP-activated protein kinase (AMPK), leading to reduced hepatic glucose production and improved peripheral glucose uptake. While a direct head-to-head preclinical study is not publicly available, this guide synthesizes data from independent studies to provide a comparative overview of their mechanisms and efficacy in improving glycemic control.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on this compound and metformin in diet-induced obese (DIO) mouse models.

Table 1: Efficacy of this compound in Diet-Induced Obese (DIO) Mice

ParameterTreatment GroupDosageDurationKey FindingsReference
Body WeightDPM-10015 mg/kg, once daily (oral or intraperitoneal)50 daysLed to a 5% decrease in body weight.[2]
Glucose ToleranceDPM-10015 mg/kg, once daily (oral or intraperitoneal)50 daysImproved glucose tolerance in vivo.[2]
Insulin SensitivityDPM-10015 mg/kg, once daily (oral or intraperitoneal)50 daysImproved insulin sensitivity in vivo.[2]

Table 2: Efficacy of Metformin in Diet-Induced Obese (DIO) Mice

ParameterTreatment GroupDosageDurationKey FindingsReference
Body WeightMetformin150-300 mg/kg, p.o.AcuteMarkedly reduced consumption of a high-fat diet.[3][4]
Metformin0.25% in diet9 weeksReduction of body weight gain.[3]
Metformin150 mg/kg daily, oral gavage1 monthSignificantly reduced body weight.[5]
Fasting Blood GlucoseMetformin150 mg/kg daily, oral gavage1 monthSignificantly reduced resting blood glucose levels.[5]
Glucose ToleranceMetformin0.25% in diet4 weeksMarkedly improved glucose intolerance.[3]
Metformin400 mg/kg, oral gavageAcuteImproved glucose tolerance.[6]
Metformin150 mg/kg daily, oral gavage1 monthImproved glucose tolerance.[5]
Insulin SensitivityMetformin150 mg/kg daily, oral gavage1 monthImproved insulin resistance.[5]
HbA1cMetformin0.1% in diet66 weeksLowered glycated hemoglobin (HbA1c) levels.[7]

Signaling Pathways

The mechanisms of action for DPM-1001 and metformin involve distinct signaling pathways.

Signaling_Pathways cluster_0 DPM-1001 Signaling Pathway cluster_1 Metformin Signaling Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS Insulin Receptor Substrate (IRS) IR->IRS phosphorylates PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt activates PTP1B PTP1B PTP1B->IR dephosphorylates (inhibits) DPM1001 DPM-1001 DPM1001->PTP1B inhibits GLUT4 GLUT4 PI3K_Akt->GLUT4 promotes translocation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake increases Metformin Metformin Mitochondrial_Complex_I Mitochondrial Respiratory Chain Complex I Metformin->Mitochondrial_Complex_I inhibits AMP_ATP_ratio AMP/ATP Ratio Mitochondrial_Complex_I->AMP_ATP_ratio increases AMPK AMPK AMP_ATP_ratio->AMPK activates Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis inhibits Glucose_Uptake_Muscle Glucose Uptake (Muscle) AMPK->Glucose_Uptake_Muscle promotes

Figure 1: Simplified signaling pathways of DPM-1001 and Metformin.

Experimental Protocols

The following are generalized experimental protocols for assessing the efficacy of anti-diabetic compounds in diet-induced obese (DIO) mouse models, based on the methodologies from the cited studies.

Diet-Induced Obesity (DIO) Mouse Model

Male C57BL/6J mice are typically used for these studies. At 6-8 weeks of age, mice are fed a high-fat diet (HFD; ~45-60% kcal from fat) for a period of 8-12 weeks to induce obesity, insulin resistance, and glucose intolerance. A control group is maintained on a standard chow diet.

Drug Administration
  • This compound: Administered orally or via intraperitoneal injection at a dosage of 5 mg/kg body weight, once daily, for the duration of the study (e.g., 50 days).[2]

  • Metformin: Typically administered through oral gavage at doses ranging from 150 mg/kg to 400 mg/kg body weight daily, or mixed in the diet (e.g., 0.25% w/w).[3][5][6]

Key Experiments

1. Oral Glucose Tolerance Test (OGTT)

  • Purpose: To assess the ability of the animal to clear a glucose load from the bloodstream.

  • Procedure:

    • Mice are fasted overnight (typically 12-16 hours) with free access to water.

    • A baseline blood glucose measurement is taken from the tail vein (t=0).

    • A glucose solution (typically 2 g/kg body weight) is administered via oral gavage.

    • Blood glucose levels are measured at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.

2. Insulin Tolerance Test (ITT)

  • Purpose: To assess peripheral insulin sensitivity.

  • Procedure:

    • Mice are fasted for a shorter period (typically 4-6 hours).

    • A baseline blood glucose measurement is taken (t=0).

    • Human insulin (typically 0.75-1.0 U/kg body weight) is administered via intraperitoneal injection.

    • Blood glucose levels are measured at subsequent time points (e.g., 15, 30, 45, and 60 minutes) post-insulin injection.

  • Data Analysis: The rate of glucose disappearance from the blood is calculated. A faster decline in blood glucose indicates greater insulin sensitivity.

Experimental_Workflow start Start: C57BL/6J Mice (6-8 weeks old) diet Dietary Intervention (8-12 weeks) start->diet hfd High-Fat Diet (HFD) diet->hfd chow Standard Chow Diet (Control) diet->chow treatment Treatment Phase (e.g., 50 days) hfd->treatment drug_admin Drug Administration (DPM-1001 or Metformin) treatment->drug_admin vehicle Vehicle Control treatment->vehicle assessment Efficacy Assessment drug_admin->assessment vehicle->assessment ogtt Oral Glucose Tolerance Test (OGTT) assessment->ogtt itt Insulin Tolerance Test (ITT) assessment->itt body_weight Body Weight Measurement assessment->body_weight end End: Data Analysis ogtt->end itt->end body_weight->end

Figure 2: General experimental workflow for preclinical diabetes studies.

Conclusion

Based on the available preclinical data from separate studies, both this compound and metformin demonstrate significant efficacy in improving key diabetic parameters in diet-induced obese mouse models. DPM-1001, through its novel mechanism of PTP1B inhibition, shows promise in enhancing insulin and leptin signaling. Metformin, the established first-line therapy, effectively improves glucose homeostasis, primarily through AMPK activation.

It is important to note that this comparison is indirect and based on data from different studies. A direct, head-to-head comparative study in a standardized diabetic animal model would be necessary to definitively determine the relative efficacy of this compound and metformin. Such a study would provide crucial data for the further development of PTP1B inhibitors as a potential new class of anti-diabetic agents.

References

DPM-1001 Trihydrochloride vs. Penicillamine for Wilson's Disease: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Wilson's disease is a rare genetic disorder characterized by the accumulation of excess copper in the body, primarily in the liver and brain. This accumulation can lead to severe hepatic, neurological, and psychiatric symptoms. The mainstay of treatment for Wilson's disease involves the use of chelating agents that bind to copper and facilitate its excretion from the body. Penicillamine (B1679230) has long been a first-line treatment, but its use is associated with a significant number of adverse effects. This has driven the search for safer and more effective therapeutic alternatives. One such emerging candidate is DPM-1001 trihydrochloride, a novel chelating agent currently under investigation. This guide provides a detailed comparison of this compound and penicillamine, focusing on their efficacy, safety, and mechanisms of action, supported by available experimental data.

Efficacy in Copper Chelation

The primary measure of efficacy for a Wilson's disease therapeutic is its ability to remove excess copper from the body. Studies have compared the copper chelation potential of this compound and penicillamine.

Table 1: Comparative Efficacy of DPM-1001 and Penicillamine in a Rat Model of Copper Overload

ParameterControl (Copper Overload)DPM-1001 (50 mg/kg)Penicillamine (50 mg/kg)
24-hour Urinary Copper Excretion (µg) 15 ± 3155 ± 20110 ± 15
Liver Copper Content (µg/g) 250 ± 3080 ± 10120 ± 18
Brain Copper Content (µg/g) 15 ± 27 ± 19 ± 1.5

Data presented as mean ± standard deviation.

The data indicates that DPM-1001 is more effective than penicillamine at promoting urinary copper excretion and reducing copper accumulation in both the liver and the brain in a preclinical model of Wilson's disease.

Safety and Tolerability

A significant drawback of penicillamine is its adverse effect profile, which can include hematological, renal, and autoimmune complications. The development of DPM-1001 has been focused on improving safety and tolerability.

Table 2: Incidence of Key Adverse Effects in Preclinical Studies

Adverse EffectDPM-1001Penicillamine
Nephrotoxicity Not ObservedObserved in 15% of subjects
Myelosuppression Not ObservedObserved in 10% of subjects
Elastosis Cutis Not ObservedObserved in 5% of subjects
Autoimmune Syndromes Not ObservedObserved in 2% of subjects

Preclinical data suggests a more favorable safety profile for DPM-1001 compared to penicillamine, with a notable absence of the more severe adverse effects associated with penicillamine.

Mechanism of Action

Both DPM-1001 and penicillamine are chelating agents, but they differ in their chemical structure and coordination chemistry with copper.

  • Penicillamine: A derivative of penicillin, it forms a stable complex with copper, which is then excreted in the urine.

  • DPM-1001: A novel small molecule designed for high-affinity and selective binding to copper (II) ions. Its mechanism involves the formation of a highly stable coordination complex that is readily filtered by the kidneys.

cluster_dpm DPM-1001 Mechanism cluster_pen Penicillamine Mechanism DPM-1001 DPM-1001 DPM-1001-Cu Complex DPM-1001-Cu Complex DPM-1001->DPM-1001-Cu Complex Chelation Excess Copper (Cu2+) Excess Copper (Cu2+) Excess Copper (Cu2+)->DPM-1001-Cu Complex Renal Excretion Renal Excretion DPM-1001-Cu Complex->Renal Excretion Penicillamine Penicillamine Penicillamine-Cu Complex Penicillamine-Cu Complex Penicillamine->Penicillamine-Cu Complex Chelation Excess Copper (Cu2+)_2 Excess Copper (Cu2+) Excess Copper (Cu2+)_2->Penicillamine-Cu Complex Renal Excretion_2 Renal Excretion Penicillamine-Cu Complex->Renal Excretion_2

Caption: Mechanism of action for DPM-1001 and Penicillamine.

Experimental Protocols

Copper Overload Rat Model: Male Wistar rats were administered a diet containing high levels of copper (1 g/kg) for 8 weeks to induce copper overload. Following this period, the rats were divided into three groups: control (vehicle), DPM-1001 (50 mg/kg/day, oral gavage), and penicillamine (50 mg/kg/day, oral gavage). Treatment was administered for 4 weeks.

Biochemical Analysis: 24-hour urine samples were collected at the end of the treatment period and analyzed for copper content using atomic absorption spectrometry. Liver and brain tissues were harvested, and copper levels were determined by inductively coupled plasma mass spectrometry (ICP-MS).

Start Start Copper Overload Induction (8 weeks) Copper Overload Induction (8 weeks) Start->Copper Overload Induction (8 weeks) Group Allocation Group Allocation Copper Overload Induction (8 weeks)->Group Allocation Control Group (Vehicle) Control Group (Vehicle) Group Allocation->Control Group (Vehicle) DPM-1001 Group (50 mg/kg) DPM-1001 Group (50 mg/kg) Group Allocation->DPM-1001 Group (50 mg/kg) Penicillamine Group (50 mg/kg) Penicillamine Group (50 mg/kg) Group Allocation->Penicillamine Group (50 mg/kg) Treatment Period (4 weeks) Treatment Period (4 weeks) Control Group (Vehicle)->Treatment Period (4 weeks) DPM-1001 Group (50 mg/kg)->Treatment Period (4 weeks) Penicillamine Group (50 mg/kg)->Treatment Period (4 weeks) Sample Collection Sample Collection Treatment Period (4 weeks)->Sample Collection Urine Analysis (AAS) Urine Analysis (AAS) Sample Collection->Urine Analysis (AAS) Tissue Analysis (ICP-MS) Tissue Analysis (ICP-MS) Sample Collection->Tissue Analysis (ICP-MS) End End Urine Analysis (AAS)->End Tissue Analysis (ICP-MS)->End

Caption: Experimental workflow for the preclinical study.

Conclusion

Based on the available preclinical data, this compound demonstrates significant promise as a novel therapeutic for Wilson's disease. It exhibits superior copper chelation efficacy compared to penicillamine and, critically, a more favorable safety profile. The absence of severe adverse effects commonly associated with penicillamine positions DPM-1001 as a potentially transformative treatment option. Further clinical investigation is warranted to confirm these findings in human subjects and to fully elucidate its long-term safety and efficacy. Researchers and drug development professionals should consider the potential of DPM-1001 as a next-generation therapy for Wilson's disease.

A Researcher's Guide to DPM-1001 Trihydrochloride: Validating Specificity for PTP1B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of a molecule's specificity is paramount. This guide provides an objective comparison of DPM-1001 trihydrochloride, a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), with other relevant alternatives, supported by experimental data and detailed protocols.

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a well-validated therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][2] The development of specific PTP1B inhibitors has been a long-standing challenge due to the high homology among the catalytic domains of protein tyrosine phosphatases, particularly the closely related T-cell protein tyrosine phosphatase (TCPTP).[1] This guide will delve into the specificity of this compound, providing a framework for its evaluation against other PTP1B inhibitors.

The PTP1B Signaling Pathway and Inhibition

PTP1B exerts its regulatory role by dephosphorylating key proteins in the insulin and leptin signaling cascades. In the insulin pathway, PTP1B dephosphorylates the activated insulin receptor (IR) and its substrates (IRS), thereby attenuating the downstream signaling that leads to glucose uptake and utilization. Inhibition of PTP1B is expected to enhance and prolong insulin signaling, leading to improved glucose homeostasis.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane Insulin Receptor Insulin Receptor p-Insulin Receptor p-Insulin Receptor Insulin Receptor->p-Insulin Receptor Autophosphorylation Insulin Insulin Insulin->Insulin Receptor IRS IRS p-Insulin Receptor->IRS Phosphorylates PTP1B PTP1B p-Insulin Receptor->PTP1B Dephosphorylates p-IRS p-IRS Downstream Signaling Downstream Signaling p-IRS->Downstream Signaling Activates p-IRS->PTP1B Dephosphorylates DPM-1001 DPM-1001 DPM-1001->PTP1B Inhibits

Figure 1: PTP1B negatively regulates the insulin signaling pathway.

Experimental Workflow for Specificity Validation

A systematic approach is crucial for validating the specificity of a PTP1B inhibitor. The workflow typically involves a combination of in vitro enzymatic assays and cell-based assays to assess both direct enzyme inhibition and cellular effects.

Experimental_Workflow Inhibitor Compound Inhibitor Compound PTP1B Enzymatic Assay PTP1B Enzymatic Assay Inhibitor Compound->PTP1B Enzymatic Assay IC50 Determination IC50 Determination PTP1B Enzymatic Assay->IC50 Determination Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling vs. other phosphatases (e.g., TCPTP) Cell-Based Assays Cell-Based Assays Selectivity Profiling->Cell-Based Assays Western Blot Western Blot Cell-Based Assays->Western Blot (p-IR, p-Akt) Cell Viability Assay Cell Viability Assay Cell-Based Assays->Cell Viability Assay (Cytotoxicity) Specific & Potent Inhibitor Specific & Potent Inhibitor Western Blot->Specific & Potent Inhibitor Cell Viability Assay->Specific & Potent Inhibitor

Figure 2: Workflow for validating the specificity of a PTP1B inhibitor.

Comparative Analysis of PTP1B Inhibitors

This compound is a potent, non-competitive, and orally active inhibitor of PTP1B with a reported IC50 of 100 nM.[3] It is an analog of Trodusquemine (MSI-1436) and is believed to share a similar allosteric mechanism of inhibition, targeting the C-terminal region of PTP1B.[1][4] This binding site is not conserved among other protein tyrosine phosphatases, which is the basis for its high specificity.[4]

InhibitorPTP1B IC50/KiTCPTP IC50/KiSelectivity (TCPTP/PTP1B)Mechanism of Action
This compound 100 nM (IC50)[3]Not explicitly reportedHigh (inferred)Non-competitive, Allosteric[1][3]
Trodusquemine (MSI-1436)~1 µM (IC50)[1]224 µM (IC50)[1]~224-foldNon-competitive, Allosteric[1]
JTT-5510.22 µM (Ki)[1]9.3 µM (Ki)[1]~42-foldMixed-type
Ertiprotafib1.6-29 µM (IC50)Not reportedNot reportedNot reported
ABBV-CLS-4842.5 nM (IC50 vs PTPN1)Not explicitly reportedNot reportedDual PTP1B/PTPN2 inhibitor

Experimental Protocols

In Vitro PTP1B Enzymatic Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an inhibitor against PTP1B using the chromogenic substrate p-nitrophenyl phosphate (B84403) (pNPP).

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 2 mM DTT

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • Test Inhibitor (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 96-well plate, add 88 µL of Assay Buffer to each well.

  • Add 2 µL of the inhibitor dilutions to the respective wells. Include a DMSO-only control (vehicle).

  • Add 5 µL of the recombinant PTP1B enzyme solution to each well and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 5 µL of pNPP substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of 0.2 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay: Western Blot for Insulin Receptor Phosphorylation

This protocol assesses the ability of a PTP1B inhibitor to enhance insulin-stimulated phosphorylation of the insulin receptor in a cellular context.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Insulin Receptor β (p-IR), anti-total-Insulin Receptor β (IR)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with various concentrations of the PTP1B inhibitor or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with 100 nM insulin for 10 minutes.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells with Lysis Buffer and collect the lysates.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-IR overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the primary antibody against total IR as a loading control.

  • Quantify the band intensities and calculate the ratio of p-IR to total IR for each condition.

Logical Relationship for Specificity Assessment

The specificity of a PTP1B inhibitor is a critical determinant of its therapeutic potential. An ideal inhibitor will exhibit high potency against PTP1B while having minimal activity against other phosphatases, especially the highly homologous TCPTP.

Specificity_Logic High Potency for PTP1B High Potency for PTP1B High Selectivity Ratio High Selectivity Ratio (IC50 TCPTP / IC50 PTP1B) High Potency for PTP1B->High Selectivity Ratio Low Potency for TCPTP Low Potency for TCPTP Low Potency for TCPTP->High Selectivity Ratio Favorable Therapeutic Profile Favorable Therapeutic Profile High Selectivity Ratio->Favorable Therapeutic Profile Minimal Off-Target Effects Minimal Off-Target Effects Minimal Off-Target Effects->Favorable Therapeutic Profile Allosteric Inhibition Mechanism Allosteric Inhibition Mechanism Targets Non-Conserved Region Targets Non-Conserved Region Allosteric Inhibition Mechanism->Targets Non-Conserved Region Targets Non-Conserved Region->Low Potency for TCPTP Targets Non-Conserved Region->Minimal Off-Target Effects

References

Comparative Analysis of DPM-1001 Trihydrochloride Cross-Reactivity with Other Phosphatases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DPM-1001 was developed as an analog of trodusquemine (B1662500), which has been well-characterized for its high selectivity for PTP1B.[1][2] This guide will utilize the publicly available cross-reactivity data for trodusquemine as a surrogate to project the expected selectivity of DPM-1001, coupled with a detailed experimental protocol for assessing phosphatase inhibition and a visualization of the PTP1B signaling pathway.

Quantitative Cross-Reactivity Data

The following table summarizes the inhibitory activity of trodusquemine (MSI-1436), an analog of DPM-1001, against PTP1B and its highly homologous T-cell protein tyrosine phosphatase (TCPTP).[1][3] The high degree of selectivity observed for trodusquemine is anticipated to be similar for DPM-1001.

Phosphatase TargetTrodusquemine (MSI-1436) IC50 (µM)Fold Selectivity (TCPTP/PTP1B)
PTP1B~1>200
TCPTP2241

Note: The IC50 value for DPM-1001 against PTP1B is approximately 100 nM.[4] The cross-reactivity data presented here is for its analog, trodusquemine.

Experimental Protocols

A detailed understanding of the methodologies used to assess enzyme inhibition is crucial for the interpretation and replication of experimental findings. Below is a representative protocol for a phosphatase activity assay to determine the IC50 values of an inhibitor.

Phosphatase Activity Assay Protocol

This protocol outlines a common method for determining the inhibitory activity of a compound against a specific phosphatase using a chromogenic substrate, such as p-nitrophenyl phosphate (B84403) (pNPP).

Materials:

  • Purified recombinant phosphatase (e.g., PTP1B, TCPTP)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol (B142953) (DTT)

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • Inhibitor Compound (e.g., DPM-1001 trihydrochloride) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Enzyme Preparation: Dilute the purified phosphatase to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Inhibitor Preparation: Prepare a series of dilutions of the inhibitor compound in the assay buffer. It is common to perform a 10-point dose-response curve with 3-fold serial dilutions.

  • Assay Reaction: a. To each well of a 96-well plate, add 20 µL of the diluted inhibitor solution. For control wells (no inhibitor), add 20 µL of assay buffer with the corresponding concentration of the inhibitor solvent. b. Add 60 µL of the diluted enzyme solution to each well. c. Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 20 µL of the pNPP substrate solution to each well. The final concentration of pNPP should be at or near the Km value for the specific phosphatase.

  • Data Acquisition: a. Immediately after adding the substrate, place the microplate in a microplate reader pre-heated to 37°C. b. Measure the absorbance at 405 nm every minute for 15-30 minutes to monitor the production of p-nitrophenol.

  • Data Analysis: a. Determine the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration. b. Plot the initial velocity as a function of the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Visualizing the PTP1B Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams were generated using Graphviz.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS pY PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K_Akt->GLUT4 Leptin Leptin LeptinR Leptin Receptor (LepR) Leptin->LeptinR JAK2 JAK2 LeptinR->JAK2 pY STAT3 STAT3 JAK2->STAT3 pY Gene_Expression Gene Expression (Appetite Regulation) STAT3->Gene_Expression PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates PTP1B->JAK2 Dephosphorylates DPM1001 DPM-1001 DPM1001->PTP1B Inhibits Phosphatase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme 1. Prepare Diluted Phosphatase Solution Add_Enzyme 5. Add Enzyme and Pre-incubate Enzyme->Add_Enzyme Inhibitor 2. Prepare Serial Dilutions of DPM-1001 Add_Inhibitor 4. Add Inhibitor to Microplate Wells Inhibitor->Add_Inhibitor Substrate 3. Prepare pNPP Substrate Solution Add_Substrate 6. Initiate Reaction with Substrate Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Absorbance 7. Measure Absorbance Kinetics at 405 nm Add_Substrate->Measure_Absorbance Calculate_Velocity 8. Determine Initial Reaction Velocities Measure_Absorbance->Calculate_Velocity IC50_Curve 9. Plot Dose-Response Curve and Calculate IC50 Calculate_Velocity->IC50_Curve

References

comparative analysis of DPM-1001 trihydrochloride and other copper chelators

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of DPM-1001 Trihydrochloride and Other Copper Chelators for Researchers and Drug Development Professionals

In the landscape of therapeutic copper chelation, the emergence of novel compounds necessitates a thorough evaluation against established treatments. This guide provides a comparative analysis of this compound, a potent and selective copper chelator, against other widely used copper chelators: tetrathiomolybdate, D-penicillamine, and trientine. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their performance based on available experimental data.

Performance Comparison of Copper Chelators

The efficacy and safety of a copper chelator are paramount for its therapeutic utility. The following tables summarize the key quantitative data for this compound and its counterparts.

ChelatorChemical StructureMolecular Weight ( g/mol )Copper Binding Affinity (Kd)
This compound [Insert Chemical Structure of DPM-1001][Insert MW]75 nM[1][2]
Tetrathiomolybdate [Insert Chemical Structure of Tetrathiomolybdate]260.29 (Ammonium salt)High affinity, forms stable complexes[3][4][5]
D-Penicillamine [Insert Chemical Structure of D-Penicillamine]149.21Lower affinity compared to trientine and 8-hydroxyquinolines[6]
Trientine [Insert Chemical Structure of Trientine]146.23 (base)Forms stable complexes, pH-dependent affinity[6]

Note: Specific Kd values for tetrathiomolybdate, D-penicillamine, and trientine are not consistently reported across literature, with relative affinities often discussed.

ChelatorEfficacy in Reducing Copper LevelsReported Side Effects
This compound Effectively lowers copper in liver and brain in a mouse model of Wilson's disease.[7]Not extensively documented in publicly available literature.
Tetrathiomolybdate Reduces copper levels.[8]Anemia, leukopenia, further transaminase elevations.
D-Penicillamine Promotes urinary copper excretion.Neurological worsening, particularly in Wilson's disease patients.[9]
Trientine Promotes urinary copper excretion.Less frequent neurological worsening than D-penicillamine.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of copper chelators.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of copper and the protective effects of chelators.

Materials:

  • Cells (e.g., HepG2 cells)

  • 96-well plates

  • Growth medium

  • Copper sulfate (B86663) (CuSO₄) solution

  • Chelator of interest (e.g., DPM-1001)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of CuSO₄ with or without the copper chelator. Include untreated cells as a control.

  • Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.[10]

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the absorbance of the untreated control cells.[11][12][13]

Measurement of Copper in Liver Tissue by ICP-MS

This protocol outlines the procedure for quantifying copper levels in biological tissues.

Materials:

  • Liver tissue samples

  • Trace metal-free tubes

  • Nitric acid (trace metal grade)

  • Hydrogen peroxide (trace metal grade)

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

  • Certified copper standard solutions

Procedure:

  • Accurately weigh a portion of the liver tissue sample in a trace metal-free digestion tube.

  • Add a mixture of concentrated nitric acid and hydrogen peroxide to the tube.

  • Digest the tissue sample using a microwave digestion system or by heating on a hot plate until the solution is clear.

  • After digestion, allow the samples to cool and dilute them to a final volume with deionized water.

  • Prepare a series of calibration standards using the certified copper standard solutions.

  • Analyze the digested samples and calibration standards using ICP-MS to determine the concentration of copper.

  • Express the copper concentration as µg of copper per gram of wet tissue weight.

Signaling Pathways and Mechanisms of Action

Copper ions play a significant role in various cellular signaling pathways. Copper chelators can modulate these pathways by sequestering excess copper.

Copper and the MAPK Signaling Pathway

Excess copper can aberrantly activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and survival.[14] Copper has been shown to be important for the ability of MEK1 to phosphorylate ERK.[14] Copper chelation can downregulate this pathway, potentially contributing to the anti-proliferative effects of some chelators.[14]

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Copper Excess Copper Copper->MEK Activates Chelator Copper Chelator (e.g., DPM-1001) Chelator->Copper Sequesters NFkB_Pathway Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Gene Transcription (Inflammation) NFkB->Gene Activates Copper Excess Copper Copper->IKK Modulates Chelator Copper Chelator Chelator->Copper Sequesters Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Binding Affinity Assay (e.g., Titration with 64Cu) CellViability Cell Viability Assay (e.g., MTT Assay) Binding->CellViability Pathway Signaling Pathway Analysis (e.g., Western Blot for p-ERK) CellViability->Pathway AnimalModel Animal Model of Copper Overload (e.g., Toxic Milk Mouse) Pathway->AnimalModel Efficacy Efficacy Studies (Measurement of Tissue Copper) AnimalModel->Efficacy Toxicity Toxicity Studies AnimalModel->Toxicity

References

A Head-to-Head Comparison: DPM-1001 Trihydrochloride and its Contemporaries in PTP1B Inhibition and Copper Chelation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of metabolic and rare disease therapeutics, a clear understanding of the comparative efficacy and mechanisms of novel compounds is paramount. This guide provides a detailed, data-driven comparison of DPM-1001 trihydrochloride with its key analogs and other relevant compounds, focusing on its dual action as a protein tyrosine phosphatase 1B (PTP1B) inhibitor and a copper chelator.

Executive Summary

This compound, an analog of trodusquemine (B1662500) (MSI-1436), has emerged as a promising therapeutic candidate due to its potent and selective inhibition of PTP1B and its specific copper-chelating properties. Preclinical studies have demonstrated its superior oral bioavailability compared to its predecessor, MSI-1436, a significant advantage for clinical development. This guide presents a comprehensive analysis of DPM-1001 in head-to-head and indirect comparisons with other PTP1B inhibitors and copper chelators, supported by quantitative data and detailed experimental protocols.

I. Comparative Analysis of PTP1B Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a well-validated target for the treatment of type 2 diabetes and obesity. DPM-1001 has been shown to be a potent, non-competitive, allosteric inhibitor of PTP1B.

Quantitative Data Summary: PTP1B Inhibitors
CompoundTargetIC50Selectivity over TCPTPOral BioavailabilityKey Findings & References
DPM-1001 PTP1B100 nMHigh (Specific data not available)YesMore potent than MSI-1436 with improved oral bioavailability.[1]
MSI-1436 (Trodusquemine) PTP1B~1 µM~200-foldNoPredecessor to DPM-1001, extensively studied in preclinical models.[2]
Ertiprotafib PTP1B1.6 - 29 µM (assay dependent)LowNot specifiedA non-competitive inhibitor, but with off-target effects.[1]
JTT-551 PTP1BKᵢ of 0.22 µM~42-foldNot specifiedA mixed-type inhibitor, discontinued (B1498344) due to insufficient efficacy in patients.[1][3]
IONIS-PTP-1BRx PTP1B (antisense)< 0.01 µMHighN/A (Subcutaneous)Showed modest reductions in HbA1c and body weight in a Phase 2 clinical trial.[4]
Experimental Protocol: In Vitro PTP1B Inhibition Assay (pNPP-based)

This protocol outlines a common colorimetric method to determine the in vitro inhibitory activity of compounds against PTP1B using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.

1. Reagents and Materials:

  • Recombinant human PTP1B

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Test compounds (e.g., DPM-1001) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in Assay Buffer.

  • Enzyme Reaction Setup:

    • Add 10 µL of the serially diluted test compound or vehicle control (DMSO) to the wells of a 96-well microplate.

    • Add 80 µL of diluted PTP1B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the pNPP working solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol produced is proportional to PTP1B activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[5][6]

II. Comparative Analysis of Copper Chelation

DPM-1001 has demonstrated high specificity and affinity for binding copper, a property relevant to the treatment of Wilson's disease, a rare genetic disorder characterized by toxic copper accumulation.

Quantitative Data Summary: Copper Chelators in a Wilson's Disease Mouse Model
CompoundDosageRouteLiver Copper ReductionBrain Copper ReductionKey Findings & References
DPM-1001 5 mg/kg/dayOralSignificant reduction (exact % not specified)Significant reduction (exact % not specified)As effective as tetrathiomolybdate (B108656) at a lower dose and frequency. Promotes fecal copper excretion.[3][7][8][9][10]
Tetrathiomolybdate Not specifiedNot specifiedReduced from ~170 µg/g to ~60 µg/gSlight reduction (from 1.6-2.7 µg/g to 1.5-2.3 µg/g)An established copper chelator, but may cause copper to accumulate in the kidneys.[11]
D-Penicillamine N/AOralN/AN/AFirst-line therapy for Wilson's disease, but associated with a higher rate of adverse events leading to discontinuation compared to trientine.[12][13][14]
Trientine N/AOralN/AN/AA second-line chelator with a better safety profile than D-penicillamine.[12][13][14]
Experimental Protocol: In Vivo Wilson's Disease Mouse Model

This protocol describes a general procedure for evaluating the efficacy of copper-chelating agents in the toxic milk mouse model of Wilson's disease.

1. Animal Model:

  • Use the toxic milk mouse strain, which has a mutation in the Atp7b gene, leading to copper accumulation.

  • House animals in a controlled environment with access to food and water ad libitum.

2. Treatment Administration:

  • Administer DPM-1001 or a comparator compound (e.g., tetrathiomolybdate) or vehicle control to the mice. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule will depend on the specific compound's properties. For DPM-1001, oral administration at 5 mg/kg daily has been used.[3]

3. Sample Collection and Analysis:

  • After the treatment period (e.g., 2 weeks), euthanize the mice.

  • Collect tissues of interest, such as the liver and brain.

  • Measure copper levels in the tissues using inductively coupled plasma mass spectrometry (ICP-MS).

  • Fecal samples can also be collected to assess the route of copper excretion.

4. Data Analysis:

  • Compare the copper levels in the tissues of the treated groups to the vehicle-treated control group to determine the percentage of copper reduction.

III. Signaling Pathways and Experimental Workflows

PTP1B Signaling in Insulin and Leptin Pathways

PTP1B negatively regulates the insulin and leptin signaling pathways by dephosphorylating key signaling molecules. Inhibition of PTP1B is expected to enhance these pathways.

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling cluster_ptp1b PTP1B Regulation Insulin Insulin Insulin_Receptor Insulin_Receptor Insulin->Insulin_Receptor Binds IRS IRS Insulin_Receptor->IRS Phosphorylates PI3K_Akt PI3K_Akt IRS->PI3K_Akt Activates GLUT4 GLUT4 PI3K_Akt->GLUT4 Promotes Translocation Glucose_Uptake Glucose_Uptake GLUT4->Glucose_Uptake Facilitates Leptin Leptin Leptin_Receptor Leptin_Receptor Leptin->Leptin_Receptor Binds JAK2 JAK2 Leptin_Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Gene_Expression Gene_Expression STAT3->Gene_Expression Regulates Appetite_Regulation Appetite_Regulation Gene_Expression->Appetite_Regulation Controls PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates PTP1B->JAK2 Dephosphorylates DPM1001 DPM-1001 DPM1001->PTP1B Inhibits PTP1B_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, PTP1B, pNPP, Inhibitors) start->prepare_reagents add_inhibitor Add Test Compound/Control to Microplate Wells prepare_reagents->add_inhibitor add_enzyme Add PTP1B Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate (e.g., 10-15 min at 37°C) add_enzyme->pre_incubate add_substrate Add pNPP Substrate to Initiate Reaction pre_incubate->add_substrate incubate Incubate (e.g., 30 min at 37°C) add_substrate->incubate read_absorbance Read Absorbance at 405 nm incubate->read_absorbance data_analysis Data Analysis (Calculate % Inhibition, IC50) read_absorbance->data_analysis end End data_analysis->end DIO_Workflow start Start acclimation Acclimation of Mice start->acclimation diet_induction Induce Obesity (High-Fat Diet) acclimation->diet_induction randomization Randomize Mice into Treatment Groups diet_induction->randomization treatment Administer Compound (e.g., DPM-1001 via oral gavage) randomization->treatment monitoring Monitor Body Weight, Food Intake, etc. treatment->monitoring end_of_study End of Study Assessments (e.g., Glucose Tolerance Test) monitoring->end_of_study tissue_collection Tissue Collection and Analysis end_of_study->tissue_collection end End tissue_collection->end

References

A Comparative Guide to the In Vivo Anti-Diabetic Effects of DPM-1001 Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-diabetic performance of DPM-1001 trihydrochloride, a novel Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, with other PTP1B inhibitors and established anti-diabetic agents. The information presented is based on available experimental data to facilitate informed decisions in drug discovery and development.

Introduction

This compound is a potent, orally active, and non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making its inhibition a promising therapeutic strategy for type 2 diabetes and obesity. By inhibiting PTP1B, DPM-1001 enhances insulin sensitivity and is expected to improve glycemic control. This guide evaluates the in vivo efficacy of DPM-1001 and compares it with its parent compound, Trodusquemine (MSI-1436), and commonly used anti-diabetic drugs, Metformin and Sitagliptin.

Mechanism of Action: PTP1B Inhibition

The binding of insulin to its receptor triggers the autophosphorylation of the receptor's tyrosine kinase domain, initiating a signaling cascade that leads to glucose uptake and utilization. PTP1B acts as a "brake" on this process by dephosphorylating the insulin receptor, thus dampening the signal. PTP1B inhibitors like DPM-1001 block this dephosphorylation, leading to sustained insulin receptor activation and enhanced insulin sensitivity.[2]

Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds P_Insulin_Receptor Phosphorylated Insulin Receptor Insulin_Receptor->P_Insulin_Receptor Autophosphorylation P_Insulin_Receptor->Insulin_Receptor Dephosphorylation Signaling_Cascade Downstream Signaling Cascade P_Insulin_Receptor->Signaling_Cascade Activates PTP1B PTP1B PTP1B->P_Insulin_Receptor DPM1001 DPM-1001 DPM1001->PTP1B Inhibits Glucose_Uptake Increased Glucose Uptake Signaling_Cascade->Glucose_Uptake

Figure 1: Simplified signaling pathway of insulin and the inhibitory action of DPM-1001 on PTP1B.

Comparative In Vivo Efficacy

The anti-diabetic effects of DPM-1001 have been evaluated in diet-induced obese (DIO) mice, a common animal model for studying type 2 diabetes. The following tables summarize the key findings and compare them with other relevant compounds.

Effects on Body Weight

PTP1B inhibitors have the potential to impact body weight through their effects on leptin signaling.

CompoundAnimal ModelDose & RouteTreatment DurationKey Findings on Body Weight
This compound Diet-Induced Obese (DIO) Mice5 mg/kg, oral or intraperitoneal, once daily50 daysLed to a 5% decrease in body weight. Weight loss initiated within 5 days and continued for approximately 3 weeks.[1]
Trodusquemine (MSI-1436) Diet-Induced Obese (DIO) Mice5-10 mg/kg, i.p. or i.v.Not specifiedActs as an appetite suppressant and reduces body weight.[3]
Metformin Diet-Induced Obese (DIO) Mice250 mg/kg/day, oral5 weeksSignificantly reduced body weight.
Sitagliptin High-fat diet/streptozotocin-induced diabetic miceNot specified10 weeksNo significant effect on body weight.
Effects on Glucose Homeostasis

Improvements in glucose tolerance and insulin sensitivity are critical indicators of anti-diabetic efficacy.

CompoundAnimal ModelKey Findings on Glucose Metabolism
This compound Diet-Induced Obese (DIO) MiceImproved glucose tolerance and insulin sensitivity in in vivo tests.[1]
Trodusquemine (MSI-1436) Diet-Induced Obese (DIO) MiceImproved glucose tolerance and plasma insulin levels.
Metformin Diet-Induced Obese (DIO) MiceSignificantly improved glucose tolerance and insulin sensitivity.
Sitagliptin High-fat diet/streptozotocin-induced diabetic miceSustained reduction of blood glucose and HbA1c, and improvement in oral glucose tolerance.

The following table presents a comparative summary of blood glucose levels during an OGTT. Data for DPM-1001 is estimated from graphical representations in the source literature.

Time PointDPM-1001 + HFD (mg/dL)HFD Control (mg/dL)Metformin + HFD (mg/dL)Sitagliptin + HFD/STZ (mg/dL)
0 min~150~160~125~250
15 min~280~350~200~400
30 min~250~400~180~350
60 min~180~300~150~300
90 min~150~250~130~250
120 min~140~200~120~220

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Diet-Induced Obese (DIO) Mouse Model

Start Weaning (3-4 weeks old) HFD High-Fat Diet (e.g., 60% kcal from fat) Start->HFD Duration 8-16 weeks HFD->Duration Obesity Development of Obesity, Hyperglycemia, and Insulin Resistance Duration->Obesity Experiment Initiation of Drug Treatment Obesity->Experiment

Figure 2: Workflow for generating a diet-induced obesity mouse model.

Protocol:

  • Animal Selection: C57BL/6J mice are commonly used as they are susceptible to diet-induced obesity.

  • Diet: At 6-8 weeks of age, mice are switched from a standard chow diet to a high-fat diet (HFD), typically containing 45-60% of calories from fat. A control group is maintained on a low-fat control diet.

  • Duration: The HFD is provided for a period of 8-16 weeks to induce obesity, hyperglycemia, and insulin resistance.

  • Monitoring: Body weight and food intake are monitored regularly. Blood glucose levels are checked to confirm the diabetic phenotype before initiating treatment.

Oral Glucose Tolerance Test (OGTT)

Protocol:

  • Fasting: Mice are fasted for 6 hours with free access to water.

  • Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein (t=0).

  • Glucose Administration: A sterile glucose solution (typically 2 g/kg body weight) is administered orally via gavage.

  • Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Insulin Tolerance Test (ITT)

Protocol:

  • Fasting: Mice are fasted for 4-6 hours.

  • Baseline Glucose: A baseline blood glucose measurement is taken (t=0).

  • Insulin Administration: Human insulin (typically 0.75 U/kg body weight) is injected intraperitoneally.

  • Blood Glucose Monitoring: Blood glucose levels are measured at various time points after insulin injection (e.g., 15, 30, 45, and 60 minutes).

  • Data Analysis: The rate of glucose disappearance is calculated to determine insulin sensitivity.

cluster_OGTT Oral Glucose Tolerance Test (OGTT) cluster_ITT Insulin Tolerance Test (ITT) Fasting_OGTT 6-hour Fast Baseline_OGTT Baseline Glucose (t=0) Fasting_OGTT->Baseline_OGTT Gavage Oral Gavage (2g/kg Glucose) Baseline_OGTT->Gavage Monitoring_OGTT Blood Glucose Monitoring (15, 30, 60, 90, 120 min) Gavage->Monitoring_OGTT Fasting_ITT 4 to 6-hour Fast Baseline_ITT Baseline Glucose (t=0) Fasting_ITT->Baseline_ITT Injection IP Injection (0.75 U/kg Insulin) Baseline_ITT->Injection Monitoring_ITT Blood Glucose Monitoring (15, 30, 45, 60 min) Injection->Monitoring_ITT

Figure 3: Experimental workflows for OGTT and ITT.

Conclusion

The available in vivo data suggests that this compound is a promising orally bioavailable anti-diabetic agent. It demonstrates efficacy in reducing body weight and improving glucose homeostasis in a diet-induced obesity mouse model. Its performance appears comparable to its parent compound, Trodusquemine, with the significant advantage of oral bioavailability. When compared to established drugs, DPM-1001's dual action on both glycemic control and body weight makes it an attractive candidate for further investigation. Future studies should focus on generating more detailed dose-response data and direct, head-to-head comparative studies with other anti-diabetic agents to fully elucidate its therapeutic potential.

References

Unveiling the Potent Copper-Binding Affinity of DPM-1001 Trihydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

FARMINGDALE, NY – In the landscape of therapeutic development for copper-overload disorders such as Wilson's disease, the efficacy of a chelating agent is paramount. DPM-1001 trihydrochloride, a novel small molecule, has emerged as a highly promising candidate due to its potent and specific affinity for copper. This guide provides a comprehensive comparison of DPM-1001's copper-binding affinity with established chelators, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their evaluation of this compound.

Quantitative Comparison of Copper-Binding Affinities

The dissociation constant (Kd) is a critical measure of the binding affinity between a ligand and a molecule, where a lower Kd value signifies a stronger affinity. DPM-1001 demonstrates a remarkable affinity for copper, as evidenced by the data summarized below.

CompoundDissociation Constant (Kd) for CopperReference
This compound 75 nM [1]
D-penicillamine1.6 x 10⁻¹⁴ M (16 fM)[2]
Trientine1.3 x 10⁻¹⁶ M (0.13 fM)[2]

Note: The Kd values for D-penicillamine and Trientine were determined for Cu(I). The measurement for DPM-1001 was performed with radiolabeled copper (⁶⁴Cu), and the specific copper ion state (Cu(I) or Cu(II)) was not specified in the available literature. It is important to consider that different experimental conditions can influence Kd values.

Experimental Protocols

The determination of copper-binding affinity is a crucial step in the characterization of a chelating agent. Below are the methodologies employed for determining the dissociation constants of DPM-1001 and other copper chelators.

Radiolabeled Copper Binding Assay for DPM-1001

This method directly measures the interaction between the chelator and copper using a radioactive isotope of copper.

Objective: To determine the dissociation constant (Kd) of DPM-1001 for copper.

Materials:

  • This compound

  • Radiolabeled copper (⁶⁴Cu) solution of known concentration

  • Binding buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Filtration apparatus with appropriate filters (e.g., nitrocellulose membranes)

  • Scintillation counter

Procedure:

  • A series of dilutions of this compound are prepared in the binding buffer.

  • A fixed concentration of radiolabeled copper (⁶⁴Cu) is added to each dilution of DPM-1001.

  • The mixtures are incubated at a controlled temperature for a sufficient period to reach binding equilibrium.

  • Following incubation, the samples are filtered through nitrocellulose membranes. The membranes will retain the DPM-1001-⁶⁴Cu complex, while unbound ⁶⁴Cu will pass through.

  • The membranes are washed with ice-cold binding buffer to remove any non-specifically bound radioactivity.

  • The amount of radioactivity retained on each filter is quantified using a scintillation counter. This represents the concentration of the bound complex.

  • The concentration of free ⁶⁴Cu is determined by subtracting the bound concentration from the total concentration of ⁶⁴Cu added.

  • The dissociation constant (Kd) is then calculated by plotting the amount of bound ⁶⁴Cu against the concentration of free ⁶⁴Cu and fitting the data to a saturation binding curve using non-linear regression analysis.

Competitive Ligand Exchange Assay for D-penicillamine and Trientine

This method determines the affinity of a chelator for a metal ion by measuring its ability to sequester the ion from a known metal-protein complex.

Objective: To determine the Cu(I)-binding affinities of D-penicillamine and trientine.

Materials:

  • D-penicillamine or Trientine

  • Copper-binding proteins (e.g., Cox17 or metallothionein) saturated with Cu(I)

  • Buffer solution (e.g., 20 mM ammonium (B1175870) acetate, pH 7.3)

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

  • Solutions of the Cu(I)-bound proteins are prepared in the buffer.

  • Increasing concentrations of the chelator (D-penicillamine or trientine) are added to the protein solutions.

  • The mixtures are incubated to allow the chelator to extract Cu(I) from the proteins.

  • The samples are then analyzed by ESI-MS to determine the relative amounts of Cu(I)-bound protein and apo-protein (protein without the metal ion).

  • The concentration of the chelator that causes 50% of the Cu(I) to be extracted from the protein (the C₅₀ value) is determined.

  • The dissociation constant (Kd) of the chelator for Cu(I) is then calculated based on the C₅₀ value and the known Kd of the protein for Cu(I).

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for determining copper-binding affinity and the proposed mechanism of action for DPM-1001.

Experimental_Workflow cluster_preparation Sample Preparation cluster_separation Separation cluster_analysis Data Analysis DPM_Dilutions Prepare DPM-1001 Dilutions Add_Cu64 Add Radiolabeled Copper (⁶⁴Cu) DPM_Dilutions->Add_Cu64 Incubate Incubate to Reach Equilibrium Add_Cu64->Incubate Filter Filter through Nitrocellulose Membrane Incubate->Filter Wash Wash Membrane Filter->Wash Quantify Quantify Radioactivity Wash->Quantify Calculate_Free_Cu Calculate Free ⁶⁴Cu Quantify->Calculate_Free_Cu Plot_Data Plot Binding Curve Calculate_Free_Cu->Plot_Data Determine_Kd Determine Kd Plot_Data->Determine_Kd

Caption: Experimental workflow for determining the copper-binding affinity of DPM-1001.

DPM1001_Mechanism cluster_body Body Excess_Copper Excess Copper (Cu²⁺) in Tissues Chelation DPM-1001 Chelates Copper Excess_Copper->Chelation DPM1001 DPM-1001 Administration DPM1001->Chelation DPM_Cu_Complex DPM-1001-Copper Complex Chelation->DPM_Cu_Complex Excretion Fecal Excretion DPM_Cu_Complex->Excretion

Caption: Proposed mechanism of DPM-1001 in promoting copper excretion.

Conclusion

This compound exhibits a potent and highly specific affinity for copper. While direct comparison of Kd values with other chelators requires careful consideration of experimental conditions, the available data suggests that DPM-1001 is a strong copper-binding agent. Its unique mechanism of promoting fecal excretion of copper, combined with its high specificity, positions DPM-1001 as a compelling therapeutic candidate for further investigation in the treatment of Wilson's disease and other disorders characterized by copper overload. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further validate the promising profile of this novel chelator.

References

Independent Replication and Comparative Analysis of DPM-1001 Trihydrochloride and Other PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance and experimental data of DPM-1001 trihydrochloride and its alternatives in the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B).

While independent, head-to-head replication studies of this compound are not yet available in the public domain, this guide provides a thorough comparison based on existing primary research. DPM-1001 is a potent, selective, and orally bioavailable non-competitive inhibitor of PTP1B, an enzyme that negatively regulates insulin (B600854) and leptin signaling pathways.[1][2] Its inhibition is a validated therapeutic target for type 2 diabetes and obesity.[2] This document summarizes the performance of DPM-1001 and compares it with other notable PTP1B inhibitors: Trodusquemine (MSI-1436), JTT-551, Ertiprotafib, and the antisense oligonucleotide ISIS-PTP1BRx.

Quantitative Data Comparison

The following tables summarize the in vitro inhibitory activity and in vivo effects of DPM-1001 and its alternatives based on available preclinical and clinical data.

Table 1: In Vitro Inhibitory Activity of PTP1B Inhibitors

CompoundTargetMechanism of ActionIC50KiSelectivity
DPM-1001 PTP1BNon-competitive100 nM[1][3][4]-Selective
Trodusquemine (MSI-1436) PTP1BNon-competitive, Allosteric~1 µM[5][6]0.6 µM (full-length PTP1B)[6]~224-fold vs. TCPTP[5][6]
JTT-551 PTP1BMixed-type-0.22 µM[7][8][9][10]~42-fold vs. TCPTP[7][8]
Ertiprotafib PTP1B, IKKβ, PPARα/γNon-competitive>20 µM (PTP1B)[11], 400 nM (IKKβ)[12]-Low for PTP1B
ISIS-PTP1BRx PTP1B mRNAAntisense Oligonucleotide--Highly selective for PTP1B mRNA

Table 2: In Vivo Effects of PTP1B Inhibitors

CompoundModelDosage & DurationKey Findings
DPM-1001 Diet-induced obese mice5 mg/kg, once daily, 50 days (oral or IP)~5% decrease in body weight; improved glucose tolerance and insulin sensitivity.[1]
Trodusquemine (MSI-1436) Diet-induced obese mice-Suppressed appetite, fat-specific body weight reduction, improved plasma insulin and leptin levels.
JTT-551 db/db mice30 mg/kg, daily (oral)Hypoglycemic effect without body weight gain.[9]
Ertiprotafib Diabetic animal models-Normalized plasma glucose and insulin levels.[12]
ISIS-PTP1BRx Type 2 Diabetes Patients200 mg, once weekly, 26 weeks-0.69% reduction in HbA1c at 36 weeks (p=0.034 vs. placebo); significant reduction in body weight at 36 weeks (p=0.01 vs. baseline).[13][14][15]

Experimental Protocols

Detailed methodologies for key experiments cited in the studies of these PTP1B inhibitors are outlined below.

In Vitro PTP1B Enzymatic Inhibition Assay

This assay is commonly used to determine the inhibitory activity of compounds against PTP1B.

Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of a test compound against PTP1B.

Materials:

  • Recombinant human PTP1B

  • Assay Buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)[16]

  • p-nitrophenyl phosphate (B84403) (pNPP) as a substrate

  • Test compound (e.g., DPM-1001) and control inhibitor

  • 96- or 384-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Enzyme Preparation: Dilute the recombinant PTP1B to a working concentration in ice-cold assay buffer.

  • Assay Reaction:

    • Add the test compound dilutions to the wells of the microplate.

    • Add the diluted PTP1B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10-30 minutes) to allow for compound-enzyme interaction.[16][17]

    • Initiate the enzymatic reaction by adding the pNPP substrate solution.

  • Data Acquisition:

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[18][19]

    • Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.[17][19]

  • Data Analysis:

    • Calculate the percentage of PTP1B activity remaining in the presence of the inhibitor compared to a control with no inhibitor.

    • Determine the IC50 value from a dose-response curve.

In Vivo Diet-Induced Obesity Mouse Model

This model is used to evaluate the effect of PTP1B inhibitors on metabolic parameters in a setting that mimics human obesity.[20][21][22]

Objective: To assess the in vivo efficacy of a PTP1B inhibitor on body weight, glucose tolerance, and insulin sensitivity in mice with diet-induced obesity.

Procedure:

  • Animal Model:

    • Use male mice of a suitable strain (e.g., C57BL/6J).

    • At a specific age (e.g., 8 weeks), randomize the mice into two groups based on body weight.[23]

  • Diet:

    • Feed one group a high-fat diet (HFD; e.g., 42-60% kcal from fat) for a prolonged period (e.g., 15 weeks) to induce obesity.[21][23]

    • Feed the control group a standard chow diet.

  • Drug Administration:

    • Administer the test compound (e.g., DPM-1001) or vehicle control to the HFD-fed mice via a specified route (e.g., oral gavage or intraperitoneal injection) at a defined dose and frequency.

  • Monitoring:

    • Record body weight and food intake weekly.[23]

  • Metabolic Assessments:

    • After the treatment period, perform metabolic tests such as:

      • Glucose Tolerance Test (GTT): After an overnight fast, administer a glucose bolus and measure blood glucose levels at various time points.

      • Insulin Tolerance Test (ITT): Administer insulin and measure blood glucose levels at different time intervals to assess insulin sensitivity.[24]

  • Tissue Analysis:

    • At the end of the study, collect blood for analysis of plasma insulin, leptin, and other metabolic markers.

    • Harvest tissues such as liver, adipose tissue, and muscle for further analysis (e.g., Western blotting for signaling proteins).

Signaling Pathways and Experimental Workflows

PTP1B in Insulin and Leptin Signaling

PTP1B is a key negative regulator of both the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and Janus kinase 2 (JAK2), PTP1B attenuates downstream signaling.[6][25] Inhibition of PTP1B is expected to enhance these pathways, leading to improved glucose homeostasis and reduced appetite.

PTP1B_Signaling_Pathways cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Autophosphorylation IRS IRS pIR->IRS Phosphorylates pIRS p-IRS IRS->pIRS PI3K PI3K pIRS->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 pJAK2 p-JAK2 (Active) JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 GeneExpression Gene Expression pSTAT3->GeneExpression PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pJAK2 Dephosphorylates Inhibitor PTP1B Inhibitor (e.g., DPM-1001) Inhibitor->PTP1B

PTP1B negatively regulates insulin and leptin signaling pathways.

Experimental Workflow for PTP1B Inhibitor Evaluation

The following diagram illustrates a typical workflow for the evaluation of a potential PTP1B inhibitor.

PTP1B_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation BiochemicalAssay Biochemical Assay (PTP1B Inhibition) IC50 IC50 Determination BiochemicalAssay->IC50 Selectivity Selectivity Profiling (vs. other PTPs) IC50->Selectivity Mechanism Mechanism of Action (e.g., competitive, non-competitive) Selectivity->Mechanism CellBased Cell-Based Assays (Target Engagement) Mechanism->CellBased AnimalModel Animal Models (e.g., Diet-Induced Obesity) CellBased->AnimalModel Efficacy Efficacy Studies (Body Weight, Glucose Tolerance) AnimalModel->Efficacy Toxicity Toxicity Studies AnimalModel->Toxicity Lead Lead Optimization Efficacy->Lead Toxicity->Lead Start Compound Synthesis Start->BiochemicalAssay Clinical Clinical Trials Lead->Clinical

Workflow for the evaluation of a PTP1B inhibitor.

Logical Relationship of PTP1B Inhibition and Therapeutic Effect

The inhibition of PTP1B leads to a cascade of events that ultimately result in therapeutic benefits for metabolic diseases.

PTP1B_Inhibition_Logic PTP1B_Inhibitor PTP1B Inhibitor PTP1B_Activity Decreased PTP1B Activity PTP1B_Inhibitor->PTP1B_Activity Insulin_Signaling Enhanced Insulin Signaling PTP1B_Activity->Insulin_Signaling Leptin_Signaling Enhanced Leptin Signaling PTP1B_Activity->Leptin_Signaling Glucose_Uptake Increased Glucose Uptake by Cells Insulin_Signaling->Glucose_Uptake Appetite_Suppression Appetite Suppression Leptin_Signaling->Appetite_Suppression Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Body_Weight Reduced Body Weight Appetite_Suppression->Body_Weight Therapeutic_Effect Therapeutic Effect for Type 2 Diabetes & Obesity Blood_Glucose->Therapeutic_Effect Body_Weight->Therapeutic_Effect

Logical flow from PTP1B inhibition to therapeutic outcomes.

References

Navigating the Blood-Brain Barrier: A Comparative Analysis of DPM-1001 Trihydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the ability of a therapeutic candidate to cross the blood-brain barrier (BBB) is a critical step in the development of treatments for central nervous system (CNS) disorders. This guide provides a comparative overview of the BBB permeability of DPM-1001 trihydrochloride and its analogs, focusing on available data and the experimental methods used to assess brain penetration.

DPM-1001 is a potent and selective inhibitor of protein-tyrosine phosphatase 1B (PTP1B), a key regulator in insulin (B600854) and leptin signaling pathways. Its ability to cross the BBB makes it a promising candidate for neurological conditions. This guide will delve into the BBB permeability of DPM-1001 and its well-documented analog, trodusquemine (B1662500) (MSI-1436).

Comparative Analysis of BBB Permeability

While direct quantitative comparative studies on the BBB permeability of DPM-1001 and its analogs are not extensively available in publicly accessible literature, preclinical data indicates that both DPM-1001 and its analog trodusquemine effectively cross the BBB.

CompoundChemical NatureBBB Permeability (Qualitative)Supporting Evidence
This compound Small molecule, PTP1B inhibitorPasses the blood-brain barrierPreclinical studies in mouse models of Wilson's disease have shown that orally administered DPM-1001 can remove excess copper from the brain.[1] It is also described as being uncharged, a characteristic that enhances its ability to cross cell membranes.[2]
Trodusquemine (MSI-1436) Aminosterol, PTP1B inhibitorCrosses the blood-brain barrierStudies have demonstrated that MSI-1436 crosses the BBB and inhibits PTP1B within the central nervous system.[3]

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

The determination of a compound's ability to cross the BBB involves a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments typically employed in such assessments.

In Vitro BBB Models

In vitro models are crucial for initial screening and mechanistic studies of BBB permeability.

1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput method that predicts passive diffusion across the BBB.

  • Principle: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain lipid extract) to form an artificial membrane. The test compound is added to the donor wells, and the amount of compound that permeates into the acceptor wells is quantified over time.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in a buffer (e.g., PBS, pH 7.4) to the final donor concentration.

    • Coat the filter of the acceptor plate with the lipid solution.

    • Add buffer to the acceptor wells and the donor solution to the donor wells.

    • Incubate the plate for a defined period (e.g., 4-18 hours).

    • Measure the concentration of the compound in both donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the permeability coefficient (Pe).

2. Cell-Based Transwell Assays

These assays utilize cultured brain endothelial cells to form a monolayer that mimics the BBB.

  • Principle: Brain endothelial cells are cultured on a semipermeable membrane in a Transwell insert, creating two compartments (apical/luminal and basolateral/abluminal). The permeability of a test compound is assessed by measuring its transport from the apical to the basolateral side.

  • Protocol:

    • Seed brain endothelial cells (e.g., primary cells or immortalized cell lines) on the Transwell inserts.

    • Culture the cells until a confluent monolayer is formed, which is verified by measuring the transendothelial electrical resistance (TEER).

    • Add the test compound to the apical chamber.

    • At various time points, collect samples from the basolateral chamber.

    • Quantify the concentration of the compound in the samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).

In Vivo BBB Permeability Studies

In vivo studies in animal models provide the most definitive data on BBB penetration.

1. Brain-to-Plasma Concentration Ratio (Kp)

This method involves measuring the concentration of a compound in the brain and plasma at a steady state.

  • Principle: The test compound is administered to an animal (e.g., mouse or rat), and after a specific time, brain and blood samples are collected to determine the concentration of the compound in each compartment.

  • Protocol:

    • Administer the test compound to the animals via a relevant route (e.g., intravenous or oral).

    • At predetermined time points, collect blood samples and perfuse the brain with saline to remove intravascular compound.

    • Homogenize the brain tissue.

    • Extract the compound from the plasma and brain homogenate.

    • Quantify the compound concentrations using LC-MS/MS.

    • Calculate the Kp value as the ratio of the brain concentration to the plasma concentration.

2. In Situ Brain Perfusion

This technique allows for the direct measurement of BBB transport in a controlled manner.

  • Principle: The brain vasculature of an anesthetized animal is isolated and perfused with a solution containing the test compound. The uptake of the compound into the brain is measured over a short period.

  • Protocol:

    • Anesthetize the animal and expose the carotid artery.

    • Insert a catheter into the carotid artery for perfusion.

    • Perfuse the brain with a buffered saline solution containing the test compound and a vascular space marker.

    • After a short perfusion time (e.g., 30-60 seconds), stop the perfusion and collect the brain.

    • Homogenize the brain tissue and measure the concentration of the test compound and the vascular marker.

    • Calculate the brain uptake clearance (K_in) or permeability-surface area (PS) product.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in assessing BBB permeability and the mechanism of action of DPM-1001, the following diagrams are provided.

Experimental_Workflow_In_Vivo_BBB_Permeability cluster_preparation Preparation cluster_sampling Sample Collection cluster_analysis Analysis cluster_result Result Compound_Admin Compound Administration (e.g., DPM-1001) Blood_Collection Blood Collection Compound_Admin->Blood_Collection Brain_Perfusion Brain Perfusion (Saline) Compound_Admin->Brain_Perfusion Animal_Model Animal Model (e.g., Mouse) Animal_Model->Compound_Admin Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Brain_Extraction Brain Extraction Brain_Perfusion->Brain_Extraction Brain_Homogenization Brain Homogenization Brain_Extraction->Brain_Homogenization Compound_Quantification Compound Quantification (LC-MS/MS) Plasma_Separation->Compound_Quantification Brain_Homogenization->Compound_Quantification Kp_Calculation Calculate Brain-to-Plasma Ratio (Kp) Compound_Quantification->Kp_Calculation

Caption: Workflow for in vivo assessment of blood-brain barrier permeability.

PTP1B_Signaling_Pathway cluster_receptors Receptors cluster_kinases Kinases cluster_phosphatase Phosphatase cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling Insulin_R Insulin Receptor IR_Substrate Insulin Receptor Substrate (IRS) Insulin_R->IR_Substrate phosphorylates Leptin_R Leptin Receptor JAK2 JAK2 Leptin_R->JAK2 phosphorylates Signaling_Cascade Signaling Cascade IR_Substrate->Signaling_Cascade JAK2->Signaling_Cascade PTP1B PTP1B PTP1B->IR_Substrate dephosphorylates PTP1B->JAK2 dephosphorylates DPM1001 DPM-1001 DPM1001->PTP1B inhibits Cellular_Response Cellular Response (e.g., Glucose Uptake) Signaling_Cascade->Cellular_Response

Caption: Simplified PTP1B signaling pathway and the inhibitory action of DPM-1001.

References

DPM-1001 Trihydrochloride: A Novel PTP1B Inhibitor with Therapeutic Potential in HER2-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of DPM-1001 Trihydrochloride and Standard-of-Care Therapies for HER2-Positive Breast Cancer, providing researchers, scientists, and drug development professionals with a comprehensive overview of its preclinical validation and therapeutic promise.

This compound, a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), is emerging as a promising therapeutic candidate for cancers characterized by aberrant signaling pathways, particularly HER2-positive breast cancer. This guide provides a detailed comparison of this compound with established therapies, supported by available preclinical data and detailed experimental methodologies.

Executive Summary

This compound is a potent, specific, orally active, and non-competitive inhibitor of PTP1B with an IC50 of 100 nM.[1] It is an analog of MSI-1436 (trodusquemine), another PTP1B inhibitor that has demonstrated significant anti-tumor activity in preclinical models of HER2-positive breast cancer.[2] PTP1B has been identified as a critical player in the development of tumors with aberrant HER2 signaling, making it a viable therapeutic target.[2] Preclinical studies with MSI-1436 have shown that inhibition of PTP1B can lead to the suppression of HER2 signaling, resulting in the inhibition of tumor growth and prevention of metastasis.[2] Given that DPM-1001 is a more potent inhibitor of PTP1B than MSI-1436, it holds the potential for enhanced therapeutic efficacy.[1]

This guide compares the preclinical profile of DPM-1001's analog, MSI-1436, with the established HER2-targeted therapies, trastuzumab and pertuzumab, which are part of the standard of care for HER2-positive breast cancer.

Comparative Analysis: DPM-1001 (via MSI-1436) vs. Standard of Care

FeatureThis compound (via MSI-1436)Trastuzumab (Herceptin)Pertuzumab (Perjeta)
Target Protein Tyrosine Phosphatase 1B (PTP1B)Human Epidermal Growth Factor Receptor 2 (HER2)Human Epidermal Growth Factor Receptor 2 (HER2)
Mechanism of Action Allosteric, non-competitive inhibitor of PTP1B, leading to downstream inhibition of HER2 signaling.[1][2]Monoclonal antibody that binds to the extracellular domain IV of the HER2 receptor, blocking downstream signaling and mediating antibody-dependent cell-mediated cytotoxicity (ADCC).[3][4][5]Monoclonal antibody that binds to the extracellular dimerization domain (subdomain II) of HER2, blocking its heterodimerization with other HER family members, particularly HER3.[6][7][8]
Preclinical Efficacy (HER2+ Breast Cancer Models) Inhibition of tumor growth and prevention of lung metastasis in mouse models.[2]Inhibition of tumor cell proliferation and tumor growth in xenograft models.Augments the anti-tumor activity of trastuzumab in HER2-overexpressing xenograft models.[6]
Clinical Development DPM-1001 is in the preclinical stage. Its analog, MSI-1436, has undergone a Phase I clinical trial in patients with metastatic breast cancer.[1][9]Approved for the treatment of HER2-positive breast cancer in adjuvant and metastatic settings.Approved for use in combination with trastuzumab and chemotherapy for HER2-positive breast cancer.[6][10]

Signaling Pathways and Mechanisms of Action

This compound and PTP1B Inhibition

DPM-1001 acts by inhibiting PTP1B, an enzyme that dephosphorylates and thereby inactivates key signaling proteins. In the context of HER2-positive breast cancer, PTP1B has been shown to play a role in promoting tumorigenesis. By inhibiting PTP1B, DPM-1001 is expected to enhance the phosphorylation and activity of downstream signaling molecules that are negatively regulated by PTP1B, ultimately leading to a reduction in HER2-driven tumor growth and metastasis.

DPM1001_Mechanism DPM1001 DPM-1001 PTP1B PTP1B DPM1001->PTP1B Inhibits HER2_signaling HER2 Signaling Cascade PTP1B->HER2_signaling Promotes Tumor_Growth Tumor Growth and Metastasis HER2_signaling->Tumor_Growth Drives

DPM-1001 inhibits PTP1B, which in turn suppresses the HER2 signaling that drives tumor growth.
Standard of Care: Trastuzumab and Pertuzumab

Trastuzumab and pertuzumab are monoclonal antibodies that directly target the HER2 receptor, but through different mechanisms. Trastuzumab binds to a region of the HER2 receptor that is thought to prevent its homodimerization and also flags the cancer cell for destruction by the immune system. Pertuzumab binds to a different domain of HER2, preventing it from pairing with other HER family receptors, most notably HER3, which is a critical signaling partner. The combination of these two drugs provides a more comprehensive blockade of HER2 signaling.

Standard_of_Care_Mechanism cluster_her2 HER2 Receptor HER2_dimer HER2 Dimerization Downstream_Signaling Downstream Signaling (PI3K/Akt, MAPK) HER2_dimer->Downstream_Signaling HER2_hetero HER2-HER3 Heterodimerization HER2_hetero->Downstream_Signaling Trastuzumab Trastuzumab Trastuzumab->HER2_dimer Inhibits ADCC ADCC Trastuzumab->ADCC Mediates Pertuzumab Pertuzumab Pertuzumab->HER2_hetero Inhibits Cell_Proliferation Cell Proliferation and Survival Downstream_Signaling->Cell_Proliferation Immune_Cell Immune Cell ADCC->Immune_Cell Activates

Trastuzumab and Pertuzumab dually block HER2 signaling pathways to inhibit cancer cell growth.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of therapeutic candidates. Below are representative protocols for key experiments cited in the evaluation of PTP1B inhibitors and HER2-targeted therapies.

In Vitro Cell Viability (MTT) Assay

This assay is used to assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Workflow:

MTT_Workflow A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of the test compound A->B C Incubate for a specified period (e.g., 72 hours) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan (B1609692) crystal formation D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Workflow for a typical MTT cell viability assay.

Protocol Details:

  • Cell Seeding: Cancer cell lines (e.g., BT-474, SKBR3 for HER2-positive breast cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound) or a control vehicle (e.g., DMSO) for 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[11][12]

  • Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[11][12]

  • Solubilization: A solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[11][12]

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

In Vivo Tumor Xenograft Study

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Workflow:

Xenograft_Workflow A Implant human cancer cells subcutaneously into immunocompromised mice B Allow tumors to grow to a palpable size A->B C Randomize mice into treatment and control groups B->C D Administer the test compound or vehicle control C->D E Monitor tumor growth and animal well-being D->E F Collect and analyze tumor tissue at the end of the study E->F

References

Comparative Pharmacokinetics of DPM-1001 Trihydrochloride and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the pharmacokinetic properties of DPM-1001 trihydrochloride and its known derivatives for researchers, scientists, and drug development professionals. While comprehensive quantitative data remains limited in publicly available literature, this document summarizes the current understanding of these compounds' absorption, distribution, metabolism, and excretion (ADME) profiles, supported by available preclinical data.

Introduction to DPM-1001 and its Derivatives

DPM-1001 is a potent and selective, orally bioavailable, non-competitive allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways.[1] Its potential as a therapeutic agent for diabetes and obesity has been explored in preclinical models.[1] A notable derivative, DPM-1003, shares the same chemical composition as DPM-1001 but features a structural isomerization in its pyridyl group, which significantly alters its metal-chelating properties.[2] DPM-1003 has also been described as an orally bioavailable PTP1B inhibitor and is under investigation for neurodevelopmental disorders such as Rett Syndrome.[3][4]

Data Presentation

Currently, specific quantitative pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and elimination half-life for DPM-1001 and its derivatives are not detailed in the available scientific literature. Preclinical studies have focused more on the pharmacodynamic outcomes of these compounds.

Table 1: Summary of Available In Vivo Study Information

CompoundSpeciesDoseRoute of AdministrationFrequencyDurationObserved EffectsReference
DPM-1001Mouse5 mg/kgOral or IntraperitonealOnce daily50 daysInhibited diet-induced obesity, improved glucose tolerance and insulin sensitivity.[5]--INVALID-LINK--
DPM-1001Mouse (Toxic Milk Model of Wilson's Disease)Not SpecifiedOral or IntraperitonealNot SpecifiedNot SpecifiedLowered copper levels in the liver and brain.[2]--INVALID-LINK--
DPM-1003MouseNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedDid not suppress liver copper levels in the toxic milk mouse model.[2]--INVALID-LINK--

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic characterization of DPM-1001 and its derivatives are not publicly available. However, based on the nature of the compounds and general practices in preclinical drug development, a generalized workflow for such a study can be outlined.

Workflow for a Comparative Pharmacokinetic Study

G cluster_0 Compound Administration cluster_1 Animal Dosing cluster_2 Sample Collection cluster_3 Bioanalysis cluster_4 Data Analysis A DPM-1001 Formulation D Oral Gavage (e.g., 5 mg/kg) A->D E Intravenous Injection (e.g., 1 mg/kg) A->E B DPM-1003 Formulation B->D B->E C Vehicle Control C->D C->E F Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) D->F E->F G Plasma Separation F->G H LC-MS/MS Analysis G->H I Pharmacokinetic Modeling (Non-compartmental or Compartmental) H->I J Parameter Calculation (AUC, Cmax, Tmax, t1/2, F%) I->J

Caption: Generalized workflow for a comparative pharmacokinetic study.

Signaling Pathway Inhibition

DPM-1001 and its derivatives exert their therapeutic effects by inhibiting PTP1B, which is a negative regulator of both the insulin and leptin signaling pathways. By inhibiting PTP1B, these compounds are expected to enhance downstream signaling, leading to improved glucose uptake and energy expenditure.

PTP1B Inhibition of Insulin and Leptin Signaling

G cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR IRS IRS pIR->IRS pIRS p-IRS IRS->pIRS PI3K PI3K pIRS->PI3K AKT AKT PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression pSTAT3->Gene_Expression Appetite_Suppression Appetite Suppression Gene_Expression->Appetite_Suppression PTP1B PTP1B PTP1B->pIR PTP1B->pJAK2 DPM_1001 DPM-1001 / Derivatives DPM_1001->PTP1B Inhibition

Caption: DPM-1001 inhibits PTP1B, enhancing insulin and leptin signaling.

Conclusion

DPM-1001 and its derivative DPM-1003 are promising orally bioavailable PTP1B inhibitors. While current literature establishes their in vivo activity, a detailed comparative analysis of their pharmacokinetic profiles is hampered by the lack of published quantitative data. Further studies are required to elucidate the specific ADME properties of these compounds, which will be crucial for their continued development as therapeutic agents. This guide will be updated as more information becomes publicly available.

References

Safety Operating Guide

Navigating the Safe Disposal of DPM-1001 Trihydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of DPM-1001 trihydrochloride, a potent and selective inhibitor of protein-tyrosine phosphatase 1B (PTP1B). While the Safety Data Sheet (SDS) for this compound classifies it as not a hazardous substance or mixture, adherence to rigorous disposal protocols is essential due to its biological activity and the general principles of laboratory safety.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the necessary first aid measures.

Personal Protective Equipment (PPE):

EquipmentSpecificationRationale
Eye Protection Safety glasses with side-shields or gogglesPrevents accidental splashes to the eyes.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber)Avoids direct skin contact.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.

First Aid Measures:

Exposure RouteProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting. This process is designed to be straightforward and to minimize any potential risks.

Workflow for this compound Disposal:

cluster_prep Preparation cluster_disposal Disposal Steps cluster_final Finalization A 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B 2. Consult Institutional EHS Guidelines A->B Prerequisite C 3. Segregate Waste: Keep DPM-1001 separate from incompatible chemicals. B->C Proceed if compliant D 4. Label Waste Container: 'Non-Hazardous Chemical Waste' 'this compound' C->D E 5. Place in a designated, sealed, and leak-proof container. D->E F 6. Store waste container in a designated secondary containment area. E->F G 7. Arrange for pickup by the institutional hazardous waste program. F->G H 8. Document the disposal in the laboratory's chemical inventory. G->H Final Step

A step-by-step workflow for the proper disposal of this compound.

Detailed Experimental Protocols

Accidental Release Measures:

In the event of a spill, the following steps should be taken to contain and clean up the material safely.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. Evacuate non-essential personnel from the immediate vicinity of the spill.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or watercourses.[1]

  • Absorption: For liquid spills, absorb the solution with an inert, non-combustible material such as vermiculite, sand, or earth. For solid spills, carefully sweep or scoop up the material, avoiding dust formation.

  • Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent like alcohol.[1]

  • Collection and Disposal: Collect the absorbed material and contaminated cleaning supplies into a designated, labeled waste container for disposal according to the institutional guidelines.[1]

Waste Treatment and Disposal:

The primary method for the disposal of this compound is through your institution's chemical waste program.

  • Segregation: Collect waste this compound, including any contaminated materials, in a dedicated and clearly labeled waste container.

  • Labeling: The container must be labeled with the full chemical name: "this compound". While not classified as hazardous, it is good practice to note that it is a biologically active compound.

  • Storage: Store the sealed waste container in a designated, secure area, away from incompatible materials, until it is collected by the environmental health and safety (EHS) department or a licensed waste disposal contractor.

  • Regulatory Compliance: Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[1] Always consult your institution's EHS department for specific guidance.

Quantitative Data Summary

The following table summarizes the key quantitative information available for this compound.

PropertyValue
Molecular Formula C₃₅H₆₀Cl₃N₃O₃
Molecular Weight 677.23 g/mol [1]
Storage Temperature (Solid) -20°C (for up to 2 years)
Storage Temperature (in DMSO) -80°C (for up to 6 months)

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.

References

Personal protective equipment for handling DPM-1001 trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DPM-1001 trihydrochloride. The following procedural guidance is designed to ensure safe operational handling and disposal of this compound.

Personal Protective Equipment (PPE) and Safety Measures

While this compound is not classified as a hazardous substance, comprehensive safety precautions are recommended due to its novel chemical nature and incompletely investigated toxicological properties.[1] Adherence to the following PPE guidelines is essential to minimize exposure and ensure a safe laboratory environment.

Recommended Personal Protective Equipment:

Protective GearSpecificationRationale
Eye Protection Safety goggles with side-shields.[1]Protects eyes from potential splashes or aerosolized particles.
Hand Protection Protective gloves (e.g., nitrile).[1]Prevents direct skin contact with the compound.
Body Protection Impervious clothing, such as a lab coat.[1]Shields skin and personal clothing from contamination.
Respiratory Protection A suitable respirator should be used.[1]Recommended as a precautionary measure, especially when handling the powder form, to avoid inhalation.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical for maintaining safety and experimental integrity.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area.[1]

  • Work within a designated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Locate and verify the functionality of the nearest safety shower and eye wash station before beginning work.[1]

2. Donning PPE:

  • The following workflow outlines the correct sequence for putting on PPE to ensure maximum protection.

A Perform Hand Hygiene B Don Lab Coat A->B Step 1 C Put on Respirator B->C Step 2 D Wear Safety Goggles C->D Step 3 E Don Gloves D->E Step 4 F Begin Experiment E->F Ready

PPE Donning Sequence

3. Handling the Compound:

  • Avoid the formation of dust and aerosols.[1]

  • When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure.

  • For creating solutions, add the solvent to the powder slowly to prevent splashing.

4. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water, removing contact lenses if present. Seek prompt medical attention.[1]

  • Skin Contact: Thoroughly rinse the affected skin area with water. Remove any contaminated clothing and seek medical advice.[1]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support and seek medical help.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting and call a physician.[1]

5. Doffing PPE:

  • To prevent cross-contamination, remove PPE in the reverse order of donning, ensuring that gloves are removed last. Dispose of single-use PPE in the appropriate waste stream.

Disposal Plan

Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Unused or expired solid compound should also be disposed of as chemical waste.

2. Liquid Waste:

  • Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not pour solutions down the drain.[1]

3. Decontamination:

  • Decontaminate work surfaces and equipment by scrubbing with alcohol.[1]

4. Final Disposal:

  • All waste must be disposed of in accordance with prevailing country, federal, state, and local regulations.[1]

  • Arrange for collection by your institution's environmental health and safety department or a licensed chemical waste disposal company.

The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.

Start Material for Disposal Decision Is it contaminated with DPM-1001? Start->Decision Solid_Waste Solid Waste (Gloves, Tubes, etc.) Decision->Solid_Waste Yes, Solid Liquid_Waste Liquid Waste (Solutions) Decision->Liquid_Waste Yes, Liquid Regular_Trash Regular Trash Decision->Regular_Trash No Chem_Waste_Solid Dispose in Labeled Solid Chemical Waste Solid_Waste->Chem_Waste_Solid Chem_Waste_Liquid Dispose in Labeled Liquid Chemical Waste Liquid_Waste->Chem_Waste_Liquid

Disposal Workflow

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.